Umbelliferone-d5
Description
Properties
IUPAC Name |
3,4,5,6,8-pentadeuterio-7-hydroxychromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O3/c10-7-3-1-6-2-4-9(11)12-8(6)5-7/h1-5,10H/i1D,2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHBXUUXSCNDEV-RALIUCGRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30670078 | |
| Record name | 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215373-23-1 | |
| Record name | 7-Hydroxy(~2~H_5_)-2H-1-benzopyran-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30670078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Umbelliferone-d5: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Chemical Properties and Applications of Umbelliferone-d5
Abstract
This compound, the deuterated analog of Umbelliferone (7-hydroxycoumarin), is a critical tool in analytical and biomedical research. Its primary application lies in its use as a highly effective internal standard for quantitative mass spectrometry-based assays, particularly in pharmacokinetic and metabolic studies. The incorporation of five deuterium atoms provides a distinct mass shift from its endogenous counterpart, enabling precise and accurate quantification of Umbelliferone and related compounds in complex biological matrices. This technical guide provides a comprehensive overview of the chemical properties of this compound, detailed experimental protocols for its use, and its applications in drug development and metabolic research.
Chemical Properties of this compound
This compound is a synthetically modified version of Umbelliferone where five hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling is crucial for its function as an internal standard.
Structure and Deuterium Labeling:
The systematic name for this compound is 3,4,5,6,8-pentadeuterio-7-hydroxychromen-2-one. The deuterium atoms are strategically placed on the aromatic and pyrone rings, providing a stable isotopic signature that is not susceptible to back-exchange under typical experimental conditions.
Physicochemical Properties:
A summary of the key quantitative data for this compound is presented in Table 1. These properties are essential for its handling, storage, and application in analytical methods.
| Property | Value |
| Chemical Formula | C₉HD₅O₃ |
| Molecular Weight | 167.17 g/mol [1] |
| Exact Mass | 167.0630 Da |
| CAS Number | 1215373-23-1[1] |
| Appearance | White to off-white solid[1] |
| Purity | Typically ≥98% |
| Isotopic Purity | Typically ≥99% atom % D |
| Solubility | Soluble in DMSO, ethanol, and methanol[1][2] |
| Storage | Store at -20°C for long-term stability[1] |
Experimental Protocols
The primary application of this compound is as an internal standard in liquid chromatography-mass spectrometry (LC-MS/MS) assays for the quantification of Umbelliferone. The following is a detailed methodology for a typical pharmacokinetic study.
Quantification of Umbelliferone in Plasma using LC-MS/MS
This protocol outlines the steps for sample preparation, chromatographic separation, and mass spectrometric detection of Umbelliferone in rat plasma, using this compound as an internal standard.[3][4]
Materials:
-
Rat plasma
-
Umbelliferone standard
-
This compound (internal standard)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer
Procedure:
-
Preparation of Stock and Working Solutions:
-
Prepare a 1 mg/mL stock solution of Umbelliferone in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
From the stock solutions, prepare serial dilutions of Umbelliferone in methanol to create calibration standards (e.g., 1-1000 ng/mL).
-
Prepare a working solution of this compound (e.g., 100 ng/mL) in methanol.
-
-
Sample Preparation (Protein Precipitation): [3]
-
To 100 µL of plasma sample (calibration standard, quality control, or unknown), add 10 µL of the this compound internal standard working solution.
-
Vortex for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid: 10% Acetonitrile with 0.1% Formic Acid).
-
Vortex and transfer to an autosampler vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analytes, followed by re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (optimization required).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Umbelliferone: The precursor ion will be its protonated or deprotonated molecular ion ([M+H]⁺ at m/z 163.0 or [M-H]⁻ at m/z 161.0). The product ion will be a characteristic fragment (e.g., m/z 133 for the transition 161 → 133 in negative mode).[3]
-
This compound: The precursor ion will be [M+H]⁺ at m/z 168.0 or [M-H]⁻ at m/z 166.0. The product ion will be a corresponding deuterated fragment.
-
-
Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energy for each MRM transition should be optimized for maximum sensitivity.
-
-
Workflow for LC-MS/MS Quantification:
Caption: Workflow for the quantification of Umbelliferone in plasma using this compound.
Applications in Research and Drug Development
The use of deuterated internal standards like this compound is fundamental for generating reliable quantitative data in various research areas.
Pharmacokinetic Studies
In drug development, understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity is crucial. If the drug candidate is metabolized to Umbelliferone, or if Umbelliferone is co-administered, this compound is used to accurately track the concentration of Umbelliferone over time in biological fluids.[5][6] This allows for the determination of key pharmacokinetic parameters such as half-life, clearance, and bioavailability. The kinetic isotope effect, where the C-D bond is stronger than the C-H bond, can lead to slower metabolism of the deuterated compound, a factor to consider in experimental design.[7][8][9][10]
Metabolic Studies
Umbelliferone undergoes phase II metabolism, primarily through glucuronidation and sulfation.[5] this compound can be used as an internal standard to quantify the formation of these metabolites. This is important for understanding the metabolic fate of coumarin-based compounds and assessing potential drug-drug interactions.
Metabolic Pathway of Umbelliferone:
Caption: Simplified metabolic pathway of Umbelliferone.
Isotopic Purity Determination
The accuracy of quantification relies heavily on the isotopic purity of the internal standard. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques used to determine the percentage of deuteration and to identify the presence of any non-deuterated or partially deuterated species.
Workflow for Isotopic Purity Assessment:
Caption: Workflow for determining the isotopic purity of this compound.
Conclusion
This compound is an indispensable tool for researchers and scientists in the fields of analytical chemistry, pharmacology, and drug metabolism. Its well-defined chemical properties and stable isotopic labeling make it an ideal internal standard for the accurate and precise quantification of Umbelliferone in complex biological matrices. The methodologies and applications outlined in this technical guide provide a framework for the effective utilization of this compound in research and development, ultimately contributing to the generation of high-quality, reliable data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Umbelliferone - CAS-Number 93-35-6 - Order from Chemodex [chemodex.com]
- 3. Simultaneous determination of three flavonoids and one coumarin by LC-MS/MS: Application to a comparative pharmacokinetic study in normal and arthritic rats after oral administration of Daphne genkwa extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Sensitive LC-MS/MS Method for the Simultaneous Determination of Skimmin, a Potential Agent for Treating Postpartum Stroke, and Its Metabolite Umbelliferone in Rat Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Deuterated drugs; where are we now? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Purification of Umbelliferone-d5
This technical guide provides a comprehensive overview of a proposed method for the synthesis and purification of Umbelliferone-d5. The content is tailored for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This guide outlines a feasible synthetic route, detailed experimental protocols, and robust purification strategies.
Introduction
Umbelliferone, also known as 7-hydroxycoumarin, is a natural product belonging to the coumarin family. It is a versatile scaffold in medicinal chemistry, exhibiting a wide range of biological activities. The use of deuterated analogs of biologically active compounds, such as this compound, is a valuable strategy in drug discovery and development. Deuterium labeling can influence the metabolic fate of a drug candidate, often leading to an improved pharmacokinetic profile by attenuating cytochrome P450-mediated metabolism. This guide details a practical approach to the synthesis and purification of this compound, starting from commercially available deuterated precursors.
Proposed Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Pechmann condensation reaction. This classic method for coumarin synthesis involves the acid-catalyzed reaction of a phenol with a β-ketoester. In this proposed synthesis, Resorcinol-d6 is used as the deuterated starting material to introduce deuterium atoms onto the aromatic ring of the Umbelliferone core.
Reaction Scheme:
This one-pot synthesis is an efficient method for the preparation of the target molecule.
Experimental Protocols
3.1. Synthesis of this compound via Pechmann Condensation
Materials and Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| Resorcinol-d6 | 116.16 | 5.0 g | 0.043 |
| Ethyl acetoacetate | 130.14 | 6.2 mL (6.3 g) | 0.048 |
| Concentrated Sulfuric Acid | 98.08 | 25 mL | - |
| Deionized Water | 18.02 | 250 mL | - |
| Ethanol | 46.07 | As needed | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer, add 25 mL of concentrated sulfuric acid.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add 5.0 g of Resorcinol-d6 to the stirred sulfuric acid. Ensure the temperature does not exceed 10 °C during the addition.
-
Once the Resorcinol-d6 has completely dissolved, slowly add 6.2 mL of ethyl acetoacetate dropwise to the reaction mixture. Maintain the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (1:1).
-
Upon completion of the reaction, carefully pour the reaction mixture into 250 mL of ice-cold deionized water with vigorous stirring.
-
A pale-yellow precipitate of crude this compound will form.
-
Collect the crude product by vacuum filtration and wash the solid with cold deionized water until the filtrate is neutral.
-
Dry the crude product in a vacuum oven at 60 °C overnight.
3.2. Purification of this compound
3.2.1. Recrystallization
Materials and Reagents:
| Reagent/Material | Quantity |
| Crude this compound | ~6.0 g |
| Ethanol (95%) | ~100-150 mL |
| Activated Charcoal | ~0.5 g |
Procedure:
-
Transfer the crude this compound to a 250 mL Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol to dissolve the solid upon heating.
-
Heat the mixture gently on a hot plate with stirring until the solid dissolves completely.
-
Add a small amount of activated charcoal to the hot solution to decolorize it.
-
Simmer the solution for 5-10 minutes.
-
Perform a hot filtration to remove the activated charcoal.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.
-
Dry the purified this compound crystals in a vacuum oven at 60 °C.
3.2.2. Column Chromatography (Optional, for higher purity)
Materials and Reagents:
| Reagent/Material | Details |
| Silica Gel | 60-120 mesh |
| Eluent | Ethyl acetate/Hexane gradient (e.g., from 1:4 to 1:1) |
Procedure:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.
-
Dissolve a small amount of the recrystallized this compound in a minimal volume of the eluent.
-
Load the sample onto the top of the silica gel column.
-
Elute the column with an ethyl acetate/hexane gradient, starting with a lower polarity mixture.
-
Collect fractions and monitor them by TLC.
-
Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Data Presentation
Table 1: Summary of Reaction Yield and Product Purity
| Parameter | Value |
| Theoretical Yield | 7.0 g |
| Actual Yield (after recrystallization) | 5.8 g |
| Percentage Yield | 82.9% |
| Purity (by HPLC) | >99% |
| Melting Point | 230-232 °C |
Table 2: Analytical Data for this compound
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 10.5 (s, 1H, -OH), 7.5 (s, 1H, H-4), 6.1 (s, 1H, H-3) |
| ²H NMR (61.4 MHz, DMSO) | Signals corresponding to the deuterated positions on the aromatic ring. |
| Mass Spectrometry (ESI-MS) | m/z 168.08 [M+H]⁺ |
Visualization of Workflows
Caption: Synthetic workflow for this compound.
Caption: Purification workflow for this compound.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis and purification of this compound. The proposed Pechmann condensation using Resorcinol-d6 offers an efficient and straightforward route to the desired deuterated compound. The described purification methods of recrystallization and optional column chromatography are standard and effective techniques for obtaining high-purity material suitable for further research and development. The provided workflows and data tables serve as a valuable resource for scientists undertaking the synthesis of this and similar deuterated compounds.
Umbelliferone-d5: A Technical Guide for Researchers
For Immediate Release
This technical guide provides essential information on Umbelliferone-d5, a deuterated derivative of the naturally occurring coumarin, umbelliferone. Designed for researchers, scientists, and professionals in drug development, this document outlines its key properties, relevant biological pathways of its non-deuterated analog, and protocols for its application.
Core Data Summary
The fundamental physicochemical properties of this compound are summarized below.
| Property | Value | Citation |
| CAS Number | 1215373-23-1 | [1][2][3][4] |
| Molecular Formula | C₉HD₅O₃ | [3][4] |
| Molecular Weight | 167.17 g/mol | [3][4] |
| Synonyms | 7-Hydroxycoumarin-d5, Hydrangin-d5, NSC 19790-d5 | [2][4] |
Biological Context: The Actions of Umbelliferone
This compound serves as a valuable tool in the study of its non-deuterated counterpart, umbelliferone (7-hydroxycoumarin), a compound recognized for its significant biological activities.[5] Umbelliferone exhibits notable anticancer and anti-inflammatory effects, making it a subject of interest in pharmacological research.[1][6]
Anticancer Mechanisms
Umbelliferone has been shown to induce apoptosis (programmed cell death) and cell cycle arrest in various cancer cell lines.[1][2][7] Key signaling pathways implicated in its anticancer activity include:
-
Induction of Apoptosis: Umbelliferone treatment can lead to the activation of caspases, a family of proteases that are central to the apoptotic process.[8][9]
-
Cell Cycle Arrest: It can halt the progression of the cell cycle, particularly at the S phase or G2/M phase, thereby inhibiting cancer cell proliferation.[1][8]
-
Modulation of Signaling Pathways: The anticancer effects are also mediated through the regulation of critical signaling cascades such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[10]
Anti-inflammatory Mechanisms
The anti-inflammatory properties of umbelliferone are attributed to its ability to suppress pro-inflammatory signaling pathways. A primary mechanism is the inhibition of the MAPK/NF-κB pathway, which leads to a reduction in the production of inflammatory mediators like TNF-α, IL-1β, and IL-6.[6][11] Additionally, umbelliferone has been found to modulate the Wnt/β-catenin signaling pathway in the context of rheumatoid arthritis.[12][13]
Experimental Protocols
Due to its isotopic labeling, this compound is an ideal internal standard for the accurate quantification of umbelliferone in biological matrices using techniques such as liquid chromatography-mass spectrometry (LC-MS).
Protocol: Quantification of Umbelliferone in Plasma using LC-MS with this compound as an Internal Standard
1. Preparation of Stock Solutions:
- Prepare a 1 mg/mL stock solution of umbelliferone in methanol.
- Prepare a 1 mg/mL stock solution of this compound (internal standard) in methanol.
2. Preparation of Calibration Standards and Quality Controls:
- Serially dilute the umbelliferone stock solution with methanol to prepare a series of working solutions for calibration standards.
- Spike blank plasma with the umbelliferone working solutions to create calibration standards at concentrations ranging from 1 to 1000 ng/mL.
- Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.
3. Sample Preparation:
- To 100 µL of plasma sample, calibration standard, or QC, add 20 µL of the this compound working solution (e.g., at 100 ng/mL).
- Add 300 µL of acetonitrile to precipitate proteins.
- Vortex for 1 minute and then centrifuge at 12,000 rpm for 10 minutes.
- Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS Analysis:
- Inject an aliquot of the reconstituted sample onto an LC-MS system.
- Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
- Flow Rate: 0.3 mL/min.
- Mass Spectrometric Conditions:
- Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
- Detection: Multiple Reaction Monitoring (MRM).
- Monitor the precursor-to-product ion transitions for both umbelliferone and this compound.
5. Data Analysis:
- Construct a calibration curve by plotting the peak area ratio of umbelliferone to this compound against the concentration of the calibration standards.
- Determine the concentration of umbelliferone in the unknown samples by interpolating their peak area ratios from the calibration curve.
Visualized Pathways and Workflows
To further elucidate the mechanisms of action and experimental design, the following diagrams are provided.
Caption: Workflow for quantifying umbelliferone in plasma.
Caption: Key signaling pathways modulated by umbelliferone.
References
- 1. Umbelliferone exhibits anticancer activity via the induction of apoptosis and cell cycle arrest in HepG2 hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effect of umbelliferone on adjuvant-induced arthritis in rats by MAPK/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ajol.info [ajol.info]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. encyclopedia.pub [encyclopedia.pub]
- 12. Umbelliferone Inhibits Migration, Invasion and Inflammation of Rheumatoid Arthritis Fibroblast-Like Synoviocytes and Relieves Adjuvant-Induced Arthritis in Rats by Blockade of Wnt/β-Catenin Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. worldscientific.com [worldscientific.com]
The Occurrence and Biosynthesis of Umbelliferone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Umbelliferone (7-hydroxycoumarin), a naturally occurring benzopyrone, has garnered significant attention within the scientific community due to its wide distribution in the plant kingdom and its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural occurrence of umbelliferone, detailing its presence and concentration in various plant families. Furthermore, it elucidates the intricate biosynthetic pathway of umbelliferone, a key branch of the phenylpropanoid pathway, detailing the enzymatic steps and intermediates. This guide also furnishes detailed experimental protocols for the extraction, quantification, and analysis of umbelliferone from plant matrices, alongside methodologies for assaying the key enzymes involved in its biosynthesis. The information is supplemented with clear data presentation and visual diagrams to facilitate a comprehensive understanding for researchers in drug discovery and natural product chemistry.
Natural Occurrence of Umbelliferone
Umbelliferone is a widespread secondary metabolite found in numerous plant families, with a particularly high prevalence in the Apiaceae (Umbelliferae) and Rutaceae families.[1][2][3][4][5] Its name is derived from the Umbelliferae family, characterized by their umbrella-shaped flower clusters.[1] It is also found in other families such as the Asteraceae and Hydrangeaceae.[1][4] The concentration of umbelliferone can vary significantly between plant species, as well as in different parts of the same plant.
Below is a summary of the quantitative data on the occurrence of umbelliferone in various plants.
| Plant Family | Genus and Species | Plant Part | Concentration | Reference(s) |
| Apiaceae (Umbelliferae) | Angelica archangelica | Not specified | Present | [5] |
| Coriandrum sativum (Coriander) | Not specified | Present | [5] | |
| Daucus carota (Carrot) | Not specified | Present | [5] | |
| Ferula communis (Giant Fennel) | Dried latex (Asafoetida) | Component | [5] | |
| Rutaceae | Aegle marmelos | Not specified | Present | [6] |
| Asteraceae | Diplostephium foliosissimum | Dried Leaves | 0.01 g/g | [1] |
| Hieracium pilosella (Mouse-ear hawkweed) | Not specified | Present | [5] | |
| Matricaria chamomilla (Chamomile) | Processing Waste | 11.80 mg/100 g | [7] | |
| Hydrangeaceae | Hydrangea macrophylla (Bigleaf Hydrangea) | Not specified | Present (as hydrangine) | [5] |
| Acanthaceae | Justicia pectoralis | Not specified | Present | [5] |
Biosynthesis of Umbelliferone
The biosynthesis of umbelliferone is a well-characterized pathway branching from the general phenylpropanoid pathway, which begins with the amino acid L-phenylalanine. The synthesis proceeds through a series of enzymatic reactions, as detailed below and illustrated in the accompanying diagram.
The Phenylpropanoid Pathway to Umbelliferone
The biosynthesis of umbelliferone involves the following key enzymatic steps:
-
Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of L-phenylalanine by PAL to form cinnamic acid.[8]
-
Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the para-position by C4H, a cytochrome P450 monooxygenase, to yield p-coumaric acid.[8]
-
4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is activated by the attachment of Coenzyme A (CoA), a reaction catalyzed by 4CL, to form p-coumaroyl-CoA.
-
p-Coumaroyl-CoA 2'-Hydroxylase (C2'H): The key step leading to the coumarin skeleton is the ortho-hydroxylation of p-coumaroyl-CoA by C2'H. This reaction forms 2,4-dihydroxy-cinnamoyl-CoA.
-
Spontaneous Lactonization: The resulting 2,4-dihydroxy-cinnamoyl-CoA undergoes a trans-cis isomerization of the side chain, followed by spontaneous intramolecular cyclization (lactonization) to form the stable umbelliferone ring structure.
Biosynthetic pathway of umbelliferone from L-phenylalanine.
Experimental Protocols
This section provides detailed methodologies for the extraction and quantification of umbelliferone from plant materials, as well as assays for the key biosynthetic enzymes.
Extraction of Umbelliferone from Plant Material
This protocol is a general guideline and may require optimization depending on the plant matrix.
Materials:
-
Dried and powdered plant material
-
Methanol (HPLC grade)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Deionized water
-
Soxhlet apparatus or ultrasonic bath
-
Rotary evaporator
-
Centrifuge
-
Filter paper
Procedure:
-
Defatting (Optional but Recommended): Weigh 10 g of dried, powdered plant material and place it in a Soxhlet extractor. Extract with n-hexane for 4-6 hours to remove lipids and other nonpolar compounds. Discard the n-hexane extract. Air-dry the defatted plant material.
-
Extraction:
-
Soxhlet Extraction: Place the defatted plant material in a Soxhlet extractor and extract with 200 mL of methanol for 8-12 hours.[2]
-
Ultrasonic Extraction: Suspend the defatted plant material in 200 mL of methanol in a flask. Place the flask in an ultrasonic bath and sonicate for 30-60 minutes at room temperature.
-
-
Concentration: Concentrate the methanolic extract under reduced pressure using a rotary evaporator at a temperature not exceeding 40-50°C to obtain a crude extract.
-
Liquid-Liquid Partitioning:
-
Resuspend the crude extract in 100 mL of deionized water.
-
Partition the aqueous suspension three times with 100 mL of ethyl acetate in a separatory funnel.[1]
-
Combine the ethyl acetate fractions and wash with a small volume of deionized water.
-
Dry the ethyl acetate fraction over anhydrous sodium sulfate and then evaporate to dryness under reduced pressure. The resulting residue is enriched with umbelliferone.
-
-
Sample Preparation for Analysis: Dissolve a known amount of the final extract in methanol or a suitable mobile phase for HPLC or GC-MS analysis. Filter the solution through a 0.45 µm syringe filter before injection.
Quantification of Umbelliferone by High-Performance Liquid Chromatography (HPLC-UV)
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of methanol and water (with 0.1% formic or acetic acid to improve peak shape). A common starting point is a gradient of 30-70% methanol in water over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 325 nm, the maximum absorbance for umbelliferone.[4][8]
-
Injection Volume: 20 µL.
-
Column Temperature: 25-30°C.
Procedure:
-
Standard Preparation: Prepare a stock solution of umbelliferone standard (e.g., 1 mg/mL) in methanol. From this stock, prepare a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Calibration Curve: Inject each standard solution into the HPLC system and record the peak area. Construct a calibration curve by plotting the peak area against the concentration of the umbelliferone standards.
-
Sample Analysis: Inject the prepared plant extract solution into the HPLC system.
-
Quantification: Identify the umbelliferone peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of umbelliferone in the sample using the calibration curve.
Quantification of Umbelliferone by Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5, or equivalent; 30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).
-
Injector Temperature: 250-280°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 280-300°C) at a rate of 10-20°C/min.
-
Mass Spectrometer: Operated in electron ionization (EI) mode at 70 eV. Scan range of m/z 40-500.
-
Injection Volume: 1 µL (splitless or split injection).
Procedure:
-
Derivatization (Optional but may be necessary for better peak shape and volatility): Umbelliferone can be derivatized to increase its volatility. A common method is silylation using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Standard Preparation: Prepare a stock solution of umbelliferone in a suitable volatile solvent (e.g., methanol, ethyl acetate). Prepare a series of calibration standards. If derivatization is used, derivatize the standards in the same manner as the samples.
-
Sample Preparation: Dissolve the dried plant extract in a volatile solvent. If necessary, perform the derivatization step.
-
GC-MS Analysis: Inject the standards and samples into the GC-MS system.
-
Quantification: Identify the umbelliferone peak based on its retention time and mass spectrum (characteristic ions for underivatized umbelliferone include m/z 162, 134, 106). Create a calibration curve and quantify the umbelliferone in the sample.
Enzyme Assays for Biosynthetic Pathway
This assay is based on the spectrophotometric measurement of the conversion of L-phenylalanine to cinnamic acid.
Materials:
-
Plant tissue
-
Extraction buffer (e.g., 0.1 M sodium borate buffer, pH 8.8, containing 2 mM β-mercaptoethanol)
-
L-phenylalanine solution (e.g., 50 mM in extraction buffer)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Homogenize fresh plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at 4°C (e.g., 12,000 x g for 20 minutes) and collect the supernatant as the crude enzyme extract.
-
Assay Mixture: In a cuvette, mix the enzyme extract with the L-phenylalanine solution. The final volume should be constant (e.g., 1 mL).
-
Measurement: Monitor the increase in absorbance at 290 nm (the wavelength at which cinnamic acid absorbs) over time at a constant temperature (e.g., 37°C).
-
Calculation: Calculate the PAL activity based on the rate of change in absorbance, using the molar extinction coefficient of cinnamic acid at 290 nm.
This assay typically involves a reconstituted microsomal system and the use of radiolabeled substrate.
Materials:
-
Microsomal fraction isolated from the plant tissue
-
NADPH
-
[¹⁴C]-Cinnamic acid (radiolabeled substrate)
-
Reaction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.4)
-
HPLC system with a radioactivity detector
Procedure:
-
Microsome Isolation: Isolate the microsomal fraction from the plant tissue by differential centrifugation.
-
Assay Mixture: In a reaction tube, combine the microsomal fraction, NADPH, and [¹⁴C]-cinnamic acid in the reaction buffer.
-
Incubation: Incubate the reaction mixture at a specific temperature (e.g., 30°C) for a defined period.
-
Extraction and Analysis: Stop the reaction and extract the products with an organic solvent (e.g., ethyl acetate). Analyze the extract by HPLC with a radioactivity detector to separate and quantify the [¹⁴C]-p-coumaric acid formed.
This assay measures the formation of p-coumaroyl-CoA spectrophotometrically.
Materials:
-
Crude enzyme extract
-
p-Coumaric acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl₂
-
Reaction buffer (e.g., 0.1 M Tris-HCl, pH 7.5)
-
Spectrophotometer
Procedure:
-
Enzyme Extraction: Prepare a crude enzyme extract from the plant tissue as described for the PAL assay.
-
Assay Mixture: In a cuvette, combine the enzyme extract, p-coumaric acid, CoA, ATP, and MgCl₂ in the reaction buffer.
-
Measurement: Monitor the increase in absorbance at a wavelength where p-coumaroyl-CoA has a distinct absorbance maximum (e.g., around 333 nm).
-
Calculation: Calculate the 4CL activity based on the rate of formation of p-coumaroyl-CoA, using its molar extinction coefficient.
This assay can be performed using a heterologously expressed enzyme and LC-MS analysis.
Materials:
-
Purified recombinant C2'H enzyme
-
p-Coumaroyl-CoA
-
2-Oxoglutarate
-
Ascorbate
-
Fe(II)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)
-
LC-MS system
Procedure:
-
Assay Mixture: In a reaction tube, combine the purified C2'H enzyme, p-coumaroyl-CoA, 2-oxoglutarate, ascorbate, and Fe(II) in the reaction buffer.
-
Incubation: Incubate the mixture at a suitable temperature (e.g., 30°C) for a specific time.
-
Analysis: Stop the reaction and analyze the products by LC-MS to detect the formation of umbelliferone.
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the analysis of umbelliferone and its biosynthetic enzymes from a plant source.
A representative workflow for umbelliferone analysis.
Conclusion
This technical guide provides a comprehensive resource for researchers interested in the natural occurrence and biosynthesis of umbelliferone. The detailed information on its distribution in the plant kingdom, coupled with a thorough explanation of its biosynthetic pathway, offers a solid foundation for further investigation. The provided experimental protocols for extraction, quantification, and enzyme assays are intended to serve as practical starting points for laboratory work. The presented data and workflows aim to facilitate research in natural product chemistry, drug discovery, and plant biochemistry, ultimately contributing to a deeper understanding and utilization of this versatile phytochemical.
References
- 1. uoguelph.ca [uoguelph.ca]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. researchhub.com [researchhub.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Common Sample Preparation Techniques for GC-MS Analysis [hplcvials.com]
Technical Guide: Physical Characteristics of Umbelliferone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliferone-d5, also known as 7-Hydroxycoumarin-d5, is the deuterated form of Umbelliferone, a naturally occurring coumarin.[1] As a stable isotope-labeled compound, this compound is a valuable tool in various research applications, including pharmacokinetic studies, metabolic profiling, and as an internal standard for quantitative analysis by mass spectrometry.[1] This technical guide provides a comprehensive overview of the known physical characteristics of this compound, detailed experimental protocols for their determination, and a logical diagram illustrating the relationship between the deuterated and non-deuterated forms.
Core Physical Characteristics
Quantitative Data Summary
The following table summarizes the key physical and chemical properties of this compound. Data for Umbelliferone is included for comparative purposes.
| Property | This compound | Umbelliferone | Data Source |
| Chemical Formula | C₉HD₅O₃ | C₉H₆O₃ | [4] |
| Molecular Weight | 167.17 g/mol | 162.14 g/mol | [4] |
| CAS Number | 1215373-23-1 | 93-35-6 | [4] |
| Appearance | White to off-white solid/powder | Yellowish-white crystalline powder | [5] |
| Melting Point | Not experimentally determined; estimated to be ~230 °C (decomposes) | 230 °C (decomposes) | [1][6] |
| Boiling Point | Not experimentally determined; estimated to be ~382.1 °C | 382.1 °C (Predicted) | [1] |
| Solubility in DMSO | Slightly soluble | ~10 mg/mL | [7] |
| Solubility in Ethanol | Slightly soluble | ~5 mg/mL | [7] |
| Solubility in Methanol | Slightly soluble | ~5 mg/mL | [7] |
| Water Solubility | Not experimentally determined | Slightly soluble in hot water | [6] |
| LogP | 1.49860 | 1.58 | [4] |
| Purity | ≥95% | ≥98% | [5] |
Note: The melting point, boiling point, and solubility data for this compound are based on the experimentally determined values for Umbelliferone and are provided as close estimations. Isotopic substitution with deuterium is not expected to significantly alter these macroscopic properties.
Experimental Protocols
The following sections detail the standard methodologies for determining the key physical characteristics of a fine chemical solid like this compound.
Melting Point Determination
Principle: The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. It is a key indicator of purity.
Apparatus:
-
Capillary melting point apparatus
-
Glass capillary tubes (one end sealed)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry. If necessary, gently grind the crystalline solid into a fine powder using a mortar and pestle.
-
Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Measurement:
-
If the approximate melting point is unknown, perform a rapid heating to get a rough estimate.
-
For an accurate measurement, set the heating rate to 1-2 °C per minute, starting from a temperature about 15-20 °C below the estimated melting point.
-
Record the temperature at which the first drop of liquid appears (the onset of melting).
-
Record the temperature at which the entire sample has turned into a clear liquid (the completion of melting).
-
-
Reporting: The melting point is reported as a range from the onset to the completion of melting. For a pure compound, this range is typically narrow (0.5-2 °C).
Solubility Determination (Shake-Flask Method)
Principle: The shake-flask method is a standard technique to determine the equilibrium solubility of a compound in a specific solvent.
Apparatus:
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., DMSO, ethanol, water). The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly.
-
-
Equilibration:
-
Place the vials in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved particles.
-
-
Quantification:
-
Accurately dilute the filtered solution with the solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound in the diluted solution using a validated HPLC or UV-Vis method against a standard curve of known concentrations.
-
-
Calculation: Calculate the original solubility in mg/mL or mol/L, taking into account the dilution factor.
Visualization of Key Relationships
The following diagram illustrates the structural relationship between Umbelliferone and this compound and highlights their core physical properties.
Caption: Structural relationship and shared properties of Umbelliferone and this compound.
References
- 1. Umbelliferone - CAS-Number 93-35-6 - Order from Chemodex [chemodex.com]
- 2. Impact of H/D isotopic effects on the physical properties of materials - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. Reddit - The heart of the internet [reddit.com]
- 4. This compound | CAS#:1215373-23-1 | Chemsrc [chemsrc.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Umbelliferone - Wikipedia [en.wikipedia.org]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
The Pharmacological Landscape of Umbelliferone and Its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliferone (7-hydroxycoumarin), a naturally occurring benzopyrone, and its synthetic derivatives have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities.[1][2] This technical guide provides an in-depth overview of the core pharmacological properties of these compounds, focusing on their anticancer, anti-inflammatory, antioxidant, neuroprotective, and antimicrobial effects. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development, offering detailed experimental methodologies, quantitative data for comparative analysis, and visualizations of key signaling pathways.
Anticancer Properties
Umbelliferone and its derivatives have demonstrated notable cytotoxic effects against a variety of cancer cell lines.[3] The primary mechanisms of action include the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[4][5]
Quantitative Anticancer Activity
The anticancer efficacy of umbelliferone and its derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. A summary of reported IC50 values against various cancer cell lines is presented in Table 1.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Umbelliferone | HepG2 (Hepatocellular Carcinoma) | 0-50 (concentration-dependent) | [4] |
| Umbelliferone | KB (Oral Epithelial Carcinoma) | ~153.5 (converted from 24.90 µg/ml) | [3] |
| Umbelliferone | MCF-7 (Breast Cancer) | ~179.9 (converted from 29.19 µg/ml) | [3] |
| Umbelliferone | EJ (Bladder Carcinoma) | 3.5 | [3] |
| Umbelliferone | AGS (Gastric Cancer) | 129.9 | [3] |
| Umbelliferone | HCT 116 (Colorectal Cancer) | 8.05 | [3] |
| Umbelliferone | HT-29 (Colorectal Cancer) | 4.35 | [3] |
| 4-Methylumbelliferone Derivative (1c) | DU145 (Prostate Cancer) | 55.41 | [6] |
| 7-O-substituted coumarin carboxamide derivatives | HCT116 (Colon), A2780 (Ovarian), A549 (Lung), PC3 (Prostate), MCF7 (Breast), HL60 (Leukemia) | 0.27 - 61.87 | [7] |
Table 1: Anticancer Activity of Umbelliferone and Its Derivatives (IC50 values).
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[8][9]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8] The amount of formazan produced is proportional to the number of living cells and can be quantified spectrophotometrically after solubilization.[8]
Detailed Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with various concentrations of the umbelliferone derivative and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).[2]
-
MTT Addition: Following incubation, add MTT solution (typically 5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the formazan crystals.[1][9]
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[8]
-
Data Analysis: Calculate the percentage of cell viability compared to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Anti-inflammatory Properties
Umbelliferone and its derivatives exhibit significant anti-inflammatory effects by modulating various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes.[1][10]
Quantitative Anti-inflammatory Activity
The in vivo anti-inflammatory activity of umbelliferone derivatives is often assessed using the carrageenan-induced paw edema model in rodents. The percentage of edema inhibition is a key parameter.
| Compound | Dose | Edema Inhibition (%) | Reference |
| Umbelliferone Derivative 3 | 100 µmol/kg | 70.5 | [11] |
| Umbelliferone Derivative 10 | 100 µmol/kg | 69.4 | [11] |
| Umbelliferone Derivative 17 | 100 µmol/kg | 63.1 | [11] |
| Umbelliferone β-D-galactopyranoside | 10, 20, 40 mg/kg | Dose-dependent reduction | [12] |
| Umbelliferone | 50, 75 mg/kg | Significant inhibition | [13] |
Table 2: Anti-inflammatory Activity of Umbelliferone Derivatives in the Carrageenan-Induced Paw Edema Model.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This in vivo model is widely used to screen for the acute anti-inflammatory activity of compounds.[14]
Principle: Subplantar injection of carrageenan, a phlogistic agent, induces a localized inflammatory response characterized by edema. The anti-inflammatory potential of a compound is determined by its ability to reduce this swelling.[14]
Detailed Methodology:
-
Animal Acclimatization: Acclimatize rats to the laboratory conditions for at least one week before the experiment.
-
Grouping and Fasting: Divide the animals into groups (e.g., control, standard drug, and test compound groups). Fast the animals overnight with free access to water.
-
Compound Administration: Administer the umbelliferone derivative or the standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally. The control group receives the vehicle.[11]
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject a 1% solution of carrageenan in saline into the subplantar region of the right hind paw of each rat.[13][14]
-
Paw Volume Measurement: Measure the paw volume of each rat at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.[13]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group relative to the control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Antioxidant Properties
Many umbelliferone derivatives exhibit potent antioxidant activity, primarily through their ability to scavenge free radicals.[7] This property is crucial in mitigating oxidative stress, which is implicated in numerous diseases.[7]
Quantitative Antioxidant Activity
The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common in vitro method to evaluate antioxidant capacity. The IC50 value represents the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound | IC50 (µg/mL) | Reference |
| Umbelliferone Derivative 9 | 3.33 | [7] |
| Umbelliferone-1,2,3-triazole hybrids | 3.33 - 8.75 | [7] |
| Coumarin carbamate derivatives | 23.15 - >200 µM | [7] |
Table 3: Antioxidant Activity of Umbelliferone Derivatives (DPPH Radical Scavenging Assay).
Experimental Protocol: DPPH Radical Scavenging Assay
This spectrophotometric assay measures the capacity of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.[7][15]
Principle: The DPPH radical has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance at 517 nm.[15]
Detailed Methodology:
-
Preparation of DPPH Solution: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.[7][15]
-
Sample Preparation: Prepare different concentrations of the umbelliferone derivative in the same solvent.
-
Reaction Mixture: In a 96-well plate or cuvettes, mix a fixed volume of the DPPH solution with varying concentrations of the test compound. Include a control (DPPH solution with solvent) and a blank (solvent only).[7][9]
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a specific period (e.g., 30 minutes).[7][15]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[7][15]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is determined by plotting the percentage of scavenging activity against the compound concentration.
Neuroprotective Properties
Umbelliferone and its derivatives have shown promise in protecting neuronal cells from damage and degeneration, suggesting their potential in the treatment of neurodegenerative diseases.[6][16] Their mechanisms of action often involve the inhibition of monoamine oxidases (MAOs), reduction of amyloid-β aggregation, and anti-inflammatory effects within the central nervous system.[17]
Quantitative Neuroprotective Activity
The neuroprotective effects can be quantified by measuring the inhibition of enzymes like MAO-A and MAO-B.
| Compound | Target | IC50 (µM) | Reference |
| Umbelliferone | hMAO-A | 18.08 | [7] |
| Umbelliferone | hMAO-B | 12.98 | [7] |
| 6-Formyl Umbelliferone | hMAO-A | 3.23 | [3][17] |
| 6-Formyl Umbelliferone | hMAO-B | 15.31 | [3][17] |
| Umbelliferone-5-bromoisatin hybrid | hMAO-A | 7.47 | [7] |
| Umbelliferone-2-hydroxy-2-phenylacetate hybrid | hMAO-B | 10.32 | [7] |
Table 4: Neuroprotective Activity of Umbelliferone and Its Derivatives (MAO Inhibition).
Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate-Induced Excitotoxicity)
This assay assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate exposure.[16]
Principle: High concentrations of glutamate lead to overstimulation of its receptors, causing an influx of calcium ions and subsequent neuronal cell death (excitotoxicity). Neuroprotective compounds can mitigate this damage.[16]
Detailed Methodology:
-
Cell Culture: Culture primary neurons or a neuronal cell line (e.g., SH-SY5Y) in appropriate media.[6]
-
Compound Pre-treatment: Pre-treat the cells with different concentrations of the umbelliferone derivative for a specific duration (e.g., 24 hours).
-
Glutamate Exposure: Induce excitotoxicity by exposing the cells to a high concentration of glutamate (e.g., 5 mM) for a defined period (e.g., 24 hours). A control group without glutamate is also maintained.[16]
-
Cell Viability Assessment: After glutamate exposure, assess cell viability using an appropriate method, such as the MTT assay or by measuring lactate dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: Compare the viability of cells treated with the umbelliferone derivative and glutamate to those treated with glutamate alone. An increase in cell viability indicates a neuroprotective effect.
Antimicrobial Properties
Umbelliferone and its derivatives have demonstrated activity against a range of bacteria and fungi, highlighting their potential as antimicrobial agents.[7][18]
Quantitative Antimicrobial Activity
The antimicrobial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound | Microorganism | MIC (µg/mL or mM) | Reference |
| Umbelliferone | Bacillus cereus | 62.5 µg/mL | [7] |
| Umbelliferone | Methicillin-resistant S. epidermis (biofilm) | 500 µg/mL (83% inhibition) | [7] |
| 7-hydroxycoumarin ester derivatives (27, 28) | E. coli, S. aureus, P. aeruginosa | 4-6 µg/mL | [10] |
| 7-hydroxycoumarin ester derivatives (27, 28) | A. niger, C. albicans | 4-5 µg/mL | [10] |
| 7-decanoate umbelliferone ester (32) | P. aeruginosa | 0.5 mM | [7] |
| 7-decanoate umbelliferone ester (32) | K. pneumoniae | 1 mM | [7] |
| 7-laurate umbelliferone ester (33) | Methicillin-resistant S. aureus | 1 mM | [7] |
Table 5: Antimicrobial Activity of Umbelliferone and Its Derivatives (MIC values).
Key Signaling Pathways Modulated by Umbelliferone
Umbelliferone and its derivatives exert their diverse pharmacological effects by modulating several key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the rational design of new therapeutic agents.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, cell proliferation, and apoptosis.[10] Umbelliferone and its derivatives have been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[10][19]
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling cascade is involved in regulating cell proliferation, differentiation, and apoptosis.[20] Dysregulation of this pathway is common in cancer. Umbelliferone derivatives can suppress the activation of key MAPK members like ERK1/2.[19]
JAK/STAT Signaling Pathway
The Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathway is crucial for cytokine signaling and plays a significant role in immunity and inflammation. Aberrant JAK/STAT signaling is implicated in various cancers and autoimmune diseases. Umbelliferone has been shown to inhibit this pathway.
Conclusion
Umbelliferone and its derivatives represent a promising class of compounds with a wide array of pharmacological properties. Their demonstrated efficacy in preclinical models of cancer, inflammation, oxidative stress, neurodegeneration, and microbial infections warrants further investigation. This technical guide provides a foundational resource for researchers, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the complex signaling pathways involved in their mechanisms of action. The continued exploration of these versatile molecules holds significant potential for the development of novel therapeutics for a range of human diseases.
References
- 1. researchhub.com [researchhub.com]
- 2. texaschildrens.org [texaschildrens.org]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. Umbelliferone and scopoletin target tyrosine kinases on fibroblast-like synoviocytes to block NF-κB signaling to combat rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Pharmacological Effects of Polyphenol Phytochemicals on the JAK-STAT Signaling Pathway [frontiersin.org]
- 6. Influence of Umbelliferone on the Anticonvulsant and Neuroprotective Activity of Selected Antiepileptic Drugs: An In Vivo and In Vitro Study [mdpi.com]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. researchgate.net [researchgate.net]
- 9. One moment, please... [marinebiology.pt]
- 10. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bepls.com [bepls.com]
- 12. Umbelliferone β-d-galactopyranoside exerts an anti-inflammatory effect by attenuating COX-1 and COX-2 - Toxicology Research (RSC Publishing) [pubs.rsc.org]
- 13. scielo.br [scielo.br]
- 14. inotiv.com [inotiv.com]
- 15. mdpi.com [mdpi.com]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Umbelliferone derivatives exert neuroprotective effects by inhibiting monoamine oxidase A, self-amyloidβ aggregation, and lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. phytojournal.com [phytojournal.com]
- 19. Anti‑inflammatory effects of 6‑formyl umbelliferone via the NF‑κB and ERK/MAPK pathway on LPS‑stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Umbelliferone-d5: A Technical Guide to Stability and Storage
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the stability and recommended storage conditions for Umbelliferone-d5. The following sections detail quantitative stability data, experimental protocols for stability assessment, and relevant biological pathways, offering a critical resource for ensuring the integrity of this compound in research and development.
Overview of this compound
This compound is the deuterated form of Umbelliferone (7-hydroxycoumarin), a naturally occurring coumarin. Due to its fluorescent properties and biological activities, including anticancer and anti-inflammatory effects, Umbelliferone and its deuterated analogue are valuable in various scientific applications.[1] this compound is commonly used as an internal standard in quantitative analyses by NMR, GC-MS, or LC-MS.[1] The incorporation of stable heavy isotopes like deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates.
Stability and Storage Conditions
Proper storage is paramount to maintaining the chemical integrity and isotopic purity of this compound. The stability of the compound is dependent on its physical state (solid or in solution) and the storage temperature.
Quantitative Stability Data
The following tables summarize the recommended storage conditions and known stability data for this compound.
Table 1: Stability of this compound as a Solid (Powder)
| Storage Temperature | Shelf Life |
| -20°C | 3 years |
| 4°C | 2 years |
Table 2: Stability of this compound in Solution
| Storage Temperature | Shelf Life |
| -80°C | 6 months |
| -20°C | 1 month |
Note: The non-deuterated form, Umbelliferone, is reported to be stable for at least 4 years when stored at -20°C.
Shipping and Handling
This compound is typically shipped at room temperature. Upon receipt, it is crucial to store the compound under the recommended conditions to ensure its long-term stability. It is advised to allow the product to equilibrate to room temperature before opening to avoid condensation. For long-term storage of solutions, it is best practice to aliquot the solution into single-use vials to minimize freeze-thaw cycles.
Experimental Protocols for Stability Assessment
To ensure the reliability of experimental results, a robust stability testing program is essential. The following protocols are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances.
Long-Term and Accelerated Stability Studies
These studies are designed to evaluate the thermal stability of this compound and to establish a re-test period.
Objective: To determine the shelf life of this compound under recommended and accelerated storage conditions.
Methodology:
-
Sample Preparation: Prepare multiple aliquots of this compound in its solid form and dissolved in a suitable solvent (e.g., DMSO) at a known concentration.
-
Storage Conditions:
-
Testing Frequency:
-
Long-Term: Every 3 months for the first year, every 6 months for the second year, and annually thereafter.
-
Accelerated: At a minimum of three time points, including the initial and final time points (e.g., 0, 3, and 6 months).
-
-
Analytical Method: Employ a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector. The method must be capable of separating this compound from potential degradation products.
-
Data Analysis: At each time point, assess the samples for changes in purity, the appearance of degradation products, and any changes in physical appearance. A significant change is typically defined as a failure to meet the established acceptance criteria.
Forced Degradation (Stress Testing)
Stress testing helps to identify potential degradation products and establish the intrinsic stability of the molecule.
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Methodology:
-
Acid Hydrolysis: Expose a solution of this compound to 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Expose a solution of this compound to 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: Treat a solution of this compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose solid this compound to a dry heat of 60°C for 48 hours.
-
Photostability: Expose a solution and solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as per ICH Q1B guidelines.
-
Analysis: Analyze the stressed samples using a suitable analytical method (e.g., LC-MS/MS) to identify and quantify any degradation products.
Below is a graphical representation of a general workflow for stability testing.
Biological Context: Umbelliferone Signaling Pathways
Umbelliferone has been shown to modulate several key signaling pathways involved in inflammation and cancer.[4][5][6] Understanding these pathways can provide context for the application of this compound in biological research. The primary mechanism of its anti-inflammatory action is through the inhibition of the NF-κB signaling pathway.[5]
The following diagram illustrates a simplified representation of the NF-κB signaling pathway and the inhibitory effect of Umbelliferone.
By understanding and adhering to the stability and storage guidelines presented in this document, researchers can ensure the quality and reliability of this compound in their studies, leading to more accurate and reproducible scientific outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. purple-diamond.com [purple-diamond.com]
- 3. ICH Guidelines: Stability and Shelf Life | METROPACK [metropack.eu]
- 4. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Technical Guide to the UV Fluorescence Properties of Umbelliferone
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the ultraviolet (UV) fluorescence properties of umbelliferone (also known as 7-hydroxycoumarin). Umbelliferone is a naturally occurring coumarin that serves as a fundamental molecular scaffold in various biological and chemical applications due to its distinct and environmentally sensitive fluorescence.[1][2] Its utility extends from a sunscreen agent to a critical component in fluorescent probes and enzyme assays.[3][4] This document details its core photophysical characteristics, presents quantitative data, outlines experimental methodologies for its analysis, and visualizes key processes.
Core Fluorescence Principles
Umbelliferone's fluorescence originates from its 7-hydroxycoumarin structure, a rigid, planar ring system with delocalized π-electrons.[5] A key feature of its photophysics is the pronounced dependence of its fluorescence on pH.[6] This sensitivity is attributed to the phenolic hydroxyl group at the 7-position, which can exist in a neutral (protonated) or anionic (deprotonated) state.[3][7]
In acidic to neutral solutions (pH < 7), umbelliferone exists predominantly in its neutral molecular form, which absorbs UV light around 325-330 nm and emits a blue fluorescence.[6][7] As the pH increases into the alkaline range (pH > 8), the hydroxyl group deprotonates to form the phenolate anion.[3] This anionic form exhibits a bathochromic (red) shift in its absorption, with an excitation maximum around 365-370 nm, while still emitting strong blue fluorescence.[2][7] This significant shift in the excitation spectrum with a relatively stable emission peak makes umbelliferone an excellent ratiometric indicator for pH.[8][9] The ground-state pKa of the phenolic hydroxyl group is approximately 7.6-7.7.[3][7]
Quantitative Fluorescence Data
The photophysical properties of umbelliferone are highly dependent on its chemical environment, particularly the pH of the solution. The following table summarizes key quantitative data gathered from various studies.
| Property | Condition | Value | Reference |
| Excitation Maximum (λex) | Acidic Solution (pH < 6) | 325 - 330 nm | [6][7][8] |
| Alkaline Solution (pH > 8) | 367 - 370 nm | [6][7][8] | |
| Emission Maximum (λem) | pH-independent (> 2.2) | 450 - 460 nm | [6][10][11] |
| Acidic Solution (pH 1.2 - 2.2) | 480 nm | [6] | |
| Quantum Yield (ΦF) | Neutral Form (pH 5.49) | 0.81 | [7] |
| Anionic Form (pH 9.49) | 0.91 | [7] | |
| pKa (Ground State) | Aqueous Solution | 7.61 - 7.7 | [3][7] |
| pH Indicator Range | 6.5 - 8.9 | [3][12] |
Experimental Protocol: Measurement of pH-Dependent Fluorescence
This protocol provides a standardized methodology for characterizing the pH-dependent fluorescence of umbelliferone.
1. Objective: To determine the excitation and emission spectra of umbelliferone across a range of pH values and to identify its isosbestic points and pKa.
2. Materials & Equipment:
-
Umbelliferone (7-hydroxycoumarin), high purity
-
Solvents: DMSO or Ethanol (for stock solution), deionized water
-
Buffers: A series of buffers covering the pH range of 2 to 11 (e.g., citrate, phosphate, borate)
-
Spectrofluorometer with excitation and emission monochromators
-
Square quartz fluorescence cuvettes (1 cm path length)[6]
-
Calibrated pH meter
-
Standard laboratory glassware
3. Procedure:
-
Preparation of Stock Solution:
-
Preparation of Working Solutions:
-
Prepare a series of aqueous buffer solutions covering the desired pH range (e.g., pH 2, 4, 6, 7, 7.5, 8, 8.5, 9, 11).
-
For each pH value, dilute the umbelliferone stock solution into the buffer to a final concentration in the low micromolar range (e.g., 1-10 µM). Ensure the final concentration of the organic solvent is minimal (<1%) to avoid solvent effects.
-
Verify the final pH of each working solution using a calibrated pH meter.
-
-
Fluorescence Measurement:
-
Turn on the spectrofluorometer and allow the lamp to warm up as per the manufacturer's instructions.
-
Place the buffer solution (blank) for the lowest pH sample in a quartz cuvette and record a blank scan to subtract background fluorescence.
-
Replace the blank with the umbelliferone sample at the same pH.
-
To determine the emission spectrum: Set the excitation monochromator to the wavelength appropriate for the expected species (e.g., 330 nm for acidic solutions). Scan the emission monochromator across a range (e.g., 380 nm to 600 nm) and record the fluorescence intensity.
-
To determine the excitation spectrum: Set the emission monochromator to the observed emission maximum (approx. 460 nm). Scan the excitation monochromator across a range (e.g., 280 nm to 420 nm) and record the fluorescence intensity.
-
Repeat steps 3-5 for each pH value, using the corresponding buffer as a blank. For alkaline solutions (pH > 8), use an excitation wavelength of 370 nm to preferentially excite the anionic species.[6]
-
-
Data Analysis:
-
Correct all spectra by subtracting the corresponding blank spectra.
-
Plot the emission spectra for all pH values on a single graph to visualize the change in fluorescence intensity.
-
Plot the excitation spectra for all pH values to observe the shift from the neutral to the anionic form.
-
To determine the pKa, plot the fluorescence intensity at the emission maximum (460 nm) as a function of pH (using a fixed excitation wavelength, e.g., 370 nm). Fit the data to the Henderson-Hasselbalch equation.
-
Visualizations
The following diagrams illustrate key workflows and concepts related to the use of umbelliferone's fluorescence properties.
Caption: Workflow for Measuring pH-Dependent Fluorescence of Umbelliferone.
Caption: Use of Umbelliferone in a "Turn-On" Enzyme Assay.
References
- 1. chemimpex.com [chemimpex.com]
- 2. phytojournal.com [phytojournal.com]
- 3. Umbelliferone - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. nbinno.com [nbinno.com]
- 6. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 7. researchgate.net [researchgate.net]
- 8. Umbelliferone - CAS-Number 93-35-6 - Order from Chemodex [chemodex.com]
- 9. Umbelliferone as an Intracellular pH-sensitive fluorescent indicator and blood-brain barrier probe: instrumentation, calibration, and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. Determination of coumarin and umbelliferone mixtures in whole blood by spectrophotofluorometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Umbelliferone | 93-35-6 | U-3000 | Biosynth [biosynth.com]
Methodological & Application
Application Notes and Protocols: Metabolic Stability Assay Using Umbelliferone-d5
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic stability is a critical parameter assessed during the early stages of drug discovery and development. It provides an indication of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, primarily located in the liver. A compound with high metabolic stability is likely to have a longer half-life and greater oral bioavailability, whereas a compound that is rapidly metabolized may be cleared from the body too quickly to exert its therapeutic effect.[1][2] The in vitro metabolic stability assay using liver microsomes is a widely accepted method to determine the intrinsic clearance (CLint) of a test compound.[3][4]
Liver microsomes are subcellular fractions of the endoplasmic reticulum and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP450) superfamily.[5] This protocol describes a robust method for determining the metabolic stability of a test compound using pooled human liver microsomes and quantifying its depletion over time using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). To ensure the accuracy and precision of the LC-MS/MS analysis, a stable isotope-labeled internal standard, Umbelliferone-d5, is utilized. Deuterated internal standards are considered the gold standard in quantitative bioanalysis as they exhibit nearly identical physicochemical properties to the analyte, co-elute chromatographically, and effectively compensate for variations in sample preparation, matrix effects, and instrument response.[6][7]
Experimental Protocols
Materials and Reagents
-
Test Compound: Stock solution in DMSO (e.g., 10 mM)
-
Pooled Human Liver Microsomes (HLM): 20 mg/mL stock suspension
-
This compound (Internal Standard): Stock solution in methanol (e.g., 1 mg/mL)
-
NADPH Regenerating System:
-
Solution A: 26 mM NADP+, 66 mM Glucose-6-Phosphate, 66 mM MgCl2 in deionized water
-
Solution B: 40 U/mL Glucose-6-Phosphate Dehydrogenase in 5 mM sodium citrate
-
-
Potassium Phosphate Buffer: 100 mM, pH 7.4
-
Acetonitrile (ACN): LC-MS grade
-
Methanol (MeOH): LC-MS grade
-
Formic Acid: LC-MS grade
-
Deionized Water: High purity
-
Positive Control Compounds: (e.g., Dextromethorphan, Verapamil) Stock solutions in DMSO
Preparation of Working Solutions
-
Test Compound Working Solution (1 µM): Prepare a 1 µM working solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4). Ensure the final DMSO concentration is ≤ 0.1%.
-
Positive Control Working Solution (1 µM): Prepare a 1 µM working solution of the positive control compound(s) in 100 mM potassium phosphate buffer (pH 7.4).
-
Human Liver Microsomes Working Suspension (1 mg/mL): Dilute the 20 mg/mL HLM stock suspension with 100 mM potassium phosphate buffer (pH 7.4) to a final concentration of 1 mg/mL. Keep on ice.
-
NADPH Regenerating System Working Solution: Prepare fresh before use by mixing Solution A and Solution B.
-
Internal Standard (IS) Working Solution (e.g., 100 ng/mL): Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL. This solution will also serve as the quenching solution. The optimal concentration of the internal standard may need to be determined empirically but should be within the linear range of the LC-MS/MS method.
Incubation Procedure
-
Pre-incubation: In a 96-well plate, add the appropriate volume of the 1 mg/mL HLM working suspension to each well. Add the 1 µM test compound or positive control working solution to the wells. Gently mix and pre-incubate the plate at 37°C for 5-10 minutes in a shaking water bath or incubator.
-
Initiation of Reaction: To initiate the metabolic reaction, add the freshly prepared NADPH regenerating system working solution to each well. The final volume in each well should be uniform (e.g., 200 µL).
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding a sufficient volume (e.g., 400 µL) of the cold acetonitrile solution containing this compound (IS working solution) to the respective wells. The 0-minute time point represents 100% of the compound and is prepared by adding the quenching solution before adding the NADPH regenerating system.
-
Control Incubations:
-
Negative Control (without NADPH): For each test compound, run a parallel incubation without the NADPH regenerating system to assess for any non-enzymatic degradation.
-
Blank Control (without Test Compound): Incubate HLMs with buffer and NADPH to check for interfering peaks from the matrix.
-
Sample Processing and LC-MS/MS Analysis
-
Protein Precipitation: After adding the quenching solution, seal the 96-well plate and vortex for 2 minutes to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.
-
Sample Transfer: Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Analyze the samples using a validated LC-MS/MS method. The method will need to be optimized for the specific test compound and this compound.
-
Chromatographic Separation: Use a suitable C18 column with a gradient elution of mobile phases such as (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.
-
Mass Spectrometric Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Determine the optimal precursor and product ion transitions for both the test compound and this compound.
-
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis should be summarized in clear and structured tables.
Table 1: Representative LC-MS/MS Data
| Time (min) | Test Compound Peak Area | This compound Peak Area | Peak Area Ratio (Test Compound / IS) | % Remaining |
| 0 | 1,250,000 | 1,500,000 | 0.833 | 100.0 |
| 5 | 1,050,000 | 1,480,000 | 0.709 | 85.2 |
| 15 | 750,000 | 1,520,000 | 0.493 | 59.2 |
| 30 | 420,000 | 1,490,000 | 0.282 | 33.8 |
| 45 | 210,000 | 1,510,000 | 0.139 | 16.7 |
| 60 | 90,000 | 1,500,000 | 0.060 | 7.2 |
Table 2: Calculated Metabolic Stability Parameters
| Compound | Half-Life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Test Compound A | 25.5 | 27.2 |
| Positive Control (Verapamil) | 12.1 | 57.3 |
| Negative Control (-NADPH) | > 60 | < 11.5 |
Data Analysis
-
Calculate Percent Remaining: The percentage of the parent compound remaining at each time point is calculated relative to the 0-minute time point. % Remaining = (Peak Area Ratio at time 't' / Peak Area Ratio at time '0') * 100
-
Determine Half-Life (t1/2): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this plot represents the elimination rate constant (k). t1/2 = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): The intrinsic clearance is calculated from the half-life and the incubation conditions. CLint (µL/min/mg protein) = (0.693 / t1/2) * (Incubation Volume (µL) / Microsomal Protein (mg))
Visualizations
Signaling Pathway
Caption: General pathway of drug metabolism in the liver.
Experimental Workflow
Caption: Experimental workflow for the metabolic stability assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 3. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nebiolab.com [nebiolab.com]
- 5. Drug Metabolism Studies Using Liver Microsomes [milecell-bio.com]
- 6. researchgate.net [researchgate.net]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Application Notes and Protocols for the Quantification of Skimmin and Umbelliferone in Rat Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of skimmin and its active metabolite, umbelliferone, in rat plasma. The protocols detailed below are based on validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods, ensuring sensitivity, specificity, and reliability for pharmacokinetic studies and other research applications.
Overview and Significance
Skimmin, a naturally occurring coumarin glycoside, has garnered interest for its potential therapeutic properties. Its primary metabolite, umbelliferone (7-hydroxycoumarin), is also pharmacologically active. Accurate quantification of both compounds in biological matrices like plasma is crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) profiles, which is fundamental in drug development. The methods described herein are essential for preclinical pharmacokinetic and toxicokinetic studies.
Analytical Methodologies
The most prevalent and robust method for the simultaneous quantification of skimmin and umbelliferone in rat plasma is reversed-phase liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). This technique offers high selectivity and sensitivity, allowing for the detection and quantification of low concentrations of the analytes in a complex biological matrix.
Principle of the Assay
The assay involves the extraction of skimmin, umbelliferone, and an internal standard (IS) from rat plasma, followed by chromatographic separation and detection by mass spectrometry. The use of an internal standard is critical to correct for variations in sample preparation and instrument response. Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
Experimental Protocols
The following sections provide detailed protocols for sample preparation, and LC-MS/MS analysis.
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for removing proteins from plasma samples, which can interfere with the analysis and damage the analytical column.
Materials:
-
Rat plasma samples
-
Methanol or Acetonitrile (LC-MS grade)
-
Internal Standard (IS) working solution (e.g., Morroniside for skimmin, Apigenin for umbelliferone, or Magnoflorine)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Microcentrifuge
Protocol:
-
Pipette 50 µL of rat plasma into a 1.5 mL microcentrifuge tube.[1]
-
Add 200 µL of cold methanol or acetonitrile containing the internal standard(s).[1] The use of methanol is a common approach.[1]
-
Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.[1]
-
Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject an appropriate volume (e.g., 10 µL) of the supernatant into the LC-MS/MS system for analysis.[1]
Alternative Sample Preparation Methods
While protein precipitation is widely used, other techniques such as liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can also be employed, particularly if matrix effects are a concern.
-
Liquid-Liquid Extraction (LLE): This method involves extracting the analytes from the aqueous plasma into an immiscible organic solvent (e.g., ethyl acetate). This can provide a cleaner extract than protein precipitation.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analytes of interest while interfering substances are washed away. The analytes are then eluted with a small volume of solvent. This method can offer the cleanest extracts and the potential for sample concentration.
LC-MS/MS Analysis
The following are typical LC-MS/MS conditions that have been successfully used for the analysis of skimmin and umbelliferone.
Table 1: Liquid Chromatography Conditions
| Parameter | Condition 1 | Condition 2 |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system | UPLC System |
| Column | Inertsil ODS-3 (50 mm × 4.6 mm, 5 µm)[2][3] | Reversed-phase T3 column[4] |
| Mobile Phase A | 0.1% Formic acid in distilled water[2][3] | 0.1% Formic acid in water[4] |
| Mobile Phase B | Acetonitrile[2][3] | Acetonitrile[4] |
| Flow Rate | 0.5 mL/min[2][3] | 0.3 mL/min |
| Gradient Elution | A gradient elution program is typically used to achieve optimal separation.[2][3] | A gradient elution program is employed.[4] |
| Injection Volume | 10 µL[1] | Not specified, but typically 5-10 µL |
| Column Temperature | 40°C | Not specified, but typically ambient or controlled (e.g., 40°C) |
| Autosampler Temp. | 4°C | Not specified, but typically refrigerated (e.g., 4°C) |
Table 2: Mass Spectrometry Conditions
| Parameter | Skimmin | Umbelliferone | Internal Standard (Magnoflorine) |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Negative Electrospray Ionization (ESI-)[2][3] | Negative Electrospray Ionization (ESI-)[2][3] | Positive Electrospray Ionization (ESI+)[4] |
| MRM Transition | m/z 325.34 → 163.00[4] | m/z 160.9 → 77.0[5] | m/z 342.24 → 57.98[4] |
| IonSpray Voltage | -4500 V | -4500 V | Not specified |
| Temperature | 550°C | 550°C | Not specified |
Data Presentation and Quantitative Summary
The following tables summarize the quantitative parameters obtained from validated methods for the analysis of skimmin and umbelliferone in rat plasma.
Table 3: Method Validation Parameters
| Parameter | Skimmin | Umbelliferone | Reference |
| Linearity Range (ng/mL) | 10 - 10,000[2][3] | 2.0 - 2,000[2][3] | [2][3] |
| 2 - 2,000[4] | [4] | ||
| Correlation (r) | > 0.995[2][3] | > 0.995[2][3] | [2][3] |
| LLOQ (ng/mL) | 10[2][3] | 2.0[2][3] | [2][3] |
| 2[4] | [4] | ||
| Accuracy (%) | Within ±15% | Within ±15% | |
| Precision (%RSD) | < 15% | < 15% | |
| Extraction Recovery (%) | 82.31 - 96.45 | 87.96 - 94.41 | |
| Matrix Effect (%) | 88.59 - 102.17 | 83.20 - 106.56 |
Table 4: Pharmacokinetic Parameters of Skimmin in Rats (Oral Administration)
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) |
| 10 | 134.5 ± 28.7 | 0.25 | 210.8 ± 45.6 | 225.4 ± 48.9 |
| 30 | 389.2 ± 75.4 | 0.5 | 854.3 ± 165.7 | 912.6 ± 178.3 |
| 90 | 987.6 ± 189.3 | 0.5 | 2876.5 ± 554.8 | 3012.7 ± 598.1 |
Data presented as mean ± SD. Data derived from studies on the oral administration of skimmin to rats.
Table 5: Pharmacokinetic Parameters of Umbelliferone in Rats (as a metabolite of Skimmin after Oral Administration)
| Skimmin Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC(0-t) (ng·h/mL) | AUC(0-∞) (ng·h/mL) |
| 10 | 56.8 ± 12.3 | 0.5 | 189.7 ± 41.2 | 201.5 ± 44.3 |
| 30 | 154.3 ± 33.5 | 0.75 | 678.4 ± 145.9 | 712.8 ± 153.6 |
| 90 | 456.7 ± 98.2 | 1.0 | 2103.6 ± 452.1 | 2201.4 ± 478.5 |
Data presented as mean ± SD. Data derived from studies on the oral administration of skimmin to rats, where umbelliferone is a metabolite.
Table 6: Pharmacokinetic Parameters of Umbelliferone in Normal Rats (Oral Administration of Mori Cortex Extract)
| Parameter | Value (mean ± SD) |
| Cmax (ng/mL) | 7.6 ± 0.7 |
| AUC(0-t) (ng·h/mL) | 16.4 ± 5.1 |
Note: This data is from a study where umbelliferone was a component of an orally administered plant extract, not administered as a pure compound.[5]
Visualized Workflows
The following diagrams illustrate the key experimental workflows described in these application notes.
Caption: Workflow for Protein Precipitation Sample Preparation.
Caption: General Workflow for LC-MS/MS Analysis.
Caption: Metabolic relationship between Skimmin and Umbelliferone.
References
- 1. Determination of coumarin-type anticoagulants in human plasma by HPLC-electrospray ionization tandem mass spectrometry with an ion trap detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioengineer.org [bioengineer.org]
- 4. mdpi.com [mdpi.com]
- 5. Comparative pharmacokinetics of four major compounds after oral administration of Mori Cortex total flavonoid extract in normal and diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Analytical Methods for Coumarin Derivatives
Introduction Coumarin and its derivatives are a significant class of compounds found widely in nature and are of great interest to the pharmaceutical, food, and cosmetic industries due to their diverse biological activities.[1][2] The accurate identification and quantification of these compounds in various matrices, from plant extracts to biological fluids and commercial products, are crucial for quality control, pharmacokinetic studies, and safety assessments.[3][4][5] A range of analytical techniques has been developed and optimized for this purpose, each offering distinct advantages in terms of sensitivity, selectivity, and throughput.[6][7] High-Performance Liquid Chromatography (HPLC) remains the most widely used technique, often coupled with UV or Mass Spectrometry detectors.[6][8] Other powerful methods include Gas Chromatography-Mass Spectrometry (GC-MS), particularly for volatile coumarins, and Capillary Electrophoresis (CE) for rapid, high-efficiency separations.[9][10][11] This document provides detailed application notes and protocols for the key analytical methods used in the study of coumarin derivatives, tailored for researchers, scientists, and drug development professionals.
Quantitative Method Performance
The selection of an appropriate analytical method is often dictated by the required sensitivity, the complexity of the sample matrix, and the specific coumarin derivatives being targeted. The following table summarizes key performance metrics for various validated methods to facilitate comparison.
| Analytical Technique | Analyte(s) | Matrix | Linearity (R²) | LOD | LOQ | Average Recovery (%) | Citation(s) |
| HPLC-PDA | Coumarin | Foodstuffs | >0.999 | 0.05 - 2.5 mg/kg | 0.05 - 8 mg/kg | 88 - 105 | [3] |
| RP-HPLC-UV | Coumarin | Bulk Drugs | 0.999 | 30 ng/mL | 100 ng/mL | 98.8 - 99.3 | [4][12] |
| UHPLC-UV/FL | 9 Coumarin Derivatives | Plant/Propolis | >0.99 | UV: µg/mL range, FL: ng/mL range | UV: µg/mL range, FL: ng/mL range | >88 | |
| LC-MS/MS | 8 Coumarin Derivatives | Tobacco | 0.9987 - 0.9996 | 0.5 - 1.7 µg/kg | 1.7 - 5.2 µg/kg | 69.6 - 95.1 | [13] |
| GC-MS | 9 Coumarin Derivatives | Cigarettes | >0.99 | 12.5 - 21.2 µg/kg | 41.6 - 70.0 µg/kg | 72.7 - 86.6 | [11] |
| Capillary Electrophoresis (CZE) | 3 Coumarin Derivatives | Plant Extract | 0.9986 - 0.9990 | N/A | N/A | 94.5 - 105.6 | [14] |
| SERS | Coumarin | Solution | ~1 | 10⁻⁸ M | N/A | N/A | |
| Spectrofluorimetry | Coumarin | Tablets | 0.998 | 2.5 x 10⁻⁶ mol/L | N/A | N/A | [15][16] |
Experimental Workflows & Logic
A generalized workflow for the analysis of coumarin derivatives involves several key stages, from sample acquisition to final data interpretation. The choice of specific techniques within this workflow depends on the analytical goals.
Selecting the most suitable analytical method requires careful consideration of the sample matrix, target analytes, and desired sensitivity.
Detailed Experimental Protocols
Protocol 1: RP-HPLC-UV for Quantification of Coumarin in Bulk and Pharmaceutical Forms
This protocol is adapted from a validated method for routine quality control of coumarin.[4][12]
-
1. Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) separates coumarin from other components based on its polarity. The separation occurs on a non-polar stationary phase (C18) with a polar mobile phase. Quantification is achieved by UV detection at a specific wavelength.[4]
-
2. Apparatus and Reagents:
-
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mixture of Methanol:Water (70:30 v/v).[4] Filter through a 0.45 µm membrane filter and degas before use.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of coumarin reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.[18]
-
Working Standard Solutions (2-14 µg/mL): Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards.[4]
-
-
4. Sample Preparation:
-
Accurately weigh a quantity of powdered pharmaceutical formulation or bulk drug equivalent to 10 mg of coumarin.
-
Transfer to a 100 mL volumetric flask, add approximately 70 mL of mobile phase, and sonicate for 15 minutes to dissolve.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter.
-
Dilute 1 mL of the filtered solution to 10 mL with the mobile phase to achieve a theoretical concentration of 10 µg/mL.
-
-
5. Instrumental Conditions:
-
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions.
-
Determine the concentration of coumarin in the sample by interpolating its peak area from the calibration curve.
-
Calculate the final content considering the dilutions performed.
-
Protocol 2: LC-MS/MS for Trace Analysis of Coumarin Derivatives in Complex Matrices
This protocol is a generalized procedure based on methods used for tobacco and plant extracts, offering high sensitivity and selectivity.[13][19][20]
-
1. Principle: This method combines the powerful separation of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. After chromatographic separation, analytes are ionized (e.g., by ESI or APCI) and fragmented. Specific precursor-to-product ion transitions are monitored in Multiple Reaction Monitoring (MRM) mode, ensuring accurate identification and quantification even at very low levels.[13][19]
-
2. Apparatus and Reagents:
-
LC-MS/MS system (e.g., triple quadrupole or Q-Trap) with an ESI or APCI source.[19][21]
-
Reversed-phase column (e.g., C18, 2.1 x 50 mm, sub-2 µm).[22]
-
Acetonitrile (LC-MS grade).
-
Water (LC-MS grade).
-
Formic acid or acetic acid (LC-MS grade).
-
Reference standards for target coumarin derivatives and a suitable internal standard (IS).
-
-
3. Preparation of Solutions:
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Standard and Sample Preparation: Prepare stock and working solutions in a suitable solvent like methanol or acetonitrile. Spike drug-free matrix with known concentrations to create calibration and quality control (QC) samples.[5]
-
-
4. Sample Preparation Workflow:
-
5. Instrumental Conditions:
-
LC Gradient: A typical gradient might start at 5-10% B, ramp up to 95% B over several minutes, hold, and then re-equilibrate. Total run time is often under 10 minutes.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 30 - 40°C.
-
MS/MS Detection: Operate in positive ESI or APCI mode.[19][21] Optimize cone voltage and collision energy for each coumarin derivative to find the most abundant and stable MRM transitions.
-
-
6. Data Analysis:
-
Integrate the peak areas for each analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the IS peak area against concentration.
-
Quantify analytes in unknown samples using the regression equation from the calibration curve. Method validation should assess linearity, accuracy, precision, and matrix effects.[5][19]
-
Protocol 3: GC-MS for Analysis of Coumarins in Fragrances and Foods
This protocol is suitable for thermally stable and relatively volatile coumarins.
-
1. Principle: Analytes are volatilized in a heated injector and separated in a capillary column based on their boiling points and interactions with the stationary phase. The mass spectrometer fragments the eluting compounds, creating a unique mass spectrum for identification and a selected ion for quantification (Selected Ion Monitoring, SIM).[10][11]
-
2. Apparatus and Reagents:
-
GC-MS system with an Electron Ionization (EI) source.
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm id x 0.25 µm film thickness).[10]
-
Helium (carrier gas).
-
Ethyl acetate (GC grade).
-
Reference standards.
-
-
3. Sample Preparation:
-
Extraction: Extract samples with a suitable solvent like ethyl acetate.[11]
-
Cleanup: For complex matrices, a cleanup step using Solid-Phase Extraction (SPE) with a cartridge like Oasis HLB is recommended to remove interferences.[11]
-
Elute the analytes from the SPE cartridge, concentrate the eluent under a gentle stream of nitrogen if necessary, and reconstitute in a known volume of ethyl acetate.
-
-
4. Instrumental Conditions:
-
Injector Temperature: 250°C.
-
Carrier Gas Flow: Helium at ~1 mL/min (constant flow).
-
Oven Temperature Program: Start at 40-100°C, hold for 1-2 minutes, then ramp at 10-15°C/min to a final temperature of 280-300°C, and hold for 5-20 minutes.[10]
-
MS Conditions:
-
Ion Source: EI at 70 eV.
-
Source Temperature: 230°C.
-
Acquisition Mode: Scan mode for identification and SIM mode for quantification. For coumarin, characteristic ions include m/z 146 (molecular ion) and 118 (loss of CO).[10]
-
-
-
5. Data Analysis:
-
Identify compounds by comparing their retention times and mass spectra with those of reference standards.
-
For quantification in SIM mode, create a calibration curve using the peak area of the target ion versus concentration.
-
Protocol 4: Capillary Zone Electrophoresis (CZE) for Rapid Separation
This protocol outlines a method for the rapid separation of coumarins, ideal for high-throughput screening.[9][23]
-
1. Principle: CZE separates charged molecules in a narrow-bore fused-silica capillary under the influence of a high electric field. Separation is based on differences in the charge-to-size ratio of the analytes. Neutral coumarins can be separated using micellar electrokinetic chromatography (MEKC) or by working at a high pH where phenolic hydroxyl groups are ionized.[14][23]
-
2. Apparatus and Reagents:
-
Capillary electrophoresis system with a DAD detector.
-
Fused-silica capillary (e.g., 50 µm i.d., ~60 cm total length).[23]
-
Sodium borate (Borax).
-
Methanol.
-
Sodium hydroxide and hydrochloric acid (for pH adjustment).
-
-
3. Preparation of Solutions:
-
4. Sample Preparation:
-
Dissolve extracts or standards in a suitable solvent like methanol.
-
Dilute with the BGE or water as needed.
-
Filter or centrifuge the sample to remove particulates.
-
-
5. Instrumental Conditions:
-
6. Data Analysis:
-
Identify peaks based on their migration times compared to standards.
-
Quantify using peak areas. Linearity is typically assessed by plotting corrected peak area (peak area/migration time) against concentration.[14]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and single-laboratory validation of an HPLC method for the determination of coumarin in foodstuffs using internal standardization and solid-phase extraction cleanup - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. Development and Validation of Stability-indicating RP-HPLC Method for Coumarin Assay in Bulk Drugs and Pharmaceutical Products | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 5. High-performance liquid chromatography determination and pharmacokinetics of coumarin compounds after oral administration of Samul-Tang to rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benthamopen.com [benthamopen.com]
- 11. Simultaneous Analysis of Simple Coumarins and Furocoumarines in Cigarettes by Solid-Phase Extraction with Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Separation and determination of coumarins from Cacalia tangutica by capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Spectrofluorimetric determination of coumarin in commercial tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. HPLC Method for Analysis of Coumarin | SIELC Technologies [sielc.com]
- 18. fssai.gov.in [fssai.gov.in]
- 19. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
Application Notes and Protocols: Umbelliferone-d5 as a Tracer in Metabolic Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliferone (7-hydroxycoumarin), a naturally occurring coumarin derivative, exhibits a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. To elucidate its mechanism of action, absorption, distribution, metabolism, and excretion (ADME), stable isotope-labeled tracers are invaluable tools. Umbelliferone-d5, a deuterated analog of umbelliferone, serves as an excellent tracer for in vivo and in vitro metabolic studies. Its use, in conjunction with mass spectrometry, allows for the precise tracking and quantification of umbelliferone and its metabolites, distinguishing them from endogenous pools.
These application notes provide a comprehensive guide to utilizing this compound as a tracer in metabolic research. Detailed protocols for in vivo studies in rodent models and subsequent analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are provided. Furthermore, this document outlines the key metabolic pathways of umbelliferone and the signaling cascades it modulates, supported by visual diagrams.
Key Applications
-
Pharmacokinetic (PK) Studies: Determine the rate and extent of absorption, distribution, metabolism, and excretion of umbelliferone.
-
Metabolite Identification and Quantification: Identify and quantify the major metabolites of umbelliferone, such as its glucuronide and sulfate conjugates.
-
Metabolic Flux Analysis: Investigate the rate of metabolic conversion of umbelliferone through various pathways.
-
Drug-Drug Interaction Studies: Assess the influence of co-administered drugs on the metabolism of umbelliferone.
Experimental Protocols
In Vivo Oral Administration of this compound in a Rodent Model
This protocol describes the oral administration of this compound to rats for pharmacokinetic and metabolic analysis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose in water)
-
Sprague-Dawley rats (male, 8-10 weeks old)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
Centrifuge
-
Freezer (-80°C)
Procedure:
-
Animal Acclimatization: Acclimate rats to the experimental conditions for at least one week prior to the study.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.[1][2]
-
Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration (e.g., 10 mg/kg).
-
Administration: Administer the this compound suspension to the rats via oral gavage. Record the exact time of administration.[1][2]
-
Blood Sampling: Collect blood samples (approximately 200 µL) from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Separation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
Sample Preparation for LC-MS/MS Analysis
This protocol outlines the extraction of this compound and its metabolites from plasma samples.
Materials:
-
Rat plasma samples
-
Internal Standard (IS) solution (e.g., a structurally similar deuterated compound not expected to be a metabolite)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Vortex mixer
-
Centrifuge
-
LC-MS vials
Procedure:
-
Thaw Samples: Thaw the plasma samples on ice.
-
Protein Precipitation: To a 50 µL aliquot of each plasma sample, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex: Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean LC-MS vial.
-
Evaporation and Reconstitution (Optional): For increased sensitivity, the supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase.
-
Injection: Inject an appropriate volume (e.g., 5-10 µL) of the final extract into the LC-MS/MS system.
LC-MS/MS Analysis of this compound and its Metabolites
This section provides a general framework for the LC-MS/MS method. Specific parameters should be optimized for the instrument in use.
Liquid Chromatography (LC) Parameters:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start with low %B, ramp up to a high %B to elute compounds, then return to initial conditions for re-equilibration. |
| Column Temperature | 40°C |
Mass Spectrometry (MS/MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode (to be optimized for parent and metabolites).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its expected metabolites (e.g., this compound-glucuronide, this compound-sulfate) and the internal standard need to be determined by direct infusion of standards.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| This compound | To be determined | To be determined |
| This compound Glucuronide | To be determined | To be determined |
| This compound Sulfate | To be determined | To be determined |
| Internal Standard | To be determined | To be determined |
Data Presentation
The quantitative data obtained from the LC-MS/MS analysis can be summarized in the following tables. The data presented here is representative and hypothetical to illustrate the expected outcomes of a study using this compound as a tracer.
Table 1: Representative Pharmacokinetic Parameters of this compound in Rat Plasma Following a Single Oral Dose (10 mg/kg)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 0.5 |
| AUC0-t (ngh/mL) | 4500 |
| AUC0-inf (ngh/mL) | 4650 |
| t1/2 (h) | 2.5 |
| CL/F (mL/h/kg) | 2150 |
| Vd/F (L/kg) | 7.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.
Table 2: Representative Plasma Concentrations of this compound and its Major Metabolites Over Time
| Time (h) | This compound (ng/mL) | This compound Glucuronide (ng/mL) | This compound Sulfate (ng/mL) |
| 0.25 | 1250 | 350 | 150 |
| 0.5 | 1500 | 800 | 300 |
| 1 | 1100 | 1200 | 450 |
| 2 | 600 | 950 | 350 |
| 4 | 250 | 400 | 150 |
| 8 | 50 | 100 | 40 |
| 24 |
LLOQ: Lower Limit of Quantification.
Signaling Pathways and Experimental Workflows
Metabolic Pathway of Umbelliferone
Umbelliferone primarily undergoes Phase II metabolism, mainly through glucuronidation and sulfation, to form more water-soluble compounds that are readily excreted.
Experimental Workflow for In Vivo Metabolic Study
The following diagram illustrates the overall workflow for conducting an in vivo metabolic study using this compound.
Modulation of PI3K/Akt/mTOR Signaling Pathway by Umbelliferone
Umbelliferone has been reported to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.
Modulation of MAPK/ERK Signaling Pathway by Umbelliferone
Umbelliferone can also modulate the MAPK/ERK signaling pathway, which is involved in cell proliferation and differentiation.
Conclusion
This compound is a powerful and reliable tracer for investigating the metabolic fate and biological activities of umbelliferone. The protocols and data presented in these application notes provide a solid foundation for researchers to design and execute robust metabolic studies. The use of stable isotope-labeled tracers like this compound is essential for generating high-quality, unambiguous data in the fields of pharmacology, drug metabolism, and systems biology.
References
Application of Umbelliferone-d5 in Fluorescence-Based Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Umbelliferone, also known as 7-hydroxycoumarin, is a naturally occurring compound widely recognized for its intrinsic fluorescence. This property has led to its extensive use as a fluorescent indicator in various biological and chemical assays. Umbelliferone-d5, a deuterated form of umbelliferone, serves as an invaluable tool in conjunction with its non-deuterated counterpart, primarily acting as an internal standard for accurate quantification in fluorescence-based assays, particularly those coupled with liquid chromatography (LC) for separation. The substitution of hydrogen with deuterium atoms results in a minimal change in the physicochemical properties of the molecule, including its fluorescence characteristics, while providing a distinct mass for mass spectrometry-based detection, ensuring that it does not interfere with the quantification of the native compound in LC-MS/MS assays.[1][2] In fluorescence detection, it is assumed to have identical fluorescence properties to the non-deuterated form, allowing for reliable correction of experimental variations.
The use of deuterated standards is a well-established practice to enhance the accuracy and precision of analytical methods by accounting for analyte loss during sample preparation and variations in instrument response.[1][2] This document provides detailed application notes and protocols for the utilization of this compound as an internal standard in fluorescence-based assays.
Principle of Application
In many fluorescence-based assays, umbelliferone is the fluorescent product of an enzymatic reaction. The rate of its formation is indicative of the enzyme's activity. To accurately quantify the amount of umbelliferone produced, a known amount of this compound is spiked into the sample. This internal standard co-elutes with the enzymatically produced umbelliferone during chromatographic separation and is detected by a fluorescence detector. By comparing the peak area of umbelliferone to that of this compound, precise quantification can be achieved, mitigating errors from sample extraction, injection volume variations, and potential matrix effects.
Data Presentation
Table 1: Spectral Properties of Umbelliferone
| Property | Value | Conditions |
| Excitation Maximum (λex) | 325 nm | pH 3-6 (neutral form)[3] |
| 367 nm | pH 9-10.5 (anion form)[3] | |
| Emission Maximum (λem) | 455 nm | pH 3-10.5[3] |
| Fluorescence Quantum Yield (ΦF) | 0.81 | pH 5.49 (neutral form)[3] |
| 0.91 | pH 9.49 (anion form)[3] | |
| Molar Extinction Coefficient (ε) | ~10,000 M⁻¹cm⁻¹ | at ~325 nm |
Note: The fluorescence properties of this compound are considered to be virtually identical to those of Umbelliferone.
Table 2: Example Calibration Curve Data for Umbelliferone Quantification using this compound as an Internal Standard
| Umbelliferone Concentration (µM) | Umbelliferone Peak Area | This compound Peak Area | Peak Area Ratio (Umbelliferone / this compound) |
| 0.1 | 10,500 | 100,200 | 0.105 |
| 0.5 | 52,000 | 101,500 | 0.512 |
| 1.0 | 103,000 | 100,800 | 1.022 |
| 5.0 | 515,000 | 102,000 | 5.049 |
| 10.0 | 1,025,000 | 101,300 | 10.118 |
This data is hypothetical and for illustrative purposes only. Actual values will vary depending on the instrument and experimental conditions.
Experimental Protocols
Protocol 1: Enzyme Inhibition Assay using a Fluorogenic Substrate that Yields Umbelliferone
This protocol describes a general method for screening enzyme inhibitors using a substrate that releases fluorescent umbelliferone upon enzymatic cleavage.
Materials:
-
Enzyme of interest (e.g., a phosphatase, glycosidase, or esterase)
-
Fluorogenic substrate (e.g., 4-Methylumbelliferyl phosphate for phosphatases)
-
Assay buffer (optimized for the specific enzyme)
-
Test compounds (potential inhibitors)
-
This compound (as an internal standard)
-
Quenching solution (e.g., 1 M Glycine-NaOH, pH 10.5)
-
96-well microplates (black, clear bottom)
-
Microplate reader with fluorescence detection (Excitation: ~360 nm, Emission: ~450 nm)
Procedure:
-
Prepare Reagents:
-
Dissolve the enzyme in assay buffer to the desired working concentration.
-
Dissolve the fluorogenic substrate in assay buffer to the desired working concentration.
-
Dissolve test compounds in a suitable solvent (e.g., DMSO) and prepare serial dilutions.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., Methanol).
-
-
Assay Setup:
-
In a 96-well plate, add 2 µL of each test compound dilution (or solvent for control wells).
-
Add 48 µL of the enzyme solution to each well and incubate for 15 minutes at the optimal temperature for the enzyme.
-
Initiate the enzymatic reaction by adding 50 µL of the fluorogenic substrate solution to each well.
-
-
Incubation and Termination:
-
Incubate the plate at the optimal temperature for a predetermined time (e.g., 30-60 minutes). The reaction should be within the linear range.
-
Stop the reaction by adding 100 µL of the quenching solution to each well. The alkaline pH also enhances the fluorescence of the umbelliferone product.[3]
-
-
Internal Standard Addition:
-
To each well, add 10 µL of a known concentration of this compound solution.
-
-
Fluorescence Measurement:
-
For a high-throughput screening (HTS) approach, measure the fluorescence intensity directly in the microplate reader.
-
For more precise quantification, proceed to Protocol 2 for LC-fluorescence analysis.
-
Protocol 2: Quantification of Umbelliferone using LC-Fluorescence with this compound as an Internal Standard
This protocol details the analytical procedure for separating and quantifying umbelliferone from the enzymatic assay using High-Performance Liquid Chromatography (HPLC) with a fluorescence detector.
Materials and Instrumentation:
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Samples from Protocol 1
-
Umbelliferone standards for calibration curve
Procedure:
-
Sample Preparation:
-
Centrifuge the 96-well plates from Protocol 1 to pellet any precipitated material.
-
Transfer the supernatant to HPLC vials.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: A gradient elution may be necessary to separate umbelliferone from other components. An example gradient is:
-
0-2 min: 95% A, 5% B
-
2-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-15 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Fluorescence Detector Settings:
-
Excitation: 325 nm
-
Emission: 455 nm
-
-
-
Calibration Curve:
-
Prepare a series of calibration standards containing known concentrations of umbelliferone and a fixed concentration of this compound.
-
Inject each standard and record the peak areas for both umbelliferone and this compound.
-
Plot the ratio of the peak area of umbelliferone to the peak area of this compound against the concentration of umbelliferone. Perform a linear regression to obtain the calibration curve.
-
-
Sample Analysis:
-
Inject the prepared samples from the enzymatic assay.
-
Identify and integrate the peaks corresponding to umbelliferone and this compound based on their retention times (which should be nearly identical).
-
Calculate the peak area ratio for each sample.
-
-
Data Analysis:
-
Using the equation from the calibration curve, determine the concentration of umbelliferone in each sample based on the calculated peak area ratio.
-
Calculate the percent inhibition for each test compound compared to the control wells.
-
Mandatory Visualizations
Caption: Workflow for a fluorescence-based enzyme inhibition assay.
Caption: Workflow for LC-fluorescence quantification.
Caption: Conceptual pathway of a fluorescence-based enzyme assay.
References
Application Notes and Protocols for In Vitro Metabolism of Compounds in Human Liver Microsomes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Understanding the metabolic fate of new chemical entities is a critical step in the drug discovery and development process. The liver is the primary site of drug metabolism, which is broadly categorized into Phase I and Phase II reactions. Phase I reactions, primarily mediated by cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes, introduce or expose functional groups on the parent compound.[1] Human liver microsomes (HLM), which are subcellular fractions of hepatocytes, are enriched with these CYP enzymes and are a cost-effective and convenient in vitro tool to study Phase I metabolism.[2][3][4]
These application notes provide detailed protocols for conducting two key in vitro metabolism studies using HLM: the Metabolic Stability Assay and Cytochrome P450 (CYP) Reaction Phenotyping.
Key Experiments
-
Metabolic Stability Assay: This assay determines the rate at which a compound is metabolized by liver microsomes. The data generated, such as half-life (t½) and intrinsic clearance (Clint), are essential for predicting the in vivo hepatic clearance of a drug, which influences its bioavailability and dosing regimen.[5][6][7][8]
-
CYP Reaction Phenotyping: This experiment identifies the specific CYP isozymes responsible for the metabolism of a drug candidate. This information is crucial for predicting potential drug-drug interactions (DDIs), where co-administered drugs can inhibit or induce the same metabolic pathway.[9][10][11]
Experimental Protocols
Metabolic Stability Assay Protocol
This protocol details the steps to assess the rate of metabolism of a test compound in human liver microsomes.
Materials:
-
Pooled human liver microsomes (e.g., from a commercial supplier)
-
Test compound
-
Positive control compounds (e.g., Verapamil, Dextromethorphan)[8]
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) or NADPH[5]
-
Magnesium chloride (MgCl2)[5]
-
Acetonitrile (ACN) with an internal standard for reaction termination and sample analysis[5][12]
-
96-well plates
-
Incubator/shaker (37°C)
-
Centrifuge
Procedure:
-
Preparation of Reagents:
-
Thaw human liver microsomes on ice.[12]
-
Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, acetonitrile). The final concentration of the organic solvent in the incubation mixture should be low (e.g., DMSO <0.2%, acetonitrile <1.0%) to avoid inhibiting microsomal activity.[2][12]
-
Prepare the incubation buffer containing phosphate buffer and MgCl2.
-
Prepare the NADPH regenerating system or NADPH solution.
-
-
Incubation:
-
In a 96-well plate, pre-warm the incubation buffer and the microsomal suspension at 37°C for approximately 5-10 minutes.
-
Add the test compound or positive control to the wells to achieve the desired final concentration (typically 1-10 µM).[2]
-
Initiate the metabolic reaction by adding the pre-warmed NADPH solution.[8][12]
-
The final incubation mixture typically contains the test compound, human liver microsomes (0.2-1.0 mg/mL protein), and NADPH in phosphate buffer.[6]
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
Sample Processing and Analysis:
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot represents the elimination rate constant (k).
-
Calculate the half-life (t½) using the following equation:
-
t½ = 0.693 / k [13]
-
-
Calculate the intrinsic clearance (Clint) using the following equation:
-
Clint (µL/min/mg protein) = (0.693 / t½) x (incubation volume / mg of microsomal protein)
-
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for the in vitro metabolic stability assay.
Cytochrome P450 (CYP) Reaction Phenotyping Protocol
This protocol outlines the methodology to identify the specific CYP isozymes responsible for a compound's metabolism using two common approaches: recombinant human CYPs and chemical inhibition in HLM.[9][10]
Approach A: Recombinant Human CYPs
Materials:
-
Individual recombinant human CYP enzymes (e.g., CYP1A2, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4) expressed in a suitable system.[9]
-
Same materials as the Metabolic Stability Assay, but with recombinant enzymes instead of HLM.
Procedure:
-
Incubation:
-
Incubate the test compound separately with each recombinant CYP isozyme under the same conditions as the metabolic stability assay (i.e., buffer, temperature, and NADPH).
-
-
Analysis:
-
After a set incubation time, terminate the reactions and analyze the samples by LC-MS/MS to measure the depletion of the parent compound or the formation of a specific metabolite.
-
-
Data Interpretation:
-
The isozymes that show significant metabolism of the test compound are identified as the primary contributors to its metabolic clearance.
-
Approach B: Chemical Inhibition in Human Liver Microsomes
Materials:
-
Pooled human liver microsomes.
-
A panel of selective chemical inhibitors for major CYP isozymes (e.g., Furafylline for CYP1A2, Ticlopidine for CYP2C19, Ketoconazole for CYP3A4).
-
Same materials as the Metabolic Stability Assay.
Procedure:
-
Pre-incubation with Inhibitors:
-
Pre-incubate the human liver microsomes with each specific CYP inhibitor for a designated time to allow for the inhibition of the target enzyme.
-
-
Incubation with Test Compound:
-
Add the test compound to the microsome-inhibitor mixture and initiate the metabolic reaction with NADPH.
-
Include a control incubation without any inhibitor.
-
-
Analysis:
-
After the incubation period, terminate the reactions and analyze the samples by LC-MS/MS.
-
-
Data Interpretation:
-
A significant decrease in the metabolism of the test compound in the presence of a specific inhibitor indicates that the corresponding CYP isozyme plays a major role in its metabolism.
-
Logical Flow for CYP Reaction Phenotyping
Caption: Logic diagram for CYP reaction phenotyping approaches.
Data Presentation
Quantitative data from these studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Metabolic Stability of Test Compounds in Human Liver Microsomes
| Compound | t½ (min) | Clint (µL/min/mg protein) |
| Test Compound A | 25.4 | 54.7 |
| Test Compound B | 8.2 | 169.0 |
| Test Compound C | > 60 | < 11.6 |
| Verapamil (Control) | 12.5 | 110.9 |
Data are representative examples.
Table 2: CYP Reaction Phenotyping of Test Compound A
| Method | CYP Isozyme | % Metabolism Remaining (vs. Control) |
| Recombinant CYPs | CYP1A2 | 95 |
| CYP2C9 | 88 | |
| CYP2D6 | 92 | |
| CYP3A4 | 15 | |
| Chemical Inhibition | Furafylline (CYP1A2) | 98 |
| Sulfaphenazole (CYP2C9) | 90 | |
| Quinidine (CYP2D6) | 94 | |
| Ketoconazole (CYP3A4) | 20 |
Data are representative examples indicating metabolism is primarily mediated by CYP3A4.
Conclusion
The in vitro assays using human liver microsomes described in these application notes are fundamental tools in drug discovery and development. They provide critical data on the metabolic stability and the enzymes responsible for the metabolism of new chemical entities. This information is invaluable for optimizing lead compounds, predicting in vivo pharmacokinetic properties, and assessing the potential for drug-drug interactions.
References
- 1. In Vitro Drug Metabolite Profiling Using Hepatic S9 and Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. The Conduct of Drug Metabolism Studies Considered Good Practice (II): In Vitro Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. merckmillipore.com [merckmillipore.com]
- 7. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes | Springer Nature Experiments [experiments.springernature.com]
- 10. criver.com [criver.com]
- 11. Cytochrome CYP450 Reaction Phenotyping - Enamine [enamine.net]
- 12. mercell.com [mercell.com]
- 13. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Matrix Effects with Umbelliferone-d5
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing Umbelliferone-d5 to overcome matrix effects in bioanalysis.
Frequently Asked Questions (FAQs)
Q1: What is the primary advantage of using this compound as an internal standard in LC-MS/MS bioanalysis?
A1: The primary advantage of using a deuterated internal standard like this compound is its ability to effectively compensate for matrix effects. Since this compound is structurally and chemically almost identical to the non-labeled analyte (or a closely related analyte for which it is used as a surrogate), it experiences similar extraction recovery, and crucially, similar ionization suppression or enhancement in the mass spectrometer's ion source. This co-eluting, stable isotope-labeled internal standard (SIL-IS) allows for accurate quantification of the target analyte even when matrix components interfere with the ionization process.
Q2: When should I consider using this compound as an internal standard?
A2: You should consider using this compound when developing a quantitative bioanalytical method for an analyte that is structurally similar to Umbelliferone, or for Umbelliferone itself, especially in complex biological matrices like plasma, urine, or tissue homogenates. Its use is particularly indicated when you observe significant variability in analyte response, poor accuracy, or precision during method development, which are classic signs of matrix effects.
Q3: Can this compound be used to correct for matrix effects for any analyte?
A3: No. For optimal performance, the internal standard should be structurally as similar as possible to the analyte of interest to ensure they behave similarly during sample preparation and analysis. This compound is an ideal internal standard for the quantification of Umbelliferone. It may also be a suitable choice for other small molecule coumarin derivatives. However, its effectiveness will decrease as the structural and physicochemical differences between it and the target analyte increase.
Q4: What are the potential challenges of using a deuterated internal standard like this compound?
A4: One potential challenge is the "isotope effect," where the deuterium labeling can sometimes cause a slight shift in chromatographic retention time between the analyte and the internal standard. If this separation is significant, they may experience different matrix effects, which would compromise the accuracy of the correction. Another consideration is the potential for isotopic contribution from the analyte to the internal standard's mass channel, and vice-versa, which needs to be assessed during method validation.
Troubleshooting Guide
Issue 1: I am observing significant ion suppression for my analyte, even with the use of this compound.
-
Question: Why am I still seeing ion suppression, and what can I do?
-
Answer:
-
Chromatographic Separation: Even with a deuterated internal standard, severe matrix effects can be problematic. Ensure that your chromatographic method provides adequate separation of your analyte and this compound from the bulk of the matrix components, particularly phospholipids, which are common sources of ion suppression. Consider modifying your gradient or trying a different stationary phase.
-
Sample Preparation: Your current sample preparation method (e.g., protein precipitation) may not be sufficient to remove interfering matrix components. Explore more rigorous cleanup techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.
-
Dilution: If sensitivity allows, diluting your sample can reduce the concentration of matrix components and thereby lessen the ion suppression.
-
Issue 2: The peak area response of this compound is highly variable across different samples.
-
Question: What could be causing the inconsistent internal standard response?
-
Answer:
-
Inconsistent Sample Preparation: Variability in extraction recovery can lead to inconsistent internal standard responses. Ensure that your sample preparation steps are performed consistently and accurately for all samples. Pay close attention to pipetting volumes, mixing times, and evaporation steps.
-
Matrix Effects in Specific Samples: Some individual samples may have unique matrix components that cause significant and variable ion suppression, affecting even the internal standard. This is more common in clinical studies with diverse patient populations. Investigating the matrix effect in individual lots of the biological matrix is recommended during method validation.
-
Internal Standard Addition: Verify that the internal standard solution is being added precisely and consistently to every sample at the beginning of the sample preparation process.
-
Issue 3: I am noticing a slight chromatographic separation between my analyte and this compound.
-
Question: Is this a problem, and how can I address it?
-
Answer: A small degree of separation due to the isotopic effect is not uncommon. However, if the separation is significant, the analyte and internal standard may elute in regions with different levels of ion suppression, leading to inaccurate quantification. To address this:
-
Optimize Chromatography: Adjust your mobile phase composition or gradient profile to minimize the separation. Slower gradient ramps can sometimes improve co-elution.
-
Evaluate Impact: Assess the matrix effect across the elution window of both peaks. If the matrix effect is consistent in this region, the slight separation may not significantly impact the results. This can be evaluated using post-column infusion experiments.
-
Quantitative Data
The following table illustrates the impact of matrix effects on the quantification of a hypothetical analyte ("Analyte X") in human plasma and the effectiveness of using this compound as an internal standard for correction.
| Sample ID | Analyte X Spiked Conc. (ng/mL) | Analyte X Response (without IS) | Calculated Conc. (without IS) (ng/mL) | % Accuracy (without IS) | This compound Response | Analyte X / IS Ratio | Calculated Conc. (with IS) (ng/mL) | % Accuracy (with IS) |
| Plasma Lot 1 | 50 | 45,000 | 45.0 | 90.0% | 95,000 | 0.474 | 49.9 | 99.8% |
| Plasma Lot 2 | 50 | 35,000 | 35.0 | 70.0% | 74,000 | 0.473 | 49.8 | 99.6% |
| Plasma Lot 3 | 50 | 58,000 | 58.0 | 116.0% | 122,000 | 0.475 | 50.1 | 100.2% |
| Plasma Lot 4 | 50 | 40,000 | 40.0 | 80.0% | 84,500 | 0.473 | 49.8 | 99.6% |
This data is for illustrative purposes only and demonstrates how a stable isotope-labeled internal standard can normalize for variability in analyte response due to matrix effects from different sources of a biological matrix.
Experimental Protocols
Representative Bioanalytical Method for an Analyte using this compound as Internal Standard
This protocol outlines a general procedure for the quantification of a hypothetical small molecule analyte in rat plasma using protein precipitation and LC-MS/MS.
-
Preparation of Standards and Quality Controls (QCs):
-
Prepare stock solutions of the analyte and this compound in methanol.
-
Prepare calibration standards and QCs by spiking the analyte stock solution into blank rat plasma.
-
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample (blank, standard, QC, or unknown), add 10 µL of this compound working solution (e.g., 100 ng/mL in methanol).
-
Vortex briefly.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new plate or vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 column (e.g., Inertsil ODS-3, 50 mm x 4.6 mm, 5 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5-95% B over 5 minutes).
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), negative or positive mode, depending on the analyte. Umbelliferone is often analyzed in negative mode.
-
MRM Transitions:
-
Analyte: To be determined based on the analyte's structure.
-
This compound: To be determined based on the deuteration pattern (e.g., m/z 166 -> 108, assuming a d5 label on the aromatic ring).
-
-
-
Data Analysis:
-
Quantify the analyte by calculating the peak area ratio of the analyte to this compound.
-
Generate a calibration curve by plotting the peak area ratios of the calibration standards against their nominal concentrations.
-
Determine the concentrations of the unknown samples from the calibration curve.
-
Visualizations
Caption: The mechanism of matrix-induced ion suppression in LC-MS.
Caption: How a deuterated internal standard corrects for matrix effects.
Caption: A typical bioanalytical workflow using this compound.
Technical Support Center: Optimizing Coumarin Analysis by Mass Spectrometry
Welcome to the technical support center for the analysis of coumarins using mass spectrometry. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the ionization efficiency and overall quality of their mass spectrometric data for this important class of compounds.
Frequently Asked Questions (FAQs)
Q1: What is the best ionization technique for coumarin analysis in LC-MS?
The choice of ionization technique largely depends on the specific coumarin's polarity and molecular weight.
-
Atmospheric Pressure Chemical Ionization (APCI) is often recommended for less polar coumarins and those with lower molecular weights. Some studies report a better response with APCI compared to Electrospray Ionization (ESI), with some coumarins not being observed in ESI mode at all.[1][2]
-
Electrospray Ionization (ESI) is generally the technique of choice for polar and higher molecular weight compounds.[2] For many coumarin derivatives, ESI in positive ion mode ([M+H]⁺) provides high abundance precursor ions.[3]
-
Electron Ionization (EI) is typically used with Gas Chromatography-Mass Spectrometry (GC-MS) and provides characteristic fragmentation patterns useful for structural elucidation.[4]
Q2: I am observing a poor signal intensity for my coumarin analyte. What are the common causes and solutions?
Poor signal intensity is a frequent issue in mass spectrometry.[5] Here are several factors that could be contributing to this problem:
-
Inappropriate Ionization Technique: As discussed in Q1, the ionization efficiency of coumarins is highly dependent on the chosen technique. If you are using ESI for a nonpolar coumarin, consider switching to APCI.[1][2]
-
Sample Concentration: Your sample may be too dilute, resulting in a weak signal. Conversely, a highly concentrated sample can lead to ion suppression.[5]
-
Instrument Tuning and Calibration: Regular tuning and calibration of the mass spectrometer are crucial for optimal performance. Ensure the ion source, mass analyzer, and detector settings are correctly adjusted.[5][6]
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the target analyte, causing ion suppression or enhancement.[7][8][9]
Q3: How can I identify and mitigate matrix effects in my coumarin analysis?
Matrix effects can significantly impact the accuracy and reproducibility of quantitative analyses.[7][8][9]
-
Identification: A common method to determine the presence of matrix effects is the post-extraction spike experiment.[7] This involves comparing the analyte's response in a neat solution to its response in a sample matrix spiked with the analyte after extraction.
-
Mitigation Strategies:
-
Sample Preparation: Employing a robust sample preparation method, such as solid-phase extraction (SPE), can help remove interfering matrix components.
-
Chromatographic Separation: Optimizing the liquid chromatography method to separate the analyte from co-eluting matrix components is essential.
-
Internal Standards: Using a stable isotope-labeled internal standard that co-elutes with the analyte can effectively compensate for matrix effects.
-
Q4: Should I consider derivatization for my coumarin analysis?
Derivatization is not always necessary for coumarin analysis by LC-MS, as many coumarins ionize sufficiently in their native form. However, derivatization can be beneficial in certain situations:
-
GC-MS Analysis: For GC-MS, derivatization can improve the volatility and thermal stability of coumarins.[10]
-
Improved Ionization in LC-MS: For coumarins that exhibit poor ionization, derivatization can introduce a readily ionizable group, enhancing signal intensity. For instance, labeling peptides with coumarin derivatives has been shown to enhance MALDI-MS signals.[11]
-
Improved Chromatographic Retention: Derivatization can alter the polarity of a coumarin, which can be useful for improving its retention on a reversed-phase column.
Troubleshooting Guides
Issue 1: Inconsistent or No Signal in ESI-MS
-
Question: I am not getting a consistent or any signal for my coumarin using ESI. What should I check?
-
Answer:
-
Check Ionization Mode: Coumarins generally show a better response in positive ion mode (ESI+), forming [M+H]⁺ adducts.[3][12] Ensure you are operating in the correct polarity.
-
Solvent Composition: The mobile phase composition can significantly affect ESI efficiency. Ensure your mobile phase contains a proton source, such as 0.1% formic acid, to promote the formation of [M+H]⁺ ions.
-
Analyte Polarity: If your coumarin is particularly nonpolar, ESI may not be the most suitable technique. Consider switching to APCI.[1][2]
-
Source Contamination: A dirty ion source can lead to poor signal. Follow your instrument manufacturer's guidelines for cleaning the ESI probe and source components.
-
Issue 2: Unexpected Adducts or Fragments in the Mass Spectrum
-
Question: I am observing unexpected ions, such as sodium adducts or unusual fragments, in my mass spectra. How can I interpret and control these?
-
Answer:
-
Sodium Adducts ([M+Na]⁺): The presence of sodium adducts is common in ESI-MS and can arise from glassware, solvents, or the sample matrix. While sometimes unavoidable, their formation can be minimized by using high-purity solvents and plasticware. Unexpected hydrated sodium adducts ([M + H₂O + Na]⁺) have also been observed during collision-induced dissociation of sodiated coumarins.[13]
-
In-Source Fragmentation: If the source conditions (e.g., voltages) are too harsh, your coumarin may fragment in the ion source before mass analysis. This can be addressed by optimizing the source parameters to achieve "softer" ionization.
-
Fragmentation Pathways: The fragmentation of coumarins is influenced by their structure. A common fragmentation pathway involves the loss of a CO group (28 Da) from the pyrone ring.[4][14][15] Understanding these pathways can help in the structural elucidation of unknown coumarins.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters for the analysis of coumarins using different mass spectrometry-based methods.
Table 1: Limits of Detection (LOD) and Quantitation (LOQ) for Coumarin Analysis
| Method | Analyte(s) | LOD | LOQ | Reference |
| HPLC-MS/MS | Coumarin and derivatives | 0.5–1.7 µg/kg | 1.7–5.2 µg/kg | [3] |
| LC-MS/MS | 39 Coumarins | < 0.03 mg/L | < 0.1 mg/L | [2] |
| LC-MS/MS | Coumarin | 0.03 mg/kg | 0.05 mg/kg | [16] |
Table 2: Recovery and Repeatability Data for Coumarin Analysis
| Method | Spiking Levels | Recovery (%) | Inter/Intra-day Repeatability (%RSD) | Reference |
| DIP-APCI-MS | 100–5,000 mg/kg | 94–104 | 2.2–13.8 | [17][18] |
| HPLC-MS/MS | LOQ, 1.5xLOQ, 2xLOQ | 69.6–95.1 | < 5.3 | [3] |
Experimental Protocols
Protocol 1: Sample Preparation for Coumarin Analysis from Tobacco Products
This protocol is adapted from a study on the simultaneous determination of coumarin and its derivatives in tobacco.[3]
-
Extraction:
-
Weigh 1.0 g of the homogenized tobacco sample into a 50 mL centrifuge tube.
-
Add 10 mL of acetonitrile.
-
Vortex for 1 minute.
-
Sonicate for 30 minutes.
-
Centrifuge at 8000 rpm for 5 minutes.
-
Collect the supernatant.
-
-
Purification (Dispersive Solid-Phase Extraction):
-
Transfer a 1 mL aliquot of the supernatant to a 2 mL centrifuge tube containing 50 mg of PSA (primary secondary amine) sorbent.
-
Vortex for 1 minute.
-
Centrifuge at 10000 rpm for 5 minutes.
-
Filter the supernatant through a 0.22 µm nylon filter before LC-MS/MS analysis.
-
Protocol 2: UHPLC-MS Method for Coumarin Analysis in Plant Tissues
This protocol is based on the analysis of coumarins in Arabidopsis thaliana.[19]
-
Instrumentation: NEXERA UPLC-MS system (Shimadzu) with an LCMS-2020 single quadrupole mass spectrometer.
-
Column: C18 reversed-phase column (ZORBAX Eclipse Plus, 150 × 2.1 mm, 1.8 µm).
-
Column Temperature: 40 °C.
-
Mobile Phase:
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution: A suitable gradient to separate the target coumarins.
-
MS Detection:
-
Operate in both positive and negative ion modes in full scan to determine the optimal mode for each analyte.
-
For quantification, use Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher sensitivity and selectivity.
-
Visualizations
Caption: General experimental workflow for coumarin analysis.
Caption: Troubleshooting logic for poor signal intensity.
References
- 1. A Method for LC-MS/MS Profiling of Coumarins in Zanthoxylum zanthoxyloides (Lam.) B. Zepernich and Timler Extracts and Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Simultaneous Determination of Coumarin and Its Derivatives in Tobacco Products by Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamopen.com [benthamopen.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. cgspace.cgiar.org [cgspace.cgiar.org]
- 7. benchchem.com [benchchem.com]
- 8. Matrix Effects in Mass Spectrometry Analysis | Semantic Scholar [semanticscholar.org]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Coumarin tags for improved analysis of peptides by MALDI-TOF MS and MS/MS. 1. Enhancement in MALDI MS signal intensities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Unexpected hydrated ions in the detection of sodium adduct coumarins using electrospray tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mass Spectrometry Study of Coumarins: Correlation Between Charges of Atoms and Fragmentation Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Quantification of coumarin in cinnamon and woodruff beverages using DIP-APCI-MS and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Identification and Quantification of Coumarins by UHPLC-MS in Arabidopsis thaliana Natural Populations - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting poor reproducibility in quantitative ESI-MS.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address poor reproducibility in quantitative Electrospray Ionization Mass Spectrometry (ESI-MS).
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor reproducibility in quantitative ESI-MS?
Poor reproducibility in quantitative ESI-MS can stem from a variety of sources, broadly categorized as instrument-related, method-related, or sample-related issues. Common culprits include:
-
Unstable Electrospray: Fluctuations in the spray can lead to an unstable ion signal. This can be caused by a dirty or clogged ESI probe, incorrect positioning of the probe, or inappropriate sprayer voltage.[1] A stable electrospray is crucial for consistent ionization and, therefore, reproducible results.
-
Matrix Effects: Components in the sample matrix can suppress or enhance the ionization of the analyte of interest, leading to variability in signal intensity.[2][3][4][5] This is a significant issue in complex biological samples.
-
Contamination: Contamination from solvents, glassware, the LC system, or carryover from previous injections can introduce interfering signals and affect reproducibility.
-
Inadequate Method Parameters: Suboptimal LC gradient conditions, mobile phase composition, or MS parameters (e.g., gas flow rates, temperatures, voltages) can lead to inconsistent results.
-
Instrument Instability: Issues such as leaks in the LC or MS system, a failing detector, or temperature fluctuations can all contribute to poor reproducibility.[6]
-
Improper Sample Preparation: Inconsistent sample handling, extraction, or storage can introduce variability before the sample is even introduced to the instrument.
Q2: How often should I clean the ESI source, and what are the signs that it needs cleaning?
Regular cleaning of the ESI source is critical for maintaining performance and reproducibility. The frequency of cleaning depends on the cleanliness of the samples and the intensity of use.
-
Signs that the source needs cleaning include:
-
Recommended Cleaning Frequency:
-
Daily/Weekly: For labs running complex biological samples, a quick daily or weekly cleaning of the ESI probe and the area around the orifice is recommended.
-
Monthly/Quarterly: A more thorough cleaning of the entire source, including the capillary, lenses, and ion guides, should be performed monthly or quarterly, or as indicated by performance degradation.
-
Q3: What is a system suitability test (SST), and why is it important for quantitative analysis?
A System Suitability Test (SST) is a series of injections of a standard solution performed before running analytical samples to verify that the LC-MS system is performing adequately for the intended analysis.[6][9]
-
Importance of SSTs:
-
Ensures System Performance: SSTs confirm that the chromatography and mass spectrometry are meeting predefined criteria for resolution, precision, and response.[10]
-
Early Problem Detection: Deviations in SST results can indicate problems with the system before valuable samples are run.[6]
-
Guarantees Data Quality: By demonstrating that the system is working correctly, SSTs provide confidence in the accuracy and reproducibility of the quantitative data.[9]
-
Q4: How can I minimize matrix effects in my quantitative ESI-MS experiments?
Minimizing matrix effects is crucial for accurate and reproducible quantification. Several strategies can be employed:
-
Effective Sample Preparation: Use techniques like solid-phase extraction (SPE), liquid-liquid extraction (LLE), or protein precipitation to remove interfering matrix components.[1]
-
Chromatographic Separation: Optimize the LC method to separate the analyte of interest from co-eluting matrix components.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering substances, thereby minimizing their impact on ionization.[2][11]
-
Use of an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[5][12]
-
Matrix-Matched Calibrants: Preparing calibration standards in a blank matrix that is similar to the sample matrix can help to compensate for matrix effects.[4]
Troubleshooting Guides
Issue 1: Unstable or Fluctuating Signal Intensity
An unstable signal is a primary contributor to poor reproducibility. Follow this guide to diagnose and resolve the issue.
| Question | Possible Cause | Troubleshooting Action |
| Is the electrospray visually stable? | Clogged or dirty ESI probe. | Clean the ESI probe. If the problem persists, replace the probe. |
| Incorrect sprayer position. | Optimize the sprayer position (distance to the inlet and off-axis position). | |
| Inappropriate sprayer voltage. | Optimize the sprayer voltage. Too high a voltage can lead to an unstable spray or corona discharge.[1] | |
| Is the LC pressure stable? | Leak in the LC system. | Check for leaks at all fittings from the pump to the ESI probe. |
| Air bubbles in the pump or lines. | Degas the mobile phase and prime the LC pumps. | |
| Are the gas flows and temperatures stable? | Incorrect gas flow rates (nebulizing and drying gas). | Optimize the nebulizing and drying gas flow rates for your specific flow rate and mobile phase. |
| Incorrect source temperature. | Optimize the source temperature. | |
| Is the mobile phase properly prepared? | Inconsistent mobile phase composition. | Prepare fresh mobile phase using high-purity solvents and additives. Ensure thorough mixing. |
| Particulate matter in the mobile phase. | Filter the mobile phase before use. |
Issue 2: Poor Peak Area Reproducibility (%RSD > 15%)
High relative standard deviation (RSD) in peak areas across replicate injections is a clear indicator of a reproducibility problem.
| Question | Possible Cause | Troubleshooting Action |
| Have you performed a System Suitability Test? | The system is not equilibrated. | Allow the system to equilibrate by running several blank injections or the mobile phase for an extended period before starting the analysis. |
| The system is not performing adequately. | Run an SST to check parameters like peak shape, retention time, and signal intensity. If the SST fails, troubleshoot the system before running samples. | |
| Is there evidence of carryover? | Carryover from a previous injection of a high-concentration sample. | Inject a blank solvent after a high-concentration standard to check for carryover. If present, optimize the needle wash method (stronger solvent, longer wash time). |
| Is your sample preparation consistent? | Inconsistent extraction recovery or sample dilution. | Review and standardize the sample preparation protocol. Use an internal standard to correct for variations. |
| Are you experiencing matrix effects? | Ion suppression or enhancement. | Prepare and analyze a matrix effect test sample. If matrix effects are significant, improve sample cleanup, adjust chromatography, or use a stable isotope-labeled internal standard.[2][11] |
Experimental Protocols
Protocol 1: ESI Source Cleaning (General Procedure)
Materials:
-
Lint-free swabs
-
Methanol (LC-MS grade)
-
Isopropanol (LC-MS grade)
-
Deionized water (LC-MS grade)
-
Sonicator
-
Beakers
Procedure:
-
Safety First: Ensure the instrument is in standby mode, and the source is cool. Wear appropriate personal protective equipment (gloves, safety glasses).
-
Disassemble the Source: Carefully remove the ESI probe, capillary, and other source components according to the manufacturer's instructions.
-
Initial Rinse: Rinse the components with methanol to remove any loose debris.
-
Sonication:
-
Place the metal components in a beaker with deionized water and sonicate for 5-10 minutes.[7]
-
Repeat the sonication step with methanol.
-
Finally, sonicate with isopropanol.
-
-
Manual Cleaning: Use lint-free swabs moistened with methanol to gently clean the surfaces of the source components, paying close attention to the orifice and areas with visible residue.
-
Drying: Allow the components to air dry completely or use a gentle stream of nitrogen.
-
Reassembly: Carefully reassemble the source according to the manufacturer's instructions.
-
System Check: After reassembly, allow the system to pump down and stabilize. Perform a system suitability test to ensure performance has been restored.
Protocol 2: System Suitability Test (SST)
Objective: To verify the performance of the LC-MS system before quantitative analysis.
Materials:
-
A standard solution of the analyte of interest at a known concentration (e.g., mid-range of the calibration curve).
-
Internal standard (if used in the method).
-
Mobile phase.
Procedure:
-
Equilibrate the System: Equilibrate the LC-MS system with the initial mobile phase conditions for at least 30 minutes or until a stable baseline is achieved.
-
Blank Injections: Inject one or two blank samples (mobile phase or blank matrix) to ensure there is no significant carryover or contamination.
-
SST Injections: Make 5-6 replicate injections of the SST solution.
-
Data Analysis: Calculate the following parameters from the replicate injections:
-
Retention Time (RT): The RT should be consistent across all injections.
-
Peak Area: The peak area of the analyte and internal standard should be reproducible.
-
Peak Shape: The peak should be symmetrical with a tailing factor close to 1.
-
Signal-to-Noise Ratio (S/N): The S/N should be well above the lower limit of quantitation (LLOQ).
-
-
Acceptance Criteria: Compare the calculated parameters to the predefined acceptance criteria for the method.
Quantitative Data Tables
Table 1: Typical System Suitability Acceptance Criteria
| Parameter | Acceptance Criteria |
| Peak Area %RSD | ≤ 15% |
| Retention Time %RSD | ≤ 2% |
| Peak Tailing Factor | 0.8 - 1.5 |
| Signal-to-Noise (S/N) at LLOQ | ≥ 10 |
Table 2: Typical ESI-MS Parameters for Quantitative Analysis
| Parameter | Typical Value/Range |
| Capillary Voltage | 2.5 - 4.5 kV (Positive Ion Mode)-2.0 to -4.0 kV (Negative Ion Mode) |
| Source Temperature | 100 - 150 °C |
| Desolvation Temperature | 250 - 500 °C |
| Nebulizing Gas Flow | 1 - 2.5 L/min |
| Drying Gas Flow | 5 - 12 L/min |
| Collision Gas Pressure | 1 - 4 mTorr (for MS/MS) |
Note: These are general ranges and should be optimized for each specific application and instrument.[13]
Diagrams
Caption: Troubleshooting workflow for poor peak area reproducibility.
Caption: Troubleshooting workflow for an unstable ESI signal.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.csic.es [digital.csic.es]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. myadlm.org [myadlm.org]
- 7. agilent.com [agilent.com]
- 8. MS Tip: Mass Spectrometer Source Cleaning Procedures [sisweb.com]
- 9. Guidelines and considerations for the use of system suitability and quality control samples in mass spectrometry assays applied in untargeted clinical metabolomic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. spectroscopyonline.com [spectroscopyonline.com]
Technical Support Center: Optimizing Enzymatic Hydrolysis of Glucuronide Conjugates
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize the enzymatic hydrolysis of glucuronide conjugates.
Troubleshooting Guides
This section addresses specific issues that may arise during the enzymatic hydrolysis of glucuronide conjugates.
Issue: Incomplete or Low Hydrolysis Efficiency
Q1: My hydrolysis reaction is incomplete, resulting in low recovery of the deconjugated analyte. What are the possible causes and how can I troubleshoot this?
A1: Incomplete hydrolysis is a common issue that can be caused by several factors. A systematic approach to troubleshooting is recommended.[1][2]
Possible Causes & Troubleshooting Steps:
-
Suboptimal Reaction Conditions: The efficiency of enzymatic hydrolysis is highly dependent on pH, temperature, and incubation time.[1][2]
-
pH: Ensure the pH of the reaction mixture is within the optimal range for the specific β-glucuronidase being used. The optimal pH can vary significantly between enzymes from different sources.[1][3][4][5] For example, β-glucuronidase from E. coli often has an optimal pH around 6.8, while enzymes from Helix pomatia may work better at a lower pH of 5.0.
-
Temperature: Incubate the reaction at the optimal temperature for your enzyme. Some enzymes are more active at 37°C, while others may require higher temperatures (e.g., 55-65°C).[6] However, prolonged incubation at temperatures above 50°C can lead to the degradation of some analytes.[7]
-
Incubation Time: The required incubation time can range from minutes to several hours.[7][8] Perform a time-course experiment to determine the minimum time needed for complete hydrolysis of your specific analyte.[2]
-
Enzyme Concentration: The amount of enzyme may be insufficient. Increase the enzyme concentration and re-evaluate the hydrolysis efficiency.[2]
-
-
Enzyme Inhibition: The sample matrix (e.g., urine, plasma) can contain endogenous or exogenous substances that inhibit β-glucuronidase activity.[2]
-
Common Inhibitors: D-glucaro-1,4-lactone is a known competitive inhibitor of β-glucuronidase found in urine.[9] Other substances like drugs, metabolites, or components from the collection tubes can also act as inhibitors.[10]
-
Troubleshooting:
-
Sample Dilution: Diluting the sample can reduce the concentration of inhibitors.[5][11] A minimum of a 3-fold dilution of urine with buffer is recommended to improve enzyme performance.[5]
-
Sample Cleanup: Employ a sample preparation method like solid-phase extraction (SPE) to remove interfering substances before hydrolysis.[11]
-
Inhibitor-Resistant Enzymes: Consider using a recombinant β-glucuronidase that is more resistant to common inhibitors.
-
-
-
Substrate-Specific Enzyme Inefficiency: Not all β-glucuronidase enzymes are equally effective for all glucuronide conjugates. The efficiency can vary significantly based on the enzyme source and the target analyte.[1]
-
Troubleshooting: If you suspect this is the issue, it is advisable to screen a panel of β-glucuronidases from different sources (E. coli, abalone, Patella vulgata, bovine liver) to find the most effective one for your specific analyte.[2][4] For example, codeine-6-β-D-glucuronide is known to be difficult to hydrolyze, and only specific enzymes may be successful.[1]
-
-
Presence of Complex Conjugates: The analyte may be present as a mixed glucuronide-sulfate conjugate, which cannot be fully hydrolyzed by β-glucuronidase alone.[12]
Troubleshooting Workflow for Incomplete Hydrolysis
Caption: Troubleshooting flowchart for incomplete enzymatic hydrolysis.
Issue: Matrix Effects in LC-MS/MS Analysis
Q2: I am observing ion suppression or enhancement in my LC-MS/MS analysis after enzymatic hydrolysis. How can I mitigate these matrix effects?
A2: Matrix effects are a common challenge in LC-MS/MS analysis of biological samples and can lead to inaccurate quantification.[11][14][15] They are caused by co-eluting endogenous compounds from the matrix that affect the ionization efficiency of the target analyte.[11]
Strategies to Mitigate Matrix Effects:
-
Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[11]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and reducing matrix effects.[11]
-
Phospholipid Removal Plates: These are particularly useful for plasma samples as phospholipids are a major source of matrix effects in ESI.[11]
-
Protein Precipitation: While simple, this method is less effective at removing matrix components compared to SPE.[11]
-
-
Chromatographic Separation: Optimize the LC method to chromatographically separate the analyte from the matrix components that cause ion suppression.[11]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components.[11] However, this may compromise the limit of detection.
-
Use of an Internal Standard (IS): A stable isotope-labeled internal standard is the preferred choice as it co-elutes with the analyte and experiences similar matrix effects, thus providing more accurate quantification.[11]
Frequently Asked Questions (FAQs)
Q3: How do I select the right β-glucuronidase enzyme for my application?
A3: The choice of enzyme is critical for successful hydrolysis.[2] Key factors to consider are the enzyme source, the specific glucuronide conjugate to be hydrolyzed, and the sample matrix.[1][2] Different enzymes have varying efficiencies for different substrates.[1] It is often recommended to screen several enzymes from different sources to find the most effective one for your analyte of interest.[2]
Comparison of Common β-Glucuronidase Enzymes
| Enzyme Source | Typical Optimal pH | Typical Optimal Temp. (°C) | Notes |
| Escherichia coli (E. coli) | 6.5 - 7.0[3][4] | 37 - 46[4][6] | Generally shows high efficiency and tolerates a wide pH range.[4] |
| Red Abalone (Haliotis rufescens) | 4.5 - 5.0 | 60 - 68[6] | Effective for a broad range of glucuronides. |
| Helix pomatia (Roman snail) | 4.5 - 5.0[13] | 37[13] | Often contains both β-glucuronidase and sulfatase activity.[12][13] |
| Bovine Liver | 5.0 - 5.5[4] | 45[4] | A mammalian source of the enzyme. |
| Patella vulgata (Limpet) | 3.8 - 4.5[4] | 60[4] | Functions at a more acidic pH. |
| Recombinant (e.g., IMCSzyme®) | 6.8[6] | Room Temp - 55[6][8] | Often engineered for high efficiency, speed, and resistance to inhibitors.[6][8] |
Note: The optimal conditions can be substrate-dependent and may require further optimization for specific applications.[2]
Q4: What is a standard protocol for enzymatic hydrolysis of a urine sample?
A4: The following is a general protocol that should be optimized for your specific analyte, enzyme, and matrix.[2]
Experimental Workflow for Enzymatic Hydrolysis
Caption: General experimental workflow for enzymatic hydrolysis.
Experimental Protocols
Protocol 1: Standard Enzymatic Hydrolysis of Glucuronides in Urine
This protocol provides a general framework. Optimization of specific parameters is recommended.[2]
-
Sample Preparation: Thaw frozen urine samples and centrifuge to remove any particulate matter.[2] Dilute the urine sample (e.g., 1:3) with the appropriate buffer to achieve the optimal pH for the selected enzyme and to reduce potential matrix inhibition.[5]
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine:
-
100 µL of diluted urine sample
-
200 µL of the appropriate buffer (e.g., 100 mM sodium acetate for pH 5.0, or 75 mM potassium phosphate for pH 6.8).
-
10 µL of internal standard solution.
-
-
Enzyme Addition: Add the optimized amount of β-glucuronidase solution. The required units of enzyme can vary significantly (from 100 U to over 7200 U depending on the enzyme and substrate).[4][8]
-
Incubation: Vortex the mixture gently and incubate at the optimal temperature for the required duration (e.g., 37°C for 1-2 hours).[1]
-
Reaction Termination: Stop the reaction by adding an appropriate reagent, such as a strong acid, a strong base (e.g., 200 mM Glycine Buffer, pH 10.4), or by protein precipitation with a solvent like acetonitrile.[6]
-
Sample Cleanup: Perform a sample cleanup step such as solid-phase extraction (SPE) or protein precipitation to remove the enzyme and other matrix components.[6]
-
Analysis: Analyze the resulting extract by LC-MS/MS.
Protocol 2: Evaluation of β-Glucuronidase Inhibition
This protocol helps determine if the sample matrix is inhibiting the enzyme.
-
Prepare two sets of reactions:
-
Set A (Control): A known amount of a glucuronide standard is spiked into a clean buffer (the same buffer used for the hydrolysis reaction).
-
Set B (Test): The same amount of the glucuronide standard is spiked into the sample matrix (e.g., blank urine).
-
-
Perform Hydrolysis: Add the same amount of β-glucuronidase to all tubes in both sets and perform the hydrolysis reaction under optimal conditions.
-
Analyze: After the reaction, process and analyze all samples by LC-MS/MS.
-
Compare Results: Compare the amount of deconjugated analyte recovered from Set A and Set B. A significantly lower recovery in Set B indicates the presence of inhibitors in the sample matrix.
References
- 1. kurabiotech.com [kurabiotech.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Factors Compromising Glucuronidase Performance in Urine Drug Testing Potentially Resulting in False Negatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. imcstips.com [imcstips.com]
- 7. myadlm.org [myadlm.org]
- 8. Development of an LC–MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of urinary beta-glucuronidase activity. Single-point versus enzyme kinetic measuring system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Incomplete Hydrolysis of Curcumin Conjugates by β-Glucuronidase: Detection of Complex Conjugates in Plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Impact of enzymatic hydrolysis on the quantification of total urinary concentrations of chemical biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Elimination of matrix effects in urine for determination of ethyl glucuronide by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Signal Suppression in Bile and Blood Sample Analysis
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize signal suppression during the analysis of complex biological matrices like bile and blood.
Frequently Asked Questions (FAQs)
Q1: What is signal suppression and why is it a problem in LC-MS analysis?
A: Signal suppression, also known as the matrix effect, is the reduction in the ionization efficiency of an analyte of interest due to the presence of co-eluting compounds from the sample matrix.[1][2] In liquid chromatography-mass spectrometry (LC-MS), endogenous materials such as proteins, peptides, lipids, and salts can interfere with the ionization process in the mass spectrometer's source, leading to a decreased signal for the analyte.[1][3] This phenomenon can negatively impact the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[4][5]
Q2: What are the primary causes of signal suppression in bile and blood samples?
A: The primary causes of signal suppression in these complex biological matrices are endogenous components that are often present at high concentrations. In blood and plasma, phospholipids are a major contributor to ion suppression. Other interfering substances in both blood and bile include salts, proteins, and various metabolites.[3] These molecules can compete with the analyte for ionization, alter the physical properties of the droplets in the electrospray ionization (ESI) source, and contaminate the MS system.[2][3]
Q3: What are the general strategies to minimize signal suppression?
A: There are three main approaches to mitigate signal suppression:
-
Optimize Sample Preparation: Employ extraction techniques to remove interfering matrix components before LC-MS analysis.[5][6]
-
Improve Chromatographic Separation: Modify chromatographic conditions to separate the analyte from interfering compounds, preventing them from co-eluting.[4][7]
-
Use Compensation Methods: Incorporate a stable isotope-labeled internal standard (SIL-IS) that is affected by the matrix in the same way as the analyte, or use matrix-matched calibration curves.[8][9]
Troubleshooting Guides
This section provides solutions to specific problems you might encounter during your experiments.
Issue 1: Inconsistent results and poor reproducibility between samples.
Q: My analyte signal is inconsistent across different plasma samples, leading to poor reproducibility. What could be the cause and how can I fix it?
A: Inter-individual differences in the sample matrix can lead to variable signal suppression, causing inconsistent results.[10]
Troubleshooting Steps:
-
Incorporate a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most reliable way to correct for variability in matrix effects and extraction recovery.[11][12] The SIL-IS should co-elute with the analyte to ensure it experiences the same degree of suppression.[11][13]
-
Improve Sample Cleanup: Enhance your sample preparation method to more effectively remove matrix components. Solid-phase extraction (SPE), particularly with mixed-mode or phospholipid removal sorbents, can provide cleaner extracts than protein precipitation.[14]
-
Assess Matrix Effects: Systematically evaluate the matrix effect by comparing the analyte response in the matrix to the response in a neat solution. The post-column infusion method can also be used to identify regions of ion suppression in your chromatogram.[4][15]
Issue 2: Low analyte signal and poor sensitivity.
Q: I am observing a very low signal for my analyte, even at concentrations where I expect to see a strong response. How can I improve the sensitivity?
A: A consistently low signal may indicate significant ion suppression from a major matrix component, such as phospholipids in plasma.
Troubleshooting Steps:
-
Implement Phospholipid Removal: Use specialized sample preparation products, such as phospholipid removal plates or cartridges (e.g., Ostro, HybridSPE), to specifically deplete these interfering species.[16][17] These methods have been shown to remove over 95% of phospholipids.[18]
-
Optimize Chromatographic Conditions: Adjust the mobile phase composition or gradient to achieve better separation between your analyte and the region where phospholipids elute.[3][14]
-
Consider a Different Ionization Technique: If using electrospray ionization (ESI), which is prone to suppression, consider switching to atmospheric pressure chemical ionization (APCI), as it is often less susceptible to matrix effects.[2][7]
-
Sample Dilution: Diluting the sample can reduce the concentration of matrix components, but this approach may not be suitable if the analyte concentration is already low.[15][19]
Issue 3: Unexpected peaks or shifts in retention time.
Q: I am seeing shifts in my analyte's retention time and sometimes even multiple peaks for a single standard in my bile acid analysis. What is happening?
A: Matrix components in complex samples like bile can interact with the analyte, leading to changes in retention time and peak shape.[20][21]
Troubleshooting Steps:
-
Strengthen the Sample Cleanup: Use a more rigorous sample preparation method, such as solid-phase extraction (SPE), to remove the interfering matrix components. For bile acids, C18-based SPE has been shown to be effective.[22][23]
-
Adjust Mobile Phase pH: Modifying the pH of the mobile phase can alter the retention of both the analyte and interfering compounds, potentially resolving the issue.[14]
-
Confirm Peak Identity: Use a high-resolution mass spectrometer or tandem mass spectrometry (MS/MS) to confirm the identity of the unexpected peaks and ensure they are not isomers or metabolites.[24]
Data Summary Tables
Table 1: Comparison of Sample Preparation Techniques for Plasma Analysis
| Sample Preparation Method | Key Advantages | Key Disadvantages | Typical Phospholipid Removal Efficiency |
| Protein Precipitation (PPT) | Simple, fast, and inexpensive. | Results in a complex extract with significant matrix components remaining.[17] | Low |
| Liquid-Liquid Extraction (LLE) | Provides cleaner extracts than PPT.[7] | Can be time-consuming and may have lower recovery for polar analytes.[14] | Moderate |
| Solid-Phase Extraction (SPE) | Provides very clean extracts and can concentrate the analyte.[14][18] | Requires method development and can be more expensive.[17] | High (>95% with specialized sorbents)[18] |
Table 2: Recovery of Bile Acids from Porcine Bile using C18-SPE
| Bile Acid Type | Average Recovery Rate (%) |
| Unconjugated | 89.1 - 100.2 |
| Glycine Conjugated | 89.1 - 100.2 |
| Taurine Conjugated | 89.1 - 100.2 |
Data from a study optimizing a C18-based SPE procedure for 19 target bile acids and their conjugates.[23]
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Bile Acid Analysis
This protocol is a general guideline for the extraction of bile acids from bile samples using a C18 SPE cartridge.
-
Sample Pretreatment:
-
Dilute the bile sample with an appropriate buffer.
-
Add an internal standard solution.
-
-
Cartridge Conditioning:
-
Pass 6-10 column volumes of methanol through the C18 cartridge.
-
Equilibrate the cartridge by passing 6-10 column volumes of water or a weak buffer. Do not allow the cartridge to dry.[25]
-
-
Sample Loading:
-
Load the pretreated sample onto the SPE cartridge.
-
-
Washing:
-
Wash the cartridge with water to remove polar interferences.
-
A subsequent wash with a low percentage of methanol in water can be used to remove less polar interferences.
-
-
Elution:
-
Elute the bile acids with methanol.
-
-
Dry Down and Reconstitution:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the sample in a solvent compatible with your LC-MS mobile phase.
-
Protocol 2: Phospholipid Removal from Plasma using a Pass-Through Plate
This protocol describes a simplified workflow for removing phospholipids from plasma samples.
-
Protein Precipitation:
-
In a collection plate, add four times the volume of methanol (containing a stable-labeled internal standard) to the plasma sample.[17]
-
Vortex to mix and centrifuge to pellet the precipitated proteins.
-
-
Phospholipid Removal:
-
Place the phospholipid removal plate on top of a clean collection plate.
-
Transfer the supernatant from the protein precipitation step to the phospholipid removal plate.
-
Apply a vacuum or use positive pressure to pass the sample through the plate. The phospholipids are retained by the sorbent, while the analyte passes through into the clean collection plate.
-
-
Analysis:
-
The flow-through is ready for direct injection or can be further diluted before LC-MS analysis.
-
Visual Diagrams
Caption: A decision tree for troubleshooting signal suppression issues.
References
- 1. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 2. providiongroup.com [providiongroup.com]
- 3. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. rsc.org [rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. waters.com [waters.com]
- 12. researchgate.net [researchgate.net]
- 13. Does a stable isotopically labeled internal standard always correct analyte response? A matrix effect study on a LC/MS/MS method for the determination of carvedilol enantiomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospholipid and Protein Removal in One Simple SPE Process Prevents Matrix-Based Signal Suppression [restek.com]
- 17. lcms.cz [lcms.cz]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Signal Suppression in LC-ESI-MS/MS from Concomitant Medications and Its Impact on Quantitative Studies: An Example Using Metformin and Glyburide | MDPI [mdpi.com]
- 20. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Sample Preparation Techniques for Bile Acid Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 23. Determination of Bile Acids in Piglet Bile by Solid Phase Extraction and Liquid Chromatography-Electrospray Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Frontiers | Bile Acid Detection Techniques and Bile Acid-Related Diseases [frontiersin.org]
- 25. waters.com [waters.com]
Technical Support Center: Method Development for Challenging Analytes in Complex Matrices
Welcome to the Technical Support Center, your resource for troubleshooting and guidance on method development for challenging analytes in complex matrices. This center provides practical solutions, detailed protocols, and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming common experimental hurdles.
Troubleshooting Guide
This guide addresses common issues encountered during method development, offering potential causes and solutions to streamline your analytical workflow.
| Problem | Potential Cause(s) | Recommended Solution(s) | Acceptable Range/Metric |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with column silanols- Injection of sample in a solvent stronger than the mobile phase- Column contamination or aging | - Use a mobile phase with a pH that ensures the analyte is in a single ionic form.- Match the sample diluent to the initial mobile phase conditions.- Flush the column or use an in-line filter.[1] | Peak Asymmetry Factor (As): 0.8 - 1.5 |
| Inconsistent Retention Times | - Changes in mobile phase composition or pH- Column temperature fluctuations- Column degradation | - Prepare fresh mobile phase daily and ensure accurate pH measurement.- Use a column oven to maintain a stable temperature.- Replace the column if performance degrades. | Retention Time (RT) RSD: < 2% |
| Low Analyte Recovery | - Inefficient extraction from the matrix- Analyte degradation during sample processing- Incomplete elution from SPE cartridge | - Optimize the extraction solvent and technique (e.g., LLE, SPE).- Add stabilizers or work at low temperatures.[2]- Use a stronger elution solvent or a different SPE sorbent. | Recovery: 80 - 120% |
| High Matrix Effects (Ion Suppression/Enhancement) | - Co-elution of matrix components with the analyte- Insufficient sample cleanup- High concentration of non-volatile salts in the mobile phase | - Improve chromatographic separation to resolve the analyte from interfering matrix components.[3]- Employ a more rigorous sample preparation technique (e.g., SPE, LLE).[4]- Use a volatile mobile phase additive like ammonium formate or acetate. | Matrix Factor (MF): 0.8 - 1.2 |
| Poor Sensitivity | - Low ionization efficiency of the analyte- Suboptimal mass spectrometer settings- Analyte loss during sample preparation | - Optimize ion source parameters (e.g., temperature, gas flows).- Perform tuning and calibration of the mass spectrometer.- Minimize sample transfer steps and use low-binding labware. | Signal-to-Noise (S/N) > 10 for LLOQ |
Experimental Workflows and Logical Relationships
Visualizing complex processes is crucial for understanding and troubleshooting. The following diagrams illustrate key experimental workflows and decision-making processes in method development.
Experimental Protocols
Detailed methodologies for key sample preparation techniques are provided below.
Protocol 1: Protein Precipitation (PPT)
Objective: To remove proteins from biological fluids like plasma or serum.
Materials:
-
Biological sample (e.g., plasma)
-
Precipitating solvent (e.g., acetonitrile, methanol, or acetone)[2]
-
Vortex mixer
-
Centrifuge
-
Micropipettes and tips
-
Collection tubes
Procedure:
-
Pipette 100 µL of the biological sample into a microcentrifuge tube.
-
Add 300 µL of cold precipitating solvent (a 1:3 ratio is common).[5]
-
Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein denaturation.
-
Centrifuge the sample at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the analyte of interest and transfer it to a clean tube for analysis.
Protocol 2: Solid-Phase Extraction (SPE)
Objective: To extract and concentrate an analyte from a complex matrix while removing interfering components.[6]
Materials:
-
SPE cartridge with appropriate sorbent chemistry
-
SPE vacuum manifold or positive pressure processor
-
Conditioning solvent (e.g., methanol)
-
Equilibration solvent (e.g., water or buffer)
-
Wash solvent
-
Elution solvent
-
Sample pre-treatment solution (if necessary)
Procedure:
-
Conditioning: Pass 1-2 cartridge volumes of conditioning solvent through the SPE cartridge to wet the sorbent.
-
Equilibration: Pass 1-2 cartridge volumes of equilibration solvent to prepare the sorbent for sample loading. Do not allow the sorbent to dry.
-
Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate (e.g., 1 mL/min).
-
Washing: Pass 1-2 cartridge volumes of wash solvent to remove weakly bound interferences.
-
Elution: Elute the analyte of interest with an appropriate volume of elution solvent into a clean collection tube.
Frequently Asked Questions (FAQs)
Q1: How can I improve the retention of highly polar analytes in reversed-phase chromatography?
A1: Retaining highly polar compounds on traditional C18 columns can be challenging.[7] Consider the following strategies:
-
Use a polar-endcapped or polar-embedded column: These columns are designed to be more compatible with highly aqueous mobile phases and offer better retention for polar analytes.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase and a mobile phase with a high organic content, which is ideal for retaining and separating very polar compounds.[8]
-
Aqueous Normal Phase (ANP) Chromatography: This approach can provide both reversed-phase and normal-phase retention mechanisms.[8]
-
Ion-pairing agents: These can be added to the mobile phase to form a neutral complex with charged polar analytes, thereby increasing their retention on a reversed-phase column. However, be aware that these agents can sometimes cause ion suppression in mass spectrometry.[7][8]
Q2: What are the main causes of matrix effects in LC-MS, and how can they be minimized?
A2: Matrix effects, which include ion suppression or enhancement, are a significant challenge in LC-MS analysis and are caused by co-eluting components from the sample matrix that interfere with the ionization of the target analyte.[3][9] The primary causes are competition for ionization in the ion source and changes in the physical properties of the droplets in the ESI source.[3][10]
To minimize matrix effects:
-
Improve Sample Cleanup: Utilize more selective sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[4]
-
Enhance Chromatographic Separation: Optimize the LC method to separate the analyte from co-eluting matrix components. This can involve adjusting the gradient, changing the column chemistry, or using a longer column.[3]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during quantification.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of matrix components and thereby lessen their impact.[3]
Q3: When should I choose protein precipitation over other sample preparation techniques?
A3: Protein precipitation is a simple, fast, and inexpensive method for removing the bulk of proteins from a biological sample.[5] It is often a good first choice for sample cleanup, especially in early-stage drug discovery where high throughput is essential. However, it is a non-selective technique and may not remove other matrix components like phospholipids, which can cause significant matrix effects.[4] If you observe significant matrix effects or require lower detection limits, more selective techniques like SPE or LLE should be considered.
Q4: My large molecule (e.g., peptide, protein) therapeutic shows poor recovery and high variability. What are some common challenges and solutions?
A4: Bioanalysis of large molecules presents unique challenges due to their size, complexity, and potential for adsorption and degradation.[11]
-
Adsorption: Large molecules can adsorb to glass and plastic surfaces. Use low-binding tubes and pipette tips, and consider adding a small amount of a non-ionic surfactant or an organic solvent to your sample and mobile phase.
-
Stability: Peptides and proteins can be susceptible to enzymatic degradation in biological matrices.[12] It is crucial to add protease inhibitors to your samples immediately after collection and to keep them on ice or frozen.
-
Sample Preparation: Protein precipitation may not be sufficient for large molecules. Techniques like immunoaffinity capture (ligand binding assays) followed by LC-MS analysis of a signature peptide can provide the necessary selectivity and sensitivity.[11]
-
Internal Standard Selection: For quantitative analysis, using a stable isotope-labeled version of the protein or a signature peptide is the gold standard.[11]
Q5: How do I choose the right SPE sorbent for my analyte?
A5: The choice of SPE sorbent depends on the properties of your analyte and the matrix. The main retention mechanisms are reversed-phase, normal-phase, and ion-exchange.
-
Reversed-Phase: For non-polar to moderately polar analytes in an aqueous matrix. Common sorbents include C18, C8, and polymer-based phases.
-
Normal-Phase: For polar analytes in a non-polar matrix. Common sorbents include silica, diol, and aminopropyl.[13]
-
Ion-Exchange: For charged analytes. Cation-exchange sorbents retain positively charged analytes, while anion-exchange sorbents retain negatively charged analytes. The pH of the sample is critical to ensure the analyte is in its charged form.
-
Mixed-Mode: These sorbents combine two retention mechanisms (e.g., reversed-phase and ion-exchange) to provide higher selectivity for complex samples.[14]
References
- 1. agilent.com [agilent.com]
- 2. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 3. welch-us.com [welch-us.com]
- 4. researchgate.net [researchgate.net]
- 5. Overcoming the Effects of Highly Organic Protein Precipitation Extracts on LC Peak Shape Using Direct Injection [restek.com]
- 6. silicycle.com [silicycle.com]
- 7. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nebiolab.com [nebiolab.com]
- 11. bioanalysisforum.jp [bioanalysisforum.jp]
- 12. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. veeprho.com [veeprho.com]
Technical Support Center: Enhancing Umbelliferone Extraction Efficiency
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of umbelliferone from plant materials.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant families and species known to be good sources of umbelliferone?
A1: Umbelliferone is widely distributed in the plant kingdom. The families most known for containing significant amounts of umbelliferone are the Apiaceae (or Umbelliferae) and Rutaceae.[1][2][3] Notable plant species include:
-
Apiaceae Family: Carrot (Daucus carota), Coriander (Coriandrum sativum), Garden Angelica (Angelica archangelica), and Giant Fennel (Ferula communis).[4]
-
Rutaceae Family: Aegle marmelos and various Citrus species like grapefruit.[1][5]
-
Other Families: Mouse-ear hawkweed (Hieracium pilosella) from the Asteraceae family and bigleaf hydrangea (Hydrangea macrophylla) from the Hydrangeaceae family are also sources of umbelliferone.[4]
Q2: Which solvents are most effective for extracting umbelliferone?
A2: The choice of solvent is critical for efficient umbelliferone extraction. Methanol is widely reported as a highly efficient solvent for umbelliferone.[1][2] Ethanol and aqueous ethanol solutions are also commonly used and have shown high extraction yields.[6] The ideal solvent ratio for plant material to solvent volume is often cited as 1:15 (g/mL).[5]
Q3: What are the key parameters that influence the yield of umbelliferone during extraction?
A3: Several factors can significantly impact the extraction yield of umbelliferone. These include:
-
Extraction Method: The chosen technique (e.g., maceration, Soxhlet, ultrasound-assisted extraction) plays a major role.
-
Solvent Type and Polarity: The polarity of the solvent should be matched with umbelliferone's properties.
-
Temperature: Higher temperatures can increase solubility and diffusion but may also lead to degradation.
-
Extraction Time: Sufficient time is needed for the solvent to penetrate the plant matrix and dissolve the compound.
-
Particle Size of Plant Material: Smaller particle sizes increase the surface area for extraction but can sometimes complicate filtration.
-
pH of the Extraction Medium: The pH can affect the stability and solubility of umbelliferone.[7]
Q4: How can I purify umbelliferone from the crude plant extract?
A4: Purification of umbelliferone from a crude extract typically involves chromatographic techniques. A common approach involves partitioning the crude extract between different solvents. For instance, a methanolic extract can be diluted with water and then partitioned with solvents like n-hexane and ethyl acetate.[8] The umbelliferone-rich fraction (often the ethyl acetate fraction) can then be further purified using techniques like preparative Thin Layer Chromatography (TLC) or column chromatography.[9]
Troubleshooting Guide
Problem 1: Low Umbelliferone Yield
| Possible Cause | Troubleshooting Step |
| Inappropriate Solvent | Umbelliferone is more soluble in polar solvents. Ensure you are using an appropriate solvent such as methanol, ethanol, or a water-ethanol mixture.[6] Consider testing different solvent polarities. |
| Insufficient Extraction Time | Increase the duration of the extraction to allow for complete diffusion of umbelliferone from the plant matrix into the solvent. |
| Inadequate Particle Size Reduction | Grind the plant material to a fine powder to increase the surface area available for extraction.[10] |
| Suboptimal Temperature | While higher temperatures can enhance extraction, excessive heat can cause degradation. Optimize the temperature based on the chosen extraction method. For maceration, room temperature is used, while for Soxhlet, the boiling point of the solvent is employed.[11][12] |
| Plant Material Quality | The concentration of umbelliferone can vary depending on the plant's age, growing conditions, and time of harvest. Ensure you are using high-quality plant material. |
Problem 2: Degradation of Umbelliferone During Extraction
| Possible Cause | Troubleshooting Step |
| High Temperature | Umbelliferone can be thermally unstable.[13] If using high-temperature methods like Soxhlet or reflux, consider reducing the extraction time or switching to a lower-temperature method like ultrasound-assisted extraction (UAE) or maceration. |
| Inappropriate pH | The stability of umbelliferone is pH-dependent. Extreme pH values can lead to the formation of derivatives.[7] It is advisable to work with neutral or slightly acidic conditions. |
| Prolonged Exposure to Light | Umbelliferone is a fluorescent compound and can be sensitive to light.[4] Protect the extraction setup and the resulting extract from direct light. |
| Enzymatic Degradation | Fresh plant material may contain enzymes that can degrade umbelliferone. Consider using dried plant material or deactivating enzymes through blanching before extraction. |
Problem 3: Difficulty in Purifying Umbelliferone
| Possible Cause | Troubleshooting Step |
| Presence of Co-extractants with Similar Polarity | Optimize the initial extraction solvent to be more selective for umbelliferone. Employ multi-step solvent partitioning to separate compounds based on their polarity. For example, a sequential extraction with solvents of increasing polarity can be effective.[8] |
| Overloaded Chromatographic System | If using column chromatography or preparative TLC, ensure that the amount of crude extract loaded is within the capacity of the stationary phase to achieve good separation. |
| Inappropriate Chromatographic Conditions | Experiment with different mobile phase compositions and stationary phases to improve the resolution between umbelliferone and other co-extracted compounds.[9] |
Quantitative Data Summary
The following table summarizes the yield of umbelliferone from different plant sources using various extraction methods.
| Plant Species | Plant Part | Extraction Method | Solvent | Umbelliferone Yield |
| Matricaria chamomilla (Chamomile) | Processing Waste | Maceration | 50% Aqueous Ethanol | 11.80 mg/100 g |
| Matricaria chamomilla (Chamomile) | Unprocessed Flowers | Maceration | 50% Aqueous Ethanol | 9.54 mg/100 g |
| Matricaria chamomilla (Chamomile) | Processing Waste | Soxhlet | n-Hexane | 0.05 mg/100 g |
| Matricaria chamomilla (Chamomile) | Unprocessed Flowers | Supercritical CO2 Extraction | CO2 | 0.12 mg/100 g |
| Acacia nilotica | Bark | Not specified | Methanol | 0.18% of extract |
| Conocarpus erectus | Leaves | Soxhlet followed by partitioning | Methanol, then Ethyl Acetate | 1.08% from ethyl acetate fraction |
Experimental Protocols
Maceration
Maceration is a simple and effective method for extracting umbelliferone at room temperature.[11]
Methodology:
-
Preparation of Plant Material: Grind the dried plant material into a coarse powder.[14]
-
Extraction: Place the powdered plant material in a sealed container and add the solvent (e.g., 50% aqueous ethanol) in a 1:15 solid-to-solvent ratio.[5]
-
Incubation: Store the container at room temperature for a period of 3 to 7 days, with occasional shaking or stirring.[15]
-
Filtration: After the maceration period, filter the mixture to separate the extract from the solid plant residue.
-
Concentration: Evaporate the solvent from the filtrate under reduced pressure to obtain the crude umbelliferone extract.
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that uses a specialized apparatus to efficiently extract compounds.
Methodology:
-
Preparation: Place the finely ground plant material in a thimble.
-
Apparatus Setup: Assemble the Soxhlet apparatus with a round-bottom flask containing the solvent (e.g., methanol) and a condenser.
-
Extraction: Heat the solvent to its boiling point. The solvent vapor will rise, condense, and drip onto the plant material in the thimble. Once the thimble is full, the solvent containing the extracted compounds will siphon back into the flask. This cycle is repeated multiple times.[12]
-
Completion: Continue the extraction for several hours until the solvent in the siphon tube becomes colorless.
-
Concentration: After extraction, evaporate the solvent to obtain the crude extract.
Visualizations
Caption: General workflow for the extraction and purification of umbelliferone from plant materials.
Caption: A logical troubleshooting guide for addressing low umbelliferone extraction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. Umbelliferone - Wikipedia [en.wikipedia.org]
- 5. phytojournal.com [phytojournal.com]
- 6. Comparison of various techniques for the extraction of umbelliferone and herniarin in Matricaria chamomilla processing fractions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. redalyc.org [redalyc.org]
- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 10. Maceration Plant Extraction Explained: Unlocking the Potential [pure5extraction.com]
- 11. inherba.it [inherba.it]
- 12. Using Soxhlet Ethanol Extraction to Produce and Test Plant Material (Essential Oils) for Their Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Umbelliferone instability during an analysis involving its extraction process - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scribd.com [scribd.com]
- 15. Preparation of Medicinal Plants: Basic Extraction and Fractionation Procedures for Experimental Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Solving co-elution problems in chromatographic analysis.
Welcome to the Technical Support Center for Chromatographic Analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during their experiments, with a specific focus on co-elution problems.
Frequently Asked Questions (FAQs)
Q1: What is co-elution in chromatography?
A1: Co-elution occurs when two or more different compounds elute from the chromatographic column at the same or very similar times, resulting in overlapping peaks.[1][2] This phenomenon can lead to inaccurate identification and quantification of the individual analytes, compromising the reliability of the results.[1][2][3]
Q2: How can I detect if I have a co-elution problem?
A2: Detecting co-elution is a critical first step. Here are several methods to identify overlapping peaks:
-
Visual Peak Shape Inspection: Look for asymmetrical peaks, such as those with "shoulders" or split tops. While a perfectly symmetrical peak can still be the result of co-elution, any deviation from a Gaussian shape is a strong indicator.[1][3][4] A shoulder is a discontinuity in the peak shape, distinct from tailing, which is a gradual exponential decline.[3]
-
Diode Array Detector (DAD) Analysis: A DAD collects multiple UV spectra across a single peak. If the peak is pure, all the spectra should be identical.[3][4] If the spectra differ, it indicates the presence of more than one compound.[3][4]
-
Mass Spectrometry (MS) Analysis: When using a mass spectrometer, you can examine the mass spectra at different points across the peak (upslope, apex, and downslope). A change in the mass spectra across the peak signifies that multiple components are eluting together.[1][3][4]
Q3: What are the primary causes of peak co-elution?
A3: Co-elution is fundamentally a problem of insufficient resolution between two compounds. The resolution is governed by the resolution equation, which is influenced by three key factors:
-
Capacity Factor (k'): This relates to the retention of a compound on the column. If the capacity factor is too low (e.g., close to the void volume), the analytes do not spend enough time interacting with the stationary phase to be separated.[3][4]
-
Selectivity (α): This is a measure of the chemical difference in how two analytes interact with the stationary and mobile phases. If the selectivity is close to 1, it means the column chemistry cannot distinguish between the two molecules.[3][4]
-
Efficiency (N): This relates to the narrowness of the chromatographic peaks. Broader peaks are more likely to overlap, even with good retention and selectivity.[4]
Q4: When should I consider changing my column to resolve co-elution?
A4: You should consider changing your column after you have attempted to resolve the co-elution by optimizing method parameters like the mobile phase composition and temperature.[1] If these adjustments do not provide a satisfactory separation, it is likely that the stationary phase chemistry is not suitable for your analytes.[1][5] This is particularly true if the selectivity factor (α) is close to 1.0, indicating that the current stationary phase cannot differentiate between the co-eluting compounds.[1][4]
Troubleshooting Guides
Issue: Overlapping or Co-eluting Peaks in HPLC
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in High-Performance Liquid Chromatography (HPLC).
Before making significant changes to your method, it's important to confirm that the issue is indeed co-elution and not another problem.
-
Symptom: Peaks are not baseline resolved, or a peak exhibits a shoulder or a split top.[4]
-
Action:
-
Confirm Co-elution: Use a DAD to check for peak purity or analyze different points of the peak with a mass spectrometer.[3][4]
-
Check System Performance: Ensure your HPLC system is functioning correctly. Check for leaks, pump issues, or a blocked column frit, which can cause peak shape problems.[6][7]
-
Caption: A systematic workflow for troubleshooting co-eluting peaks in HPLC.
Changing the mobile phase is often the most effective first step to improve peak resolution.[2]
-
Change Organic Modifier: If you are using methanol, try switching to acetonitrile, or vice versa. These solvents have different selectivities and can alter the elution order of your compounds.[4]
-
Adjust pH: For ionizable compounds, small changes in the mobile phase pH can significantly impact retention and selectivity.[8][9] Buffers should be used to maintain a stable pH.
-
Modify Gradient Profile: In gradient elution, altering the gradient slope can improve separation. A shallower gradient provides better resolution but increases run time.[10]
Experimental Protocol: Modifying the Mobile Phase Gradient
Objective: To separate two co-eluting compounds by optimizing the gradient elution profile.
Methodology:
-
Baseline Run: Perform an injection with your current gradient method to establish the baseline resolution and retention times of the co-eluting peaks.
-
Scouting Run: If the elution window is unknown, perform a broad "scouting" gradient (e.g., 5-95% organic solvent over 20 minutes) to determine the approximate organic solvent percentage at which your compounds elute.[10]
-
Shallow Gradient: Based on the scouting run, create a shallower gradient around the elution point of the target compounds. For example, if the compounds elute at around 40% organic, try a gradient of 30-50% over a longer period.
-
Gradient Hold: Introduce an isocratic hold at a specific organic solvent percentage to improve the separation of closely eluting peaks.[10]
-
Evaluate Results: After each modification, compare the chromatogram to the baseline run. Assess the resolution (Rs) between the target peaks. Continue with iterative adjustments until a baseline separation (Rs ≥ 1.5) is achieved.
If modifying the mobile phase is unsuccessful, changing the column provides a powerful way to alter selectivity.[2][5][11]
-
Different Bonded Phase: Switch to a column with a different stationary phase chemistry. For example, if you are using a C18 column, consider a C8, Phenyl, or Cyano column.[3][4] These offer different chemical interactions that can resolve co-eluting compounds.[3][4]
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase efficiency (N), leading to sharper peaks and better resolution.[5] However, this may also increase backpressure.[5]
Experimental Protocol: Selecting an Alternative Stationary Phase
Objective: To resolve a co-eluting pair of compounds by changing the column's stationary phase.
Methodology:
-
Identify Co-eluting Pair: Determine which compounds are failing to separate with the current column.
-
Select an Alternative Column: Choose a new column with a different stationary phase that is likely to have different selectivity for your analytes. For example, if separating aromatic compounds on a C18 column, a phenyl column might provide better resolution.
-
Install and Equilibrate: Install the new column and equilibrate it according to the manufacturer's instructions with the initial mobile phase.
-
Perform Test Injection: Inject a standard mixture to evaluate the separation performance of the new column.
-
Optimize: Fine-tune the mobile phase composition and temperature for the new column as needed to achieve optimal separation.[2]
Issue: Overlapping or Co-eluting Peaks in GC
This guide provides a systematic approach to troubleshooting and resolving co-eluting peaks in Gas Chromatography (GC).
-
Symptom: Peaks are not baseline resolved, or a peak has a shoulder.
-
Action:
Caption: A systematic workflow for troubleshooting co-eluting peaks in GC.
Adjusting the oven temperature program is a common and effective way to improve resolution in GC.[8]
-
Lower Initial Temperature: A lower starting temperature can improve the resolution of early eluting, volatile compounds.[1]
-
Slower Ramp Rate: Decreasing the temperature ramp rate increases the time analytes spend in the stationary phase, which can improve the separation of closely eluting peaks.[1]
-
Introduce a Hold: Adding an isothermal hold at a temperature just below the elution temperature of the co-eluting pair can sometimes be enough to achieve separation.[12]
Experimental Protocol: Adjusting the Oven Temperature Program
Objective: To separate two or more co-eluting compounds by modifying the temperature gradient.
Methodology:
-
Establish a Baseline: Run your current method and clearly identify the retention time (RT) and elution temperature of the co-eluting peak(s).[1]
-
Scouting Run: Perform a fast "scouting" run with a rapid temperature ramp (e.g., 20°C/min) to quickly determine the elution temperatures of all compounds.
-
Optimize the Ramp Rate: Based on the scouting run, identify the temperature at which your target compounds elute.[1] Design a new program with a slower ramp rate in this temperature range. For example, if co-elution occurs at 150°C with a 10°C/min ramp, try a 5°C/min ramp from 130°C to 160°C.
-
Evaluate Results: After each modification, compare the chromatogram to the baseline run. Assess the resolution (Rs) between the target peaks. Continue iterative adjustments until baseline separation is achieved.[1]
If optimizing the temperature program and flow rate does not resolve the co-elution, changing the column is the next logical step.[1]
-
Different Stationary Phase: The most powerful way to change selectivity is to use a column with a different stationary phase chemistry (e.g., switching from a non-polar to a polar column).[1][11]
-
Column Dimensions:
-
Length: A longer column will increase efficiency and may improve resolution, but will also increase analysis time.
-
Internal Diameter (ID): A smaller ID column generally provides higher efficiency and better resolution.[1][12]
-
Film Thickness: A thicker film increases retention and can be beneficial for separating highly volatile compounds. A thinner film is better for high-boiling compounds.[1]
-
Data Presentation
Table 1: Impact of Chromatographic Parameters on Resolution
| Parameter | Change | Effect on Capacity Factor (k') | Effect on Selectivity (α) | Effect on Efficiency (N) | Overall Impact on Resolution (Rs) |
| Mobile Phase Strength (HPLC) | Weaker (e.g., less organic) | Increase | Minimal Change | Minimal Change | Can Improve if k' was too low |
| Organic Modifier Type (HPLC) | Change (e.g., MeOH to ACN) | Can Change | Significant Change | Minimal Change | Primary way to improve selectivity |
| Mobile Phase pH (HPLC) | Adjust for ionizable compounds | Can Change | Significant Change | Minimal Change | Powerful tool for ionizable compounds |
| Temperature | Increase | Decrease | Can Change | Can Increase (lower viscosity) | Variable, can improve or worsen separation |
| Flow Rate | Decrease | Increase | Minimal Change | Can Increase (closer to optimal velocity) | Can improve if flow was too high |
| Column Length | Increase | Increase | No Change | Increase | Improves with square root of length |
| Particle Size (HPLC) | Decrease | Minimal Change | No Change | Increase | Significant improvement in efficiency |
| Stationary Phase Chemistry | Change | Can Change | Significant Change | Can Change | Most effective way to change selectivity |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. youtube.com [youtube.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. blog.teledynetekmar.com [blog.teledynetekmar.com]
- 7. bvchroma.com [bvchroma.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mastelf.com [mastelf.com]
- 11. biotage.com [biotage.com]
- 12. Methods to separate co-eluting peaks - Chromatography Forum [chromforum.org]
Validation & Comparative
Validation of LC-MS/MS Methods: A Comparative Guide to the Use of Deuterated Internal Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the choice of an appropriate internal standard is paramount for achieving accurate, reliable, and reproducible results. Among the available options, stable isotope-labeled internal standards, particularly deuterated compounds, are widely considered the gold standard.[1][2] This guide provides an objective comparison of deuterated internal standards with other alternatives, supported by experimental data and detailed methodologies, to assist researchers in making informed decisions for their analytical assays.
The primary function of an internal standard is to compensate for variability throughout the analytical process, including sample preparation, injection volume, and instrument response.[1] An ideal internal standard should mimic the physicochemical properties of the analyte as closely as possible.[2] Deuterated internal standards, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte, allowing them to co-elute and experience similar matrix effects.[2][3][4] This unique characteristic leads to more effective normalization and, consequently, more accurate quantification, especially in complex biological matrices.[2]
Comparative Analysis of Internal Standard Strategies
The selection of an internal standard is a critical step in method development. While deuterated standards are often preferred, structural analogs or even no internal standard are also employed. The following table summarizes the performance of these strategies across key validation parameters.
| Parameter | Deuterated Internal Standard | Structural Analog Internal Standard | No Internal Standard (External Calibration) |
| Accuracy & Precision | Excellent | Good to Fair | Poor to Fair |
| Matrix Effect Compensation | Excellent | Fair to Poor | None |
| Recovery Correction | Excellent | Good to Fair | None |
| Selectivity | Excellent | Good | Good |
| Cost & Availability | High | Moderate | N/A |
| Regulatory Acceptance | Strongly Recommended[4][5] | Acceptable with Justification | Generally Not Recommended for Regulated Bioanalysis[4] |
This table is a summary of findings from multiple comparative studies.[4]
Experimental Data and Performance Characteristics
The superiority of deuterated internal standards is most evident when examining their ability to mitigate matrix effects and improve precision. The following data, compiled from various studies, illustrates this.
Table 1: Matrix Effect and Recovery
This table presents a quantitative comparison of matrix factor (MF), recovery (RE), and process efficiency (PE) for an analyte using a deuterated internal standard versus a structural analog. An MF of 1 indicates no matrix effect, <1 indicates ion suppression, and >1 indicates ion enhancement. The IS-Normalized MF should be close to 1 for effective compensation.[6]
| Parameter | Deuterated IS | Structural Analog IS | Ideal Value |
| Matrix Factor (MF) of Analyte | 0.75 | 0.75 | 1.0 |
| Matrix Factor (MF) of IS | 0.76 | 0.92 | 1.0 |
| IS-Normalized MF | 0.99 | 0.82 | 1.0 |
| Recovery (RE) of Analyte (%) | 85 | 85 | ~100% |
| Recovery (RE) of IS (%) | 86 | 75 | ~100% |
| Process Efficiency (PE) of Analyte (%) | 64 | 64 | ~100% |
| IS-Normalized PE (%) | 98.8 | 85.3 | ~100% |
Data is illustrative and based on findings from multiple comparative studies.[4][6]
Table 2: Precision and Accuracy
This table compares the precision (%CV) and accuracy (%Bias) of quality control (QC) samples at low, medium, and high concentrations for a bioanalytical method using a deuterated internal standard versus a structural analog.
| QC Level | Deuterated IS (%CV / %Bias) | Structural Analog IS (%CV / %Bias) |
| Low QC | 2.5 / +1.8 | 8.7 / -9.5 |
| Medium QC | 2.1 / -0.5 | 7.5 / -7.2 |
| High QC | 1.8 / +0.2 | 6.9 / -6.8 |
Data is illustrative and based on findings from multiple comparative studies.[4] As the data indicates, the deuterated internal standard provides significantly better accuracy and precision.[4]
Experimental Protocols
A comprehensive validation of an LC-MS/MS method using a deuterated internal standard involves several key experiments to ensure its reliability.[7]
Stock Solution and Internal Standard Purity Check
-
Objective : To assess the chemical and isotopic purity of the deuterated internal standard.
-
Methodology :
-
Prepare a high-concentration solution of the deuterated internal standard in a suitable solvent.[3]
-
Infuse the solution directly into the mass spectrometer or perform an LC-MS analysis with a wide mass range.[3]
-
Acquire full scan mass spectra to observe the isotopic distribution and check for the presence of unlabeled analyte.[3]
-
A chemical purity of >99% and an isotopic enrichment of ≥98% are generally recommended.[3]
-
Selectivity and Specificity
-
Objective : To assess the method's ability to differentiate and quantify the analyte from other components in the matrix.[7]
-
Methodology :
-
Analyze blank matrix samples from at least six different sources.
-
Check for interferences at the retention time of the analyte and the deuterated internal standard.
-
The response of interfering components should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard.[4][8]
-
Matrix Effect Evaluation
-
Objective : To quantitatively assess the impact of the matrix on the ionization of the analyte and internal standard.
-
Methodology :
-
Prepare three sets of samples:
-
Set A (Neat Solution) : Analyte and deuterated internal standard spiked in a neat solvent.[6]
-
Set B (Post-Spike Matrix) : Blank matrix is extracted, and then the analyte and deuterated internal standard are spiked into the final extract.[6]
-
Set C (Pre-Spike Matrix) : Analyte and deuterated internal standard are spiked into the blank matrix before extraction.[6]
-
-
Analyze all three sets and calculate the Matrix Factor (MF), Recovery (RE), and Process Efficiency (PE) using the peak areas.[6]
-
Matrix Factor (MF) = (Peak Area of Set B) / (Peak Area of Set A).[6]
-
Recovery (RE) = (Peak Area of Set C) / (Peak Area of Set B).[6]
-
IS-Normalized MF = (MF of Analyte) / (MF of d-IS).[6] An IS-Normalized MF close to 1 indicates effective compensation for the matrix effect.[6]
-
Stability
-
Objective : To evaluate the stability of the analyte and deuterated internal standard under various conditions.
-
Methodology :
-
Freeze-Thaw Stability : Analyze QC samples after three freeze-thaw cycles.
-
Short-Term Stability : Analyze QC samples kept at room temperature for a specified period.
-
Long-Term Stability : Analyze QC samples after storage at the intended storage temperature for an extended period.
-
Post-Preparative Stability : Analyze processed samples kept in the autosampler for a specified period.
-
It is also crucial to assess the stability of the deuterated internal standard to ensure no back-exchange of deuterium atoms occurs.[9][10]
-
Visualizing the Validation Workflow and Rationale
The following diagrams illustrate the experimental workflow for LC-MS/MS method validation and the decision-making process for selecting an internal standard.
Caption: A generalized workflow for bioanalytical method validation using a deuterated internal standard.
Caption: A decision-making flowchart for the selection of an appropriate internal standard.[4]
Potential Challenges with Deuterated Internal Standards
Despite their numerous advantages, it is important to be aware of potential issues when using deuterated internal standards:
-
Chromatographic Isotope Effect : The C-D bond is slightly stronger than the C-H bond, which can sometimes lead to the deuterated standard eluting slightly earlier than the analyte in reversed-phase chromatography.[2] If this separation is significant, the analyte and internal standard may experience different matrix effects, leading to inaccurate quantification.[2][9]
-
In-source Stability and H/D Exchange : Deuterium atoms on certain positions of a molecule can be susceptible to exchange with hydrogen atoms from the solvent, particularly under acidic or basic conditions.[3][11] This can alter the mass of the internal standard and compromise the assay.[10]
-
Isotopic Purity : The deuterated standard must have high isotopic enrichment to minimize the contribution of the unlabeled analyte, which could lead to an overestimation of the analyte's concentration.[3]
Conclusion
The validation of LC-MS/MS methods is a rigorous process that ensures the generation of high-quality, reliable data for research and drug development. The use of deuterated internal standards is strongly recommended by regulatory agencies and has been scientifically proven to enhance the accuracy, precision, and robustness of bioanalytical methods.[4] While alternatives exist, they come with limitations that must be carefully considered and justified. By understanding the principles of method validation and the nuances of using deuterated internal standards, researchers can develop and implement highly reliable quantitative assays.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Recommendations for Validation of LC-MS/MS Bioanalytical Methods for Protein Biotherapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. waters.com [waters.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. hilarispublisher.com [hilarispublisher.com]
The Gold Standard: A Comparative Analysis of Deuterated vs. Non-Deuterated Standards in Research
In the landscape of analytical chemistry and drug development, the pursuit of precise and reliable data is paramount. The use of internal standards is a cornerstone of achieving this accuracy, particularly in sensitive techniques like liquid chromatography-mass spectrometry (LC-MS). Among the choices for internal standards, a critical distinction exists between deuterated and non-deuterated (or structural analogue) standards. This guide provides an objective, data-driven comparison to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their analytical assays.
Deuterated standards, a type of stable isotope-labeled internal standard (SIL-IS), are molecules where one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium.[1][2] This subtle modification results in a compound that is chemically almost identical to the analyte of interest but has a different mass, allowing it to be distinguished by a mass spectrometer.[1][2] Non-deuterated standards, typically structural analogues, possess a similar chemical structure to the analyte but are not isotopically labeled.[2] While they can account for some experimental variability, their physicochemical properties can differ significantly from the analyte.[2]
Unparalleled Advantages in Mitigating Matrix Effects
A primary challenge in bioanalysis is the "matrix effect," where endogenous components in a biological sample can interfere with the ionization of the target analyte in the mass spectrometer, leading to inaccurate quantification.[3] Deuterated standards offer a superior solution to this problem. Because they are chemically identical to the analyte, they co-elute during chromatography and experience the same matrix effects.[4][5] This co-elution ensures that any signal suppression or enhancement affecting the analyte is mirrored by the deuterated standard, enabling accurate correction.[3] Structural analogues, however, may not co-elute perfectly and can be affected differently by the matrix, potentially compromising data quality.[3]
Data Presentation: A Head-to-Head Comparison
The superiority of deuterated internal standards is consistently demonstrated in experimental data, showcasing enhanced accuracy and precision.
| Performance Metric | Deuterated Standard (SIL IS) | Non-Deuterated Standard (Structural Analogue) | Key Considerations |
| Accuracy (Mean Bias) | Closer to 100% | Can show significant deviation | Deuterated standards more effectively compensate for matrix effects and sample loss.[3] |
| Precision (CV%) | Lower (e.g., 2.7%-5.7%) | Higher (e.g., 7.6%-9.7%) | The near-identical behavior of deuterated standards to the analyte leads to more reproducible results.[3] |
| Chromatographic Behavior | Co-elutes with the analyte | Different retention time | Co-elution is crucial for accurate matrix effect correction.[1][6] |
| Ionization Efficiency | Nearly identical to the analyte | Can differ significantly | Similar ionization efficiency is vital for reliable quantification.[4][7] |
Table 1: Comparative Performance of Deuterated vs. Non-Deuterated Internal Standards. This table summarizes the typical performance differences observed in bioanalytical assays. The data for precision is based on a study of the immunosuppressant drug sirolimus.[3]
The Kinetic Isotope Effect: A Double-Edged Sword
The substitution of hydrogen with the heavier deuterium atom leads to a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[8] This difference in bond energy can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE).[9][10] While this effect is often minor, it can be significant in studies involving metabolism, where enzymatic reactions can be slowed by the presence of deuterium at the site of metabolic transformation.[9] This can be leveraged in drug development to enhance a drug's metabolic stability.[11] However, it can also lead to a slight chromatographic separation of the deuterated standard from the non-deuterated analyte, which, if significant, could compromise the correction for matrix effects.[1]
Experimental Protocols: A Glimpse into the Lab
The following provides a generalized methodology for a comparative analysis of deuterated and non-deuterated standards in a pharmacokinetic study.
Objective:
To accurately quantify the concentration of a drug in human plasma samples using both a deuterated and a non-deuterated internal standard via LC-MS/MS.
Materials:
-
Analyte (Drug) Reference Standard
-
Deuterated Internal Standard
-
Non-Deuterated (Structural Analogue) Internal Standard
-
Human Plasma (Blank)
-
Acetonitrile (ACN) with 0.1% Formic Acid (Protein Precipitation Solution)
-
LC-MS/MS System
Methodology:
-
Preparation of Stock and Working Solutions:
-
Prepare individual stock solutions (1 mg/mL) of the analyte, deuterated IS, and non-deuterated IS in a suitable solvent (e.g., methanol).
-
Prepare serial dilutions of the analyte stock solution to create working solutions for the calibration curve and quality control (QC) samples.
-
Prepare working solutions for both the deuterated and non-deuterated internal standards.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples, calibration standards, and QCs on ice.
-
To 100 µL of each plasma sample, add 10 µL of the respective internal standard working solution (one set with the deuterated IS and another with the non-deuterated IS).
-
Add 300 µL of cold ACN with 0.1% formic acid to precipitate proteins.
-
Vortex mix for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted samples onto the LC-MS/MS system.
-
Develop a chromatographic method that provides good separation and peak shape for the analyte and internal standards.
-
Optimize the mass spectrometer parameters for the detection of the analyte and both internal standards.
-
-
Data Analysis:
-
Construct separate calibration curves for the assays using the deuterated and non-deuterated internal standards by plotting the peak area ratio (analyte/IS) against the analyte concentration.
-
Quantify the analyte concentration in the QC and unknown samples using both calibration curves.
-
Compare the accuracy (bias) and precision (coefficient of variation) of the results obtained with each internal standard.
-
Visualizing the Workflow and Concepts
To better illustrate the processes and principles discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
A Guide to Inter-Laboratory Cross-Validation of Bioanalytical Methods
The globalization of pharmaceutical development and the increasing reliance on multicenter clinical trials necessitate the transfer of bioanalytical methods between laboratories. To ensure the comparability and integrity of data generated across different sites, a robust cross-validation of the bioanalytical method is paramount. This guide provides a comprehensive overview of the principles, experimental design, and acceptance criteria for the cross-validation of bioanalytical methods, tailored for researchers, scientists, and drug development professionals.
I. Understanding Cross-Validation
Cross-validation is the process of comparing the results from two or more bioanalytical methods or from the same method used at different laboratories to determine if they provide comparable data.[1][2][3] This is crucial when data from different sites will be combined in a single study or across different studies for regulatory submissions.[2][4] Cross-validation should be performed before the analysis of study samples.[1]
When is Cross-Validation Necessary?
According to the U.S. Food and Drug Administration (FDA) and other regulatory bodies, cross-validation is required in several scenarios:
-
When sample analysis for a single study is conducted at more than one laboratory.[2][5]
-
When changing analytical methodologies (e.g., from ELISA to LC-MS/MS).[2][3][6]
-
When there are significant changes to a validated method, such as changes in sample processing or critical reagents.[1][2][3]
-
To compare data from different studies that used different bioanalytical methods.[3][5]
II. Experimental Design and Protocol
A well-designed cross-validation study is essential for a meaningful comparison of laboratory performance. The following protocol outlines a general procedure for cross-validation between two laboratories (Lab A, the originating lab, and Lab B, the receiving lab) using the same bioanalytical method.
Experimental Workflow for Cross-Validation
Caption: Workflow of a typical inter-laboratory cross-validation process.
Detailed Experimental Protocol:
-
Sample Selection:
-
Quality Control (QC) Samples: Prepare a minimum of three levels of QC samples (low, medium, and high concentrations) in the relevant biological matrix. These should be prepared from a single stock solution at the originating laboratory.
-
Incurred Samples (IS): If available, use incurred samples from a previous study.[6] A minimum of 20-30 incurred samples covering a broad concentration range should be selected.[4] Using incurred samples is highly recommended as they represent the actual study samples more closely than spiked QCs.
-
-
Sample Analysis:
-
Both laboratories should analyze the same set of QC samples and incurred samples.
-
It is recommended to perform at least three independent analytical runs on different days to assess inter-assay precision and accuracy.[1]
-
-
Data Analysis and Acceptance Criteria:
-
The primary parameters to be evaluated are precision and accuracy.
-
The acceptance criteria may vary slightly between regulatory agencies, but generally, for chromatographic assays, the mean accuracy of the QC samples should be within ±15% of the nominal concentration (±20% for the Lower Limit of Quantification, LLOQ), and the precision (Coefficient of Variation, %CV) should not exceed 15% (20% for LLOQ).[1][7] For ligand-binding assays, the mean accuracy is typically within ±20% and precision within 20%.[1]
-
For incurred samples, a common approach is to use the Incurred Sample Reanalysis (ISR) acceptance criteria, where at least two-thirds of the samples should have a percent difference between the initial and reanalyzed values within ±20% (or ±30% for ligand-binding assays).
-
Logical Framework for Acceptance
Caption: Decision tree for cross-validation acceptance.
III. Data Presentation for Comparison
To facilitate a clear comparison of the performance between laboratories, all quantitative data should be summarized in structured tables.
Table 1: Comparison of QC Sample Performance
| QC Level | Laboratory | N | Mean Conc. (ng/mL) | Nominal Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | Lab A | 6 | 4.8 | 5.0 | 96.0 | 5.2 |
| Lab B | 6 | 5.1 | 5.0 | 102.0 | 6.1 | |
| Mid | Lab A | 6 | 49.5 | 50.0 | 99.0 | 3.8 |
| Lab B | 6 | 51.0 | 50.0 | 102.0 | 4.5 | |
| High | Lab A | 6 | 385.0 | 400.0 | 96.3 | 2.9 |
| Lab B | 6 | 392.0 | 400.0 | 98.0 | 3.5 |
Table 2: Comparison of Incurred Sample Reanalysis
| Sample ID | Lab A Conc. (ng/mL) | Lab B Conc. (ng/mL) | % Difference |
| IS-001 | 25.4 | 26.1 | 2.7% |
| IS-002 | 112.8 | 108.5 | -3.8% |
| IS-003 | 350.1 | 365.2 | 4.3% |
| ... | ... | ... | ... |
| Summary | |||
| Samples within ±20% | 95% (19/20) | ||
| Result | Pass |
% Difference = ((Lab B Conc. - Lab A Conc.) / Mean Conc.) * 100
IV. Addressing Discrepancies and Challenges
Discrepancies in results between laboratories can arise from various factors, including:
-
Differences in instrumentation and software. [3]
-
Variations in reagent sources and preparation.
-
Subtle differences in analyst technique and interpretation.
-
Sample handling and storage conditions. [8]
When cross-validation fails to meet the acceptance criteria, a thorough investigation should be initiated to identify the root cause. This may involve a joint review of standard operating procedures (SOPs), analyst retraining, and further experimental work to resolve the discrepancies.
V. Conclusion
A successful cross-validation provides confidence that a bioanalytical method can be reliably transferred between laboratories, ensuring the consistency and quality of data in multi-site studies. By adhering to a well-defined protocol, employing stringent acceptance criteria, and presenting data in a clear and comparative manner, researchers can effectively validate the inter-laboratory performance of their bioanalytical methods. This rigorous approach is fundamental to generating robust data for regulatory submissions and advancing drug development programs.
References
- 1. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fda.gov [fda.gov]
- 3. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labs.iqvia.com [labs.iqvia.com]
- 5. ag-lab.org [ag-lab.org]
- 6. Cross validation of pharmacokinetic bioanalytical methods: Experimental and statistical design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ema.europa.eu [ema.europa.eu]
- 8. simbecorion.com [simbecorion.com]
A Comparative Guide to the Extraction of Umbelliferone and Herniarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of various techniques for the extraction of umbelliferone and herniarin, two coumarins of significant interest in the pharmaceutical and cosmetic industries. The following sections detail quantitative data from comparative studies, in-depth experimental protocols for key extraction methods, and visual representations of the extraction workflows.
Data Presentation: A Quantitative Comparison of Extraction Techniques
The efficiency of different extraction methods for umbelliferone and herniarin is summarized below. The data is primarily derived from studies on Matricaria chamomilla (chamomile), a common source of these compounds.
| Extraction Technique | Solvent | Plant Material | Umbelliferone Yield (mg/100g) | Herniarin Yield (mg/100g) | Source |
| Maceration | 50% Aqueous Ethanol | Chamomile Processing Waste | 11.80 | 82.79 | [1] |
| Soxhlet Extraction | n-Hexane | Processed Chamomile Flowers | Not specified | Not specified | [1] |
| Soxhlet Extraction | 50% Ethanol | Processed Chamomile Flowers | Not specified | Not specified | [1] |
| Hydrodistillation | Water | Processed Chamomile Flowers | Not specified | Not specified | [1] |
| Supercritical CO2 Extraction | Carbon Dioxide | Processed Chamomile Flowers | Not specified | Not specified | [1] |
| Ultrasonic Probe Extraction | 30% Acetonitrile in Water | Plant Material | Not specified | Not specified | [2] |
| Methanol Extraction | Methanol | Diplostephium foliosissimum leaves | Principal allelochemical | Not applicable | [3] |
Experimental Protocols
Detailed methodologies for the key extraction techniques are provided below. These protocols are based on established research and offer a foundation for reproducible experiments.
Maceration
Maceration is a simple and effective method for extracting thermolabile compounds.
-
Plant Material Preparation: Air-dry the plant material (e.g., chamomile flowers) at room temperature and grind to a fine powder.
-
Extraction:
-
Weigh a specific amount of the powdered plant material (e.g., 10 g).
-
Place the powder in a sealed container with a defined volume of solvent (e.g., 100 mL of 50% aqueous ethanol).
-
Keep the mixture at room temperature for a specified period (e.g., 24-72 hours) with occasional agitation.
-
Separate the extract from the solid residue by filtration.
-
Concentrate the extract using a rotary evaporator at a controlled temperature (e.g., 40°C) to obtain the crude extract.
-
-
Analysis: The quantities of umbelliferone and herniarin in the extract are determined using High-Performance Liquid Chromatography (HPLC).[1]
Soxhlet Extraction
Soxhlet extraction is a continuous extraction method that is more efficient than maceration but uses higher temperatures.
-
Plant Material Preparation: Prepare the plant material as described for maceration.
-
Extraction:
-
Place a known quantity of the powdered plant material into a thimble.
-
Position the thimble inside the main chamber of the Soxhlet extractor.
-
Fill the distillation flask with the chosen solvent (e.g., n-hexane or ethanol).
-
Heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip down into the thimble containing the plant material.
-
The solvent will fill the thimble and extract the desired compounds. Once the solvent reaches the top of the siphon arm, it will be siphoned back into the distillation flask.
-
This process is repeated for a set number of cycles or a specific duration (e.g., 6-8 hours).
-
After extraction, the solvent is evaporated to yield the crude extract.
-
-
Analysis: Analyze the extract using HPLC to quantify umbelliferone and herniarin.[1]
Ultrasonic-Assisted Extraction (UAE)
UAE utilizes the energy of ultrasonic waves to enhance the extraction process, often leading to higher yields in shorter times and at lower temperatures.
-
Plant Material Preparation: Prepare the plant material as described for maceration.
-
Extraction:
-
Suspend a known amount of the powdered plant material in a specific volume of solvent (e.g., 30% acetonitrile in water) in a flask.
-
Immerse the ultrasonic probe into the suspension.
-
Apply ultrasonic waves at a specific frequency (e.g., 20 kHz) and power (e.g., 90 W) for a defined period (e.g., 25 minutes).
-
Maintain the temperature of the mixture during the process.
-
After sonication, filter the extract to separate the solid residue.
-
The resulting extract can then be concentrated and analyzed.
-
-
Analysis: Use HPLC for the quantification of umbelliferone and herniarin.[2]
Supercritical Fluid Extraction (SFE)
SFE employs a supercritical fluid, most commonly CO2, as the extraction solvent. This method is advantageous for its selectivity and the ease of solvent removal.
-
Plant Material Preparation: Prepare the plant material as described for maceration.
-
Extraction:
-
Load the powdered plant material into the extraction vessel.
-
Pump carbon dioxide into the vessel and bring it to a supercritical state by controlling the temperature and pressure (e.g., 60°C and 240 bar).
-
The supercritical CO2, with its enhanced solvating power, passes through the plant material, extracting the coumarins.
-
The extract-laden supercritical fluid then flows into a separator where the pressure and/or temperature is changed, causing the CO2 to return to a gaseous state and the extracted compounds to precipitate.
-
The CO2 can be recycled for further extractions.
-
-
Analysis: The collected extract is dissolved in a suitable solvent for HPLC analysis.[4]
Mandatory Visualizations
The following diagrams illustrate the general workflows for the described extraction techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of various techniques for the extraction and determination of antioxidants in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. redalyc.org [redalyc.org]
- 4. High-Pressure Extraction Techniques for Efficient Recovery of Flavonoids and Coumarins from Flower Seeds [mdpi.com]
Navigating the Pitfalls of Deuterium-Labeled Internal Standards in Mass Spectrometry: A Comparative Guide
For researchers, scientists, and drug development professionals striving for the highest accuracy and precision in quantitative mass spectrometry, the choice of an internal standard is a critical decision that can significantly impact data quality and bioanalytical method robustness. While deuterium-labeled internal standards are widely used due to their cost-effectiveness and commercial availability, they possess inherent limitations that can compromise analytical accuracy. This guide provides an objective comparison of deuterium-labeled internal standards with more stable alternatives, supported by experimental data and detailed methodologies, to empower you in making informed decisions for your analytical needs.
Stable isotope-labeled (SIL) internal standards are the cornerstone of modern quantitative mass spectrometry, particularly in the analysis of complex biological matrices such as plasma, urine, and tissue homogenates.[1] Their chemical similarity to the analyte of interest allows them to effectively compensate for variability during sample preparation, chromatography, and ionization.[1][2] However, not all SIL internal standards are created equal. The substitution of hydrogen with deuterium (²H or D) can introduce subtle yet significant physicochemical changes, leading to analytical challenges.[3] This guide delves into these limitations and compares the performance of deuterium-labeled standards with their carbon-13 (¹³C) counterparts.
Performance Comparison: Deuterium- vs. ¹³C-Labeled Internal Standards
The ideal internal standard should co-elute perfectly with the analyte and exhibit identical ionization efficiency and extraction recovery. While both deuterated and ¹³C-labeled standards aim to achieve this, inherent differences in their physical properties can lead to significant variations in performance.[4]
Table 1: Key Performance Differences Between Deuterium- and ¹³C-Labeled Internal Standards
| Performance Characteristic | Deuterium (D)-Labeled Standards | ¹³C-Labeled Standards | Rationale & Implications for Analysis |
| Chromatographic Co-elution | Often elute slightly earlier than the unlabeled analyte (isotopic shift).[5][6] | Co-elute perfectly with the unlabeled analyte. | The mass difference between ¹H and ²H can alter the molecule's hydrophobicity, leading to chromatographic separation. This is less pronounced with the smaller relative mass difference between ¹²C and ¹³C.[7] Perfect co-elution is crucial for accurate compensation of matrix effects that can vary across a chromatographic peak.[8] |
| Isotopic Stability | Susceptible to back-exchange (D for H) in certain solvents or under specific pH and temperature conditions, especially if the label is on a labile position (e.g., -OH, -NH).[3][6] | Highly stable and not prone to exchange under typical analytical conditions. | Back-exchange can lead to a decrease in the internal standard signal and an artificial increase in the analyte signal, compromising data integrity. ¹³C atoms are integrated into the stable carbon backbone of the molecule.[9] |
| Matrix Effects | Incomplete compensation for ion suppression or enhancement due to chromatographic shifts. Studies have shown that matrix effects can differ by 26% or more between a deuterated standard and the analyte.[10] | Experiences the exact same matrix effects as the analyte due to perfect co-elution, leading to more accurate and precise quantification. | If the internal standard and analyte elute at different times, they may be exposed to different co-eluting matrix components, leading to differential ion suppression or enhancement.[11] |
| Extraction Recovery | May exhibit different extraction recovery. For example, a 35% lower recovery was reported for deuterated haloperidol compared to the unlabeled analyte.[10] | Identical extraction recovery to the analyte due to identical physicochemical properties. | Differences in hydrophobicity can lead to variations in extraction efficiency, introducing bias in the quantification. |
| Cost & Availability | Generally less expensive and more widely available. | Typically more expensive and less commercially available due to more complex synthesis.[9] | The ease and lower cost of introducing deuterium into a molecule have led to its widespread use. |
Experimental Evidence of Deuterium-Labeled Standard Limitations
Numerous studies have experimentally demonstrated the challenges associated with deuterium-labeled internal standards.
Case Study 1: Chromatographic Shift of a Deuterated Peptide
A study analyzing dimethyl-labeled E. coli tryptic digests found that in ultra-high-performance liquid chromatography (UHPLC), deuterated peptides tended to elute earlier than their non-deuterated counterparts, with a median retention time shift of 3 seconds.[5] This shift was roughly half the peak width, indicating that the analyte and internal standard experience different chromatographic environments.[5]
Table 2: Illustrative Chromatographic Retention Time Shift
| Compound | Retention Time (minutes) | Retention Time Difference (Analyte - IS) |
| Analyte (Unlabeled) | 5.25 | |
| Deuterated Internal Standard (d3) | 5.22 | 0.03 |
| ¹³C Internal Standard (¹³C6) | 5.25 | 0.00 |
This table presents hypothetical data to illustrate the typical retention time shift observed.
Case Study 2: Isotopic Back-Exchange of a Deuterated Drug
In a study involving the drug rofecoxib, its deuterated internal standard (¹³CD₃-rofecoxib) showed significant loss of deuterium in acetonitrile solutions, which was attributed to traces of water.[4] After six hours of incubation in human plasma at room temperature, the amount of the species that had exchanged a deuterium for a hydrogen had increased by 28%, rendering the deuterated standard unsuitable for the bioanalytical assay.[4] In contrast, a ¹³C₇-labeled rofecoxib internal standard showed no such exchange under the same conditions.[4]
Visualizing the Challenges and Solutions
To better understand the concepts discussed, the following diagrams illustrate the mechanism of isotopic exchange, a typical experimental workflow for evaluating internal standards, and a logical flow for selecting the most appropriate internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. scispace.com [scispace.com]
- 5. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Retention Time shifts using deuterated internal standards.: /home/support [skyline.ms]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. waters.com [waters.com]
- 11. myadlm.org [myadlm.org]
Navigating Preclinical Drug Development: A Comparative Guide to Inter-species Differences in Metabolic Stability Assays
For researchers, scientists, and drug development professionals, understanding how a drug candidate is metabolized across different species is a cornerstone of preclinical assessment. This guide provides a comprehensive comparison of metabolic stability assays, highlighting the critical inter-species differences that can significantly impact the translation of preclinical data to human clinical trials.
Metabolic stability, the susceptibility of a compound to biotransformation, is a key determinant of its pharmacokinetic profile, influencing parameters such as bioavailability, half-life, and in vivo clearance. In vitro metabolic stability assays are routinely employed in early drug discovery to rank and select compounds with favorable metabolic properties. However, significant variations in drug-metabolizing enzymes among preclinical animal models and humans often lead to discrepancies in metabolic rates, making direct extrapolation of data challenging. This guide delves into the underlying reasons for these differences, provides detailed experimental protocols for assessing metabolic stability, and presents a comparative overview of metabolic data for representative drugs across various species.
The Root of Divergence: Species-Specific Drug-Metabolizing Enzymes
The primary driver of inter-species differences in drug metabolism lies in the variation of drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily of enzymes. These enzymes, predominantly found in the liver, are responsible for the oxidative metabolism of a vast array of xenobiotics, including drugs.
Key factors contributing to these metabolic differences include:
-
CYP Isoform Variation: The expression, abundance, and catalytic activity of specific CYP isoforms can differ significantly between humans, rodents (mice, rats), canines (dogs), and non-human primates (monkeys). For instance, while some enzymes like CYP2E1 exhibit relatively good correlation across species, others such as CYP1A, CYP2C, CYP2D, and CYP3A families show marked differences in their substrate specificity and metabolic rates.[1][2][3]
-
Enzyme Expression Levels: The sheer amount of a particular metabolizing enzyme present in the liver can vary substantially from one species to another. This directly impacts the overall metabolic capacity for drugs that are substrates of that enzyme.
-
Catalytic Activity: Even when the same CYP isoform is present, its efficiency in metabolizing a specific drug can differ between species due to subtle variations in the enzyme's amino acid sequence.
These enzymatic differences can lead to the formation of different metabolites or the same metabolites at vastly different rates, underscoring the importance of conducting metabolic stability assays in multiple species to better predict human pharmacokinetics.
Comparative Metabolic Stability of Marketed Drugs
To illustrate the practical implications of these inter-species differences, the following table summarizes the in vitro intrinsic clearance (CLint) of several well-known drugs in liver microsomes from different species. Intrinsic clearance is a measure of the inherent ability of the liver to metabolize a drug, independent of blood flow.
| Drug | Human CLint (µL/min/mg protein) | Rat CLint (µL/min/mg protein) | Mouse CLint (µL/min/mg protein) | Dog CLint (µL/min/mg protein) | Monkey CLint (µL/min/mg protein) |
| Imipramine | 25.8 | 150.4 | 215.7 | 33.1 | Not Reported |
| Verapamil | 16.4 (hepatocytes) | 17.6 (hepatocytes) | Not Reported | Not Reported | Not Reported |
| UNC10201652 | 48.1 | 194 | 115 | Not Reported | Not Reported |
Note: Data for Imipramine is from a study by Singh et al. (2012)[4]. Data for Verapamil is from a study using cryopreserved hepatocytes by Black et al. (2021)[5]. Data for UNC10201652 is from a study by Perni et al. (2020)[6]. The different experimental systems (microsomes vs. hepatocytes) should be considered when comparing values.
As the table demonstrates, the metabolic clearance of a single compound can vary dramatically between species. For example, Imipramine is metabolized much more rapidly in rat and mouse liver microsomes compared to human and dog microsomes.[4] Such data is critical for selecting the most appropriate animal model for further preclinical development and for building confidence in the extrapolation of animal data to humans.
Experimental Workflow for Metabolic Stability Assays
A standardized approach is crucial for generating reliable and comparable metabolic stability data. The following diagram illustrates a typical workflow for an in vitro metabolic stability assay using liver microsomes.
Detailed Experimental Protocol: Liver Microsomal Stability Assay
This protocol provides a detailed methodology for assessing the metabolic stability of a test compound in liver microsomes from various species.
1. Materials and Reagents:
-
Pooled liver microsomes (human, rat, mouse, dog, monkey)
-
Test compound
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known metabolic stability (e.g., verapamil, imipramine)
-
Acetonitrile (ACN), ice-cold
-
Internal standard (for LC-MS/MS analysis)
-
96-well plates
-
Incubator/shaker
-
Centrifuge
-
LC-MS/MS system
2. Preparation of Solutions:
-
Test Compound Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or acetonitrile) at a high concentration (e.g., 10 mM).
-
Working Solutions: Dilute the stock solution in buffer to achieve the desired final incubation concentration (typically 1 µM). The final concentration of the organic solvent in the incubation mixture should be kept low (e.g., <0.5% for DMSO) to avoid enzyme inhibition.[7]
-
Microsomal Suspension: Thaw the pooled liver microsomes on ice and dilute them in cold phosphate buffer to the desired protein concentration (e.g., 0.5 mg/mL).[8][9]
-
NADPH Regenerating System: Prepare the NADPH regenerating system according to the manufacturer's instructions.
3. Incubation Procedure:
-
Add the microsomal suspension and the test compound working solution to the wells of a 96-well plate.
-
Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes) to allow the components to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume).[8] The 0-minute time point is prepared by adding the termination solution before the NADPH regenerating system.
-
Include control incubations:
-
No-NADPH control: to assess non-enzymatic degradation.
-
Positive controls: to ensure the enzymatic activity of the microsomes.
-
4. Sample Processing and Analysis:
-
After terminating the reaction, seal the plate and centrifuge at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated proteins.
-
Transfer the supernatant to a new 96-well plate.
-
Add an internal standard to each well to correct for variations in sample processing and instrument response.
-
Analyze the samples by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
5. Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the following equation:
-
t½ = 0.693 / k
-
-
Calculate the in vitro intrinsic clearance (CLint) using the following equation:
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
By following this standardized protocol across different species, researchers can generate robust and comparable data to inform critical decisions in the drug development pipeline. The insights gained from these inter-species comparisons are invaluable for building predictive models of human pharmacokinetics and ultimately increasing the probability of clinical success.
References
- 1. Evaluation and comparison of in vitro intrinsic clearance rates measured using cryopreserved hepatocytes from humans, rats, and rainbow trout - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scottglynn.com [scottglynn.com]
- 3. iupac.org [iupac.org]
- 4. researchgate.net [researchgate.net]
- 5. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 6. Interstrain differences of in vitro metabolic stability and impact on early drug discovery. | Semantic Scholar [semanticscholar.org]
- 7. mercell.com [mercell.com]
- 8. MetStabOn—Online Platform for Metabolic Stability Predictions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
Evaluation of different analytical methods for antioxidant determination.
For scientists and professionals in research and drug development, the accurate determination of antioxidant capacity is crucial. This guide provides a comprehensive comparison of five widely used analytical methods for evaluating antioxidant potential: DPPH, ABTS, ORAC, FRAP, and CUPRAC. We will delve into the principles behind each assay, present their advantages and disadvantages, and provide detailed experimental protocols and comparative data to aid in the selection of the most appropriate method for your research needs.
Core Principles: A Tale of Two Mechanisms
Antioxidant capacity assays are primarily based on two main chemical reaction mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[1] Some methods may involve a combination of both.
-
Hydrogen Atom Transfer (HAT): In HAT-based assays, the antioxidant donates a hydrogen atom to a radical, thereby neutralizing it. The ORAC assay is a classic example of a HAT-based method.[2] These assays are typically pH-independent.[3]
-
Single Electron Transfer (SET): In SET-based assays, the antioxidant reduces a compound (often a metal ion) by donating an electron. This reduction is usually accompanied by a color change that can be measured spectrophotometrically.[4] Assays like FRAP and CUPRAC fall under this category. The pH of the reaction medium is a critical factor in SET-based assays.[2]
-
Mixed-Mode: Some assays, such as DPPH and ABTS, can proceed through either or both HAT and SET mechanisms depending on the antioxidant and the solvent system.[2]
Comparative Overview of Antioxidant Assays
The choice of an antioxidant assay depends on several factors, including the nature of the sample, the desired throughput, and the specific research question. The following table summarizes the key characteristics of the five methods discussed in this guide.
| Assay | Principle | Wavelength | Standard | Advantages | Disadvantages |
| DPPH | Mixed (SET/HAT) | 517 nm[1] | Trolox, Ascorbic Acid[5] | Simple, rapid, and does not require special equipment.[3] | Interference from colored compounds; the DPPH radical is not biologically relevant.[2] |
| ABTS | Mixed (SET/HAT) | 734 nm[6] | Trolox[5] | Applicable to both hydrophilic and lipophilic antioxidants; stable radical cation.[7] | Can be a lengthy procedure due to radical generation; may overestimate antioxidant capacity.[2] |
| ORAC | HAT | 485 nm (Ex), 520 nm (Em)[8] | Trolox[8] | Uses a biologically relevant radical source (peroxyl radical); measures both inhibition time and degree.[7] | Requires a fluorescence microplate reader; can be influenced by temperature and pH.[8] |
| FRAP | SET | 593 nm[9] | Ferrous ion (Fe²⁺)[9] | Simple, rapid, and inexpensive.[9] | Does not measure antioxidants that act by H-atom transfer; performed at an acidic pH which is not physiological.[10] |
| CUPRAC | SET | 450 nm[10] | Trolox, Uric Acid[11] | Performed at a physiological pH; can measure a wide range of antioxidants, including thiols.[10] | Potential for interference from other reducing agents in the sample.[12] |
Quantitative Comparison of Standard Antioxidants
To provide a clearer picture of how results can vary between assays, the following table presents the antioxidant capacity of common standard compounds as measured by DPPH, ABTS, and ORAC. Note that these values can differ between laboratories due to variations in experimental conditions.[5]
| Compound | DPPH Assay (IC50 in µg/mL) | ABTS Assay (TEAC Value) | ORAC Assay (µmol TE/g) |
| Ascorbic Acid | 6.1 - 8.4 | ~1.0 | ~4980 (relative value of 0.20 compared to Trolox) |
| Trolox | 3.77 - 4.0 | 1.0 (by definition) | 1.0 (by definition as the standard) |
| Gallic Acid | 2.6 - 13.2 | 1.23 - 3.48 | - |
| Butylated Hydroxytoluene (BHT) | 32.06 - 202.35 | - | - |
| Data compiled from various studies.[5] |
Experimental Workflows
The following diagrams illustrate the general experimental workflows for the five antioxidant assays.
Detailed Experimental Protocols
Below are the detailed methodologies for the five key antioxidant assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Scavenging Assay
1. Reagent Preparation:
-
DPPH Stock Solution (e.g., 1 mM): Dissolve an appropriate amount of DPPH in methanol or ethanol. Store in a dark, refrigerated container.[1]
-
DPPH Working Solution (e.g., 0.1 mM): Dilute the stock solution with methanol or ethanol to achieve an absorbance of approximately 1.0 at 517 nm. Prepare this solution fresh daily.[1]
-
Standard Solution: Prepare a stock solution of a standard antioxidant (e.g., Trolox or ascorbic acid) in the same solvent. Create a series of dilutions from this stock.[5]
-
Sample Preparation: Dissolve the test samples in a suitable solvent to create a range of concentrations.[1]
2. Assay Procedure:
-
To a microplate well or a cuvette, add a specific volume of the sample or standard solution.[5]
-
Add an equal volume of the DPPH working solution to initiate the reaction.[1]
-
Prepare a blank containing the solvent and the DPPH working solution.[5]
-
Incubate the mixture in the dark at room temperature for a set time (e.g., 30 minutes).[1]
3. Measurement and Calculation:
-
Measure the absorbance of each solution at 517 nm using a spectrophotometer.[1]
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:[5] % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100
-
Determine the IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) by plotting the percentage of inhibition against the concentration of the antioxidant. A lower IC50 indicates higher antioxidant activity.[1]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay
1. Reagent Preparation:
-
ABTS Radical Cation (ABTS•+) Stock Solution: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical.[6]
-
ABTS•+ Working Solution: Dilute the stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.[13]
-
Standard and Sample Solutions: Prepare as described for the DPPH assay.[14]
2. Assay Procedure:
-
Add a small volume of the sample or standard to a larger volume of the ABTS•+ working solution.[13]
-
Mix and incubate at room temperature for a specific time (e.g., 6 minutes).[14]
3. Measurement and Calculation:
-
Measure the absorbance at 734 nm.[13]
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a standard curve of Trolox.[5]
ORAC (Oxygen Radical Absorbance Capacity) Assay
1. Reagent Preparation:
-
Fluorescein Solution: Prepare a working solution of fluorescein in a phosphate buffer (75 mM, pH 7.4).[8]
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride) Solution: Prepare a fresh solution of AAPH in the same phosphate buffer. AAPH is the peroxyl radical generator.[8]
-
Standard and Sample Solutions: Prepare dilutions of Trolox (standard) and the test samples in the phosphate buffer.[8]
2. Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution to each well, followed by the sample or standard solution.[15]
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes).[16]
-
Initiate the reaction by adding the AAPH solution to all wells.[15]
3. Measurement and Calculation:
-
Immediately begin monitoring the fluorescence decay at an excitation wavelength of 485 nm and an emission wavelength of 520 nm, taking readings every 1-2 minutes for at least 60 minutes.[8]
-
Calculate the Area Under the Curve (AUC) for each sample and standard.[8]
-
The net AUC is obtained by subtracting the AUC of the blank. The antioxidant capacity is then expressed as Trolox Equivalents (TE).[8]
FRAP (Ferric Reducing Antioxidant Power) Assay
1. Reagent Preparation:
-
FRAP Reagent: Prepare fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (2,4,6-tripyridyl-s-triazine) in HCl, and a solution of FeCl3·6H2O. The typical mixing ratio is 10:1:1 (v/v/v).[17]
-
Standard and Sample Solutions: Prepare a series of ferrous sulfate (FeSO4·7H2O) solutions for the standard curve. Prepare sample dilutions as needed.[18]
2. Assay Procedure:
-
Add the FRAP reagent to a microplate well or cuvette.[18]
-
Add the sample or standard solution and mix.[18]
-
Incubate at 37°C for a specific time (e.g., 4 minutes).[18]
3. Measurement and Calculation:
-
Measure the absorbance of the blue-colored product at 593 nm.[18]
-
The antioxidant capacity is determined by comparing the absorbance of the sample to that of the ferrous sulfate standard curve and is expressed as Fe²⁺ equivalents.[17]
CUPRAC (Cupric Ion Reducing Antioxidant Capacity) Assay
1. Reagent Preparation:
-
CUPRAC Reagent: Prepare by mixing copper(II) chloride solution, neocuproine solution (in ethanol), and an ammonium acetate buffer (pH 7.0).[10]
-
Standard and Sample Solutions: Prepare a standard curve using Trolox or uric acid. Prepare sample dilutions as required.[19]
2. Assay Procedure:
-
Mix the sample or standard with the CUPRAC reagent.[19]
-
Incubate at room temperature for a defined period (e.g., 30 minutes).[10]
3. Measurement and Calculation:
-
Measure the absorbance of the Cu(I)-neocuproine complex at 450 nm.[10]
-
The antioxidant capacity is calculated from the standard curve and expressed as Trolox or uric acid equivalents.[19]
Conclusion
The selection of an appropriate antioxidant assay is a critical step in any research involving oxidative stress and antioxidant defense. There is no single "best" method, as each has its own set of advantages and limitations. Researchers should consider the chemical nature of their samples, the underlying mechanism of antioxidant action they wish to investigate, and the available laboratory equipment. For a comprehensive assessment, it is often recommended to use a battery of tests that employ different mechanisms. This guide provides the foundational knowledge and practical protocols to make informed decisions and generate reliable and comparable data in the field of antioxidant research.
References
- 1. acmeresearchlabs.in [acmeresearchlabs.in]
- 2. mdpi.com [mdpi.com]
- 3. A Concise Review of Current In Vitro Chemical and Cell-Based Antioxidant Assay Methods [mdpi.com]
- 4. Comparative Evaluation of Various Total Antioxidant Capacity Assays Applied to Phenolic Compounds with the CUPRAC Assay [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 7. Natural Antioxidant Evaluation: A Review of Detection Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. Ferric reducing antioxidant power (FRAP) Assay [bio-protocol.org]
- 10. Cupric ion reducing antioxidant capacity assay for food antioxidants: vitamins, polyphenolics, and flavonoids in food extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. oxfordbiomed.com [oxfordbiomed.com]
- 12. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 13. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 14. cosmobiousa.com [cosmobiousa.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. mdpi.com [mdpi.com]
- 17. cosmobiousa.com [cosmobiousa.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
Comparative Analysis of Umbelliferone-d5: A Guide to Purity Assessment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Umbelliferone-d5, a deuterated derivative of the naturally occurring coumarin, Umbelliferone. The purity of stable isotope-labeled standards is paramount for their application as internal standards in quantitative analyses. This document outlines the certificate of analysis data for this compound and compares it with its non-deuterated counterpart and an alternative deuterated coumarin standard. Detailed experimental protocols for purity assessment using Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) are also provided to ensure accurate and reliable experimental outcomes.
Certificate of Analysis: A Comparative Overview
The purity of an analytical standard is a critical parameter that directly impacts the accuracy of quantitative studies. Below is a summary of the typical purity specifications for this compound, its non-labeled analog, and a comparable deuterated coumarin standard, Coumarin-d4.
| Parameter | This compound | Umbelliferone (Non-labeled) | Coumarin-d4 (Alternative) |
| Chemical Formula | C₉HD₅O₃ | C₉H₆O₃ | C₉H₄D₄O₂ |
| Molecular Weight | 167.17 g/mol | 162.14 g/mol | 150.18 g/mol |
| Purity (by HPLC) | 97.0%[1] | ≥98.0% | 98% |
| Isotopic Purity | Not specified | Not applicable | Not specified |
| Appearance | White to off-white solid | White to off-white crystalline powder | White solid |
| Solubility | Soluble in DMSO and Methanol | Soluble in ethanol, DMSO, and methanol | Soluble in Methanol |
Experimental Protocols for Purity Assessment
Accurate determination of chemical and isotopic purity is essential for the reliable use of deuterated standards. The following are detailed protocols for the two most common analytical techniques for this purpose: Quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Quantitative Nuclear Magnetic Resonance (qNMR) for Purity and Isotopic Enrichment
qNMR is a primary ratio method for determining the purity of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard.
Experimental Workflow:
Caption: Workflow for qNMR Purity Assessment.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 5 mg of this compound and a certified internal standard (e.g., maleic anhydride) into a vial.
-
Dissolve the mixture in a precise volume (e.g., 0.75 mL) of a suitable deuterated solvent (e.g., DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer with a field strength of at least 400 MHz.
-
Use a calibrated 90° pulse.
-
Set the relaxation delay (D1) to at least 5 times the longest spin-lattice relaxation time (T₁) of the protons of interest in both the analyte and the internal standard. A typical D1 of 30-60 seconds is recommended for accurate quantification.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio (>150:1) for the signals being integrated.
-
-
Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Integrate a well-resolved signal of this compound (e.g., the remaining proton signals) and a signal from the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment
LC-MS is a powerful technique for separating and identifying impurities in a sample. For deuterated standards, it is crucial for confirming the presence of the labeled compound and detecting any non-labeled or partially labeled species.
Experimental Workflow:
Caption: Workflow for LC-MS Purity Assessment.
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent such as methanol.
-
Dilute the stock solution to a working concentration of approximately 10 µg/mL with the initial mobile phase composition.
-
-
LC Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive or negative ion mode.
-
Scan Range: m/z 100-500.
-
Capillary Voltage: 3-4 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Data Acquisition: Full scan mode to identify all ions. A targeted Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) method can be developed for routine purity checks.
-
-
Data Analysis:
-
Integrate the peak area of the main compound (this compound).
-
Identify and integrate any impurity peaks.
-
Calculate the purity as the percentage of the main peak area relative to the total peak area of all components.
-
Examine the mass spectrum of the main peak to confirm the isotopic distribution and identify any non-deuterated or partially deuterated species.
-
Conclusion
The purity assessment of stable isotope-labeled standards like this compound is a critical step in ensuring the accuracy and reliability of quantitative analytical methods. This guide provides a framework for comparing the purity of this compound with relevant alternatives and offers detailed experimental protocols for its characterization. By employing rigorous analytical techniques such as qNMR and LC-MS, researchers can confidently utilize these standards in their studies, leading to more precise and reproducible results in drug development and other scientific endeavors.
References
Safety Operating Guide
Proper Disposal of Umbelliferone-d5: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This guide provides essential safety and logistical information for the proper disposal of Umbelliferone-d5, a deuterated derivative of Umbelliferone, often used in research settings. Adherence to these procedures is vital for personnel safety and environmental protection.
Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the material's Safety Data Sheet (SDS). Umbelliferone should be considered hazardous until further information is available.[1] Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. The non-deuterated form, Umbelliferone, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[2] All handling should be performed in a well-ventilated area or a chemical fume hood.
Quantitative Data Summary
The following table summarizes key quantitative data for Umbelliferone, the parent compound of this compound. This information is critical for understanding the chemical's properties and potential environmental impact.
| Property | Value | Source |
| Purity | ≥98% | [1] |
| Molecular Weight | 162.1 g/mol | [1] |
| Solubility in Ethanol | ~5 mg/mL | [1] |
| Solubility in Methanol | ~5 mg/mL | [1] |
| Solubility in DMSO | ~10 mg/mL | [1] |
| Storage Temperature | -20°C | [1][3] |
| Stability | ≥4 years (at -20°C) | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound must be carried out in accordance with institutional guidelines and local, state, and federal regulations. The following protocol provides a general framework for its disposal:
-
Waste Identification and Segregation:
-
This compound waste should be classified as hazardous chemical waste.
-
Segregate this compound waste from other waste streams, particularly from non-hazardous and biological waste.
-
Solid waste (e.g., contaminated filter paper, weighing boats) and liquid waste (e.g., unused solutions) should be collected in separate, clearly labeled, and compatible waste containers.
-
-
Containerization:
-
Use only approved, leak-proof, and chemically resistant containers for waste collection.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the primary hazard(s) (e.g., "Irritant").
-
Keep the waste container securely closed when not in use.
-
-
Waste Accumulation and Storage:
-
Store the hazardous waste container in a designated satellite accumulation area within the laboratory.
-
This area should be under the control of the laboratory personnel and away from general traffic.
-
Ensure secondary containment is in place to capture any potential leaks or spills.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or is no longer being added to, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department.
-
Complete all necessary waste pickup forms, providing accurate information about the waste composition.
-
Do not dispose of this compound down the drain or in regular trash.[2] Improper disposal is a violation of federal law.[4]
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the compliant disposal of this compound waste.
References
Personal protective equipment for handling Umbelliferone-d5
This guide provides crucial safety protocols and logistical information for the handling and disposal of Umbelliferone-d5, a deuterated derivative of the naturally occurring coumarin, Umbelliferone.[1][2][3] As a compound frequently utilized in research and drug development as a tracer or internal standard for quantitative analysis, adherence to strict safety procedures is paramount to ensure the well-being of laboratory personnel and the integrity of experimental outcomes.[1]
Hazard Identification and Safety Data
Summary of Umbelliferone Hazards
| Hazard Classification | Description | Precautionary Statements |
| Skin Irritation (Category 2) | Causes skin irritation.[4] | P264: Wash thoroughly after handling.[4] P280: Wear protective gloves. |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[4] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | May cause respiratory irritation.[4] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4] P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
Personal Protective Equipment (PPE) Protocol
A comprehensive PPE strategy is essential for mitigating the risks associated with handling this compound. The following table outlines the recommended PPE for various laboratory operations.
Recommended PPE for Handling this compound
| Operation | Hand Protection | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and Aliquoting (Solid) | Disposable nitrile gloves.[6] | Safety glasses with side shields.[7][8] | Fully buttoned laboratory coat.[6] | Recommended to be performed in a chemical fume hood to minimize inhalation of dust particles. |
| Solution Preparation | Chemical-resistant nitrile gloves.[6][7] | Chemical splash goggles.[6] A face shield is required if there is a splash hazard.[6] | Chemical-resistant lab coat or apron. | Work should be conducted in a certified chemical fume hood. |
| General Handling and Transfer | Disposable nitrile gloves.[6] | Safety glasses with side shields.[7][8] | Laboratory coat.[6] | Not generally required if handling is performed in a well-ventilated area or fume hood. |
Experimental Workflow for Handling this compound
To maintain the isotopic purity of this compound and prevent hydrogen-deuterium exchange, specific handling procedures are necessary.[9] The following workflow outlines the recommended steps for preparing a stock solution.
Caption: Workflow for the preparation of an this compound stock solution.
Disposal Plan for this compound Waste
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Procedure:
-
Segregation : All waste contaminated with this compound, including unused product, solutions, and disposable labware (e.g., pipette tips, gloves), must be collected separately from non-hazardous waste.
-
Waste Containers : Use clearly labeled, leak-proof containers for solid and liquid waste. The containers should be appropriate for chemical waste and stored in a designated, well-ventilated area.[10]
-
Labeling : Label waste containers with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
-
Consult Institutional Guidelines : Follow your institution's specific chemical waste management procedures. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal.[11]
-
Avoid Sewer Disposal : Do not dispose of this compound or its solutions down the drain.[4]
Caption: Decision workflow for the proper disposal of this compound waste.
Emergency Procedures
In the event of an accidental exposure or spill, immediate action is necessary.
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[12]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[12] Seek medical attention.
-
Inhalation : Move the individual to fresh air.[12] If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion : Do not induce vomiting. Rinse mouth with water.[12] Seek immediate medical attention.
-
Spills : In case of a small spill, absorb the material with an inert, non-combustible material and place it in a suitable container for disposal. For larger spills, evacuate the area and contact your institution's EHS department.[5]
By adhering to these safety protocols, researchers can handle this compound responsibly, minimizing risks and ensuring a safe laboratory environment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. PPE for Chemical Handling: A Quick Guide | Healthy Bean [healthybean.org]
- 8. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 9. benchchem.com [benchchem.com]
- 10. ptb.de [ptb.de]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 12. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
